5,6,7,8-Tetrahydroquinolin-7-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
5,6,7,8-tetrahydroquinolin-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c10-8-4-3-7-2-1-5-11-9(7)6-8/h1-2,5,8H,3-4,6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRFZQXPAFCXTTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1N)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00564536 | |
| Record name | 5,6,7,8-Tetrahydroquinolin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00564536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133091-81-3 | |
| Record name | 5,6,7,8-Tetrahydroquinolin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00564536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5,6,7,8-Tetrahydroquinolin-7-amine chemical properties
An In-Depth Technical Guide to 5,6,7,8-Tetrahydroquinolin-7-amine: Properties, Synthesis, and Applications
Abstract
This compound is a chiral heterocyclic compound that serves as a crucial building block in medicinal chemistry and asymmetric synthesis. The tetrahydroquinoline (THQ) scaffold is recognized as a "privileged structure" due to its prevalence in a wide array of biologically active natural products and synthetic pharmaceuticals.[1][2] This guide provides a comprehensive technical overview of the chemical properties, logical synthetic routes, reactivity, and significant applications of the 7-amino isomer. It is intended for researchers, scientists, and drug development professionals, offering field-proven insights into its utility and handling.
Section 1: Introduction to this compound
The 5,6,7,8-tetrahydroquinoline (THQ) core is a foundational motif in modern drug discovery, appearing in compounds with activities ranging from antimicrobial to anticancer agents.[2][3] While various isomers exist, this compound (CAS 133091-81-3) is of particular interest due to the presence of a chiral center at the C7 position. This chirality, combined with the reactive primary amine, makes it a valuable precursor for constructing enantiomerically pure ligands for asymmetric catalysis and for developing novel therapeutics where stereochemistry dictates biological activity.[1][2] Its structure combines a saturated carbocyclic ring, which imparts three-dimensionality, with a pyridine ring, which offers opportunities for hydrogen bonding and aromatic interactions. This unique combination makes it a strategic starting material for creating diverse chemical libraries aimed at various biological targets.[1]
Section 2: Physicochemical and Spectroscopic Properties
Quantitative experimental data for the 7-amino isomer is not extensively published. However, based on its structure and data from related compounds, we can establish a reliable profile.
Physicochemical Data
The following table summarizes the core properties of this compound.
| Property | Value | Source |
| CAS Number | 133091-81-3 | [4] |
| Molecular Formula | C₉H₁₂N₂ | [4] |
| Molecular Weight | 148.21 g/mol | [4] |
| Appearance | Expected to be an oil or low-melting solid | Inferred |
| Chirality | Contains one stereocenter at C7 | [1] |
| Boiling Point | ~259 °C at 760 mmHg (Data for 5-amino isomer) | [5] |
| Density | ~1.1 g/cm³ (Data for 5-amino isomer) | [5] |
Spectroscopic Profile (Expected)
-
¹H NMR: The spectrum would feature distinct regions. Protons on the pyridine ring would appear in the aromatic region (δ 7.0-8.5 ppm). The aliphatic protons on the saturated ring (at C5, C6, and C8) would appear upfield (δ 1.5-3.0 ppm). The proton at C7, being adjacent to the amine, would be shifted downfield relative to the other aliphatic protons. The N-H protons of the primary amine would likely appear as a broad singlet between δ 1-2 ppm.[7]
-
¹³C NMR: The spectrum would show nine distinct carbon signals, with those in the pyridine ring appearing in the δ 120-160 ppm range and the aliphatic carbons appearing in the δ 20-60 ppm range.
-
IR Spectroscopy: Key vibrational bands would confirm the functional groups. Two distinct N-H stretching absorptions are expected in the 3300-3500 cm⁻¹ range, characteristic of a primary amine.[7] C-H stretches for both aromatic and aliphatic carbons would also be present, along with C=N and C=C stretching from the pyridine ring around 1575-1650 cm⁻¹.[8]
-
Mass Spectrometry: According to the nitrogen rule, the odd molecular weight (148.21) is consistent with the presence of two nitrogen atoms.[7] Fragmentation would likely involve cleavage alpha to the amine group, a common pathway for amines.[7]
Section 3: Synthesis and Reactivity
A Logical Synthetic Route: Reductive Amination
As a senior application scientist, my recommended approach for synthesizing this compound is through the reductive amination of the corresponding ketone, 5,6,7,8-tetrahydroquinolin-7-one. This is a robust and widely-used transformation in organic synthesis.
The choice of a mild reducing agent like sodium triacetoxyborohydride is deliberate. Unlike harsher reagents, it is selective for the iminium intermediate formed in situ, minimizing side reactions such as ketone reduction and ensuring a high yield of the desired primary amine. The use of ammonium acetate serves as the ammonia source under conditions that favor imine formation.
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Self-Validating System)
-
Reaction Setup: To a round-bottom flask charged with 5,6,7,8-tetrahydroquinolin-7-one (1.0 eq) and ammonium acetate (10 eq) is added dichloroethane (DCE) to form a suspension.
-
Reductive Amination: The mixture is stirred at room temperature for 30 minutes. Sodium triacetoxyborohydride (1.5 eq) is then added portion-wise over 15 minutes. The reaction is monitored by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Workup: The reaction is quenched by the slow addition of a saturated aqueous sodium bicarbonate solution. The layers are separated, and the aqueous layer is extracted three times with dichloromethane (DCM).
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel.
-
Validation: The structure and purity of the final product must be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to validate the outcome.
Reactivity Profile
The reactivity is dominated by its primary amine. This group readily undergoes:
-
Acylation/Sulfonylation: Reaction with acyl chlorides, sulfonyl chlorides, or anhydrides to form amides and sulfonamides, respectively. This is a common strategy for building molecular complexity.
-
Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.
-
Schiff Base Formation: Condensation with aldehydes and ketones to form imines, which can be further reduced to secondary amines.[2] This is a key reaction for creating libraries of derivatives.[9]
Section 4: Applications in Medicinal Chemistry and Drug Discovery
The THQ scaffold is a cornerstone of modern medicinal chemistry. Derivatives have been investigated as C5a receptor antagonists, acetylcholinesterase inhibitors for Alzheimer's disease, and microtubule targeting agents for cancer therapy.[10][11][12] The 7-amino isomer is a strategic building block for accessing these and other classes of bioactive molecules.
The Pharmacophore Concept
In drug design, a pharmacophore is the essential three-dimensional arrangement of functional groups responsible for a molecule's biological activity. The this compound moiety can serve as a rigid scaffold to present key pharmacophoric features—such as a hydrogen bond donor (the amine), a hydrogen bond acceptor (the pyridine nitrogen), and a hydrophobic region (the aliphatic ring)—in a well-defined spatial orientation for interaction with a biological target like a protein's active site.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound - CAS:133091-81-3 - Abovchem [abovchem.com]
- 5. echemi.com [echemi.com]
- 6. 5,6,7,8-tetrahydroquinolin-6-amine(2060034-79-7) 1H NMR [m.chemicalbook.com]
- 7. fiveable.me [fiveable.me]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and evaluation of 5-amino-5,6,7,8-tetrahydroquinolinones as potential agents for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents [mdpi.com]
An In-Depth Technical Guide to 5,6,7,8-Tetrahydroquinolin-7-amine: A Versatile Building Block in Modern Chemistry
This guide provides a comprehensive technical overview of 5,6,7,8-Tetrahydroquinolin-7-amine, a chiral heterocyclic amine that serves as a crucial building block in synthetic and medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis, properties, and applications of this versatile molecule.
Core Identification and Chemical Structure
This compound is a bicyclic aromatic amine characterized by a quinoline core in which the benzene ring is fully saturated. The amine group at the 7-position of the saturated ring introduces a chiral center, making this compound a valuable precursor for stereoselective synthesis.
| Identifier | Value | Source |
| CAS Number | 133091-81-3 | [1][2][3] |
| Molecular Formula | C₉H₁₂N₂ | [1][2] |
| Molecular Weight | 148.21 g/mol | [1] |
| SMILES | NC1CCC2=C(C1)N=CC=C2 | [2] |
The structure of this compound, with its fused pyridine and cyclohexylamine rings, provides a rigid scaffold that is frequently encountered in biologically active molecules. The presence of both a basic nitrogen in the pyridine ring and a primary amine on the saturated ring offers multiple sites for chemical modification.
Caption: 2D structure of this compound.
Synthesis and Spectroscopic Characterization
Proposed Synthetic Pathway
A potential synthetic approach could start from 5,6,7,8-tetrahydroquinolin-7-one. The ketone can be converted to an oxime, which is then reduced to the desired amine. This multi-step process allows for the introduction of the amino group at the 7-position.
Caption: A plausible synthetic route to this compound.
Spectroscopic Profile (Predicted)
The structural elucidation of this compound would rely on a combination of spectroscopic techniques. Based on the analysis of its parent scaffold and related amino-substituted isomers, the following spectral characteristics are anticipated:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine ring and the aliphatic protons of the saturated ring. The protons on the carbon bearing the amino group would likely appear as a multiplet. The chemical shifts and coupling constants would be informative for confirming the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum would display signals corresponding to the aromatic and aliphatic carbons. The carbon attached to the amino group would be shifted downfield compared to the other aliphatic carbons.
-
Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak (M+) corresponding to the molecular weight of the compound (148.21 g/mol ). Fragmentation patterns would likely involve the loss of the amino group and cleavage of the saturated ring.
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by N-H stretching vibrations from the primary amine, typically appearing in the region of 3300-3500 cm⁻¹. C-N stretching and N-H bending vibrations would also be present. Aromatic C-H and C=C stretching bands would be observed as well.
Applications in Research and Development
The tetrahydroquinoline scaffold is recognized as a "privileged structure" in medicinal chemistry due to its prevalence in a wide array of biologically active natural products and synthetic pharmaceuticals. This compound, as a chiral building block, is of particular interest in several areas:
Asymmetric Catalysis
Chiral amines are crucial ligands in asymmetric catalysis, particularly in transition metal-catalyzed reactions. The diamine derivatives of the closely related 8-amino-5,6,7,8-tetrahydroquinoline are known to be effective ligands in asymmetric transfer hydrogenation reactions for the synthesis of chiral amines.[4] By extension, this compound can serve as a precursor to novel chiral ligands for a variety of stereoselective transformations.
Medicinal Chemistry and Drug Discovery
The tetrahydroquinoline core is a key component in compounds with a broad spectrum of pharmacological activities. Derivatives have shown potential as anticancer agents, with some exhibiting antiproliferative effects by inducing mitochondrial membrane depolarization and increasing reactive oxygen species (ROS) production in cancer cells.[5][6][7] The amino group at the 7-position provides a convenient handle for the synthesis of libraries of novel compounds to be screened for various biological activities. For instance, substituted 2-aryl-5-amino-5,6,7,8-tetrahydroquinolines have been investigated as C5a receptor antagonists.[4][8]
Safety, Handling, and Storage
While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, safety precautions can be inferred from data on the parent compound, 5,6,7,8-tetrahydroquinoline, and its 5-amino isomer.[9][10][11]
| Hazard Category | Recommendation | Source |
| Acute Toxicity | Harmful if swallowed. | [11] |
| Skin Corrosion/Irritation | Causes skin irritation. | [11] |
| Eye Damage/Irritation | Causes serious eye irritation/damage. | [9][11] |
| Respiratory Irritation | May cause respiratory irritation. | [11] |
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[9][10]
-
Ventilation: Use only outdoors or in a well-ventilated area.[9][10]
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[9]
First Aid Measures
-
If Swallowed: Get medical help.[9]
-
If on Skin: Wash with plenty of water. If skin irritation occurs, get medical help.[9]
-
If in Eyes: Rinse immediately with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and get medical help.[9]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Get medical help if you feel unwell.[9]
Storage
Store in a well-ventilated place. Keep the container tightly closed and store in a locked-up area.[9]
Conclusion
This compound is a valuable and versatile chiral building block with significant potential in asymmetric catalysis and medicinal chemistry. Its rigid scaffold and multiple points for functionalization make it an attractive starting material for the synthesis of novel ligands and pharmacologically active compounds. While detailed experimental data for this specific isomer is somewhat limited in publicly accessible literature, its properties and reactivity can be reasonably inferred from closely related analogs. Further research into the synthesis and applications of this compound is warranted and expected to yield valuable contributions to the fields of organic and medicinal chemistry.
References
- 5-AMINO-5,6,7,8-TETRAHYDROQUINOLINE - Safety D
- Biologically active 5,6,7,8-THQ derivatives. | Download Scientific Diagram.
- Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. (2020). PubMed.
- Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. (2020).
- This compound | CAS 133091-81-3. Benchchem.
- Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. (2023). MDPI.
- This compound - CAS:133091-81-3. Abovchem.
- Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. (2020). Semantic Scholar.
- This compound | 133091-81-3 | C9H12N2. Appchem.
- Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. (2020).
- 5,6,7,8-Tetrahydroquinolin-8-amine - Free SDS search. 3E.
- 5,6,7,8-Tetrahydroquinoline - Hazardous Agents. Haz-Map.
- 133091-81-3 | this compound. AiFChem.
- 5,6,7,8-Tetrahydroquinoline | C9H11N | CID 66335. PubChem.
- 5,6,7,8-Tetrahydroquinoxaline | C8H10N2 | CID 36822. PubChem.
- Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. (2008). PubMed.
- Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. (2022).
- 5,6,7,8-Tetrahydroquinoline (10500-57-9) 13C NMR spectrum. ChemicalBook.
- 7-QUINOLINAMINE,5,6,7,8-TETRAHYDRO- [133091-81-3]. Chemsigma.
- 5,6,7,8-Tetrahydroisoquinoline | C9H11N | CID 119010. PubChem.
- Crystallographic and spectroscopic characterization of 2-[(7-acetyl-4-cyano-6-hydroxy-1,6-dimethyl-8-phenyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]-N-phenylacetamide. (2019).
- In silico and multi-spectroscopic analyses on the interaction of 5-amino-8-hydroxyquinoline and bovine serum albumin as a potential anticancer agent. (2021). PubMed Central.
- Quinoline, 5,6,7,8-tetrahydro-. NIST WebBook.
- 5,6,7,8-Tetrahydroquinoline(10500-57-9)IR1. ChemicalBook.
- Quinoline, 5,6,7,8-tetrahydro-. NIST WebBook.
- Application of IR and NMR spectroscopy to certain complexes of 8 hydroxyquinoline and 8-aminoquinoline. University of Cape Town.
- 5,6,7,8-Tetrahydroquinoline, 98% 100 g. Thermo Scientific Chemicals.
- 3-Amino-5,6,7,8-tetrahydroquinolin-2(1H)-one - Optional[MS (GC)] - Spectrum. SpectraBase.
Sources
- 1. 5,6,7,8-Tetrahydroquinoline | C9H11N | CID 66335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. EP3463362A4 - SUBSTITUTED TETRAHYDROISOQUINOLINE COMPOUNDS USEFUL AS GPR120 AGONISTS - Google Patents [patents.google.com]
- 4. Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. IL50176A - 7-aminoalkoxy-tetrahydroisoquinoline derivatives,their preparation and pharmceutical compositions containing them - Google Patents [patents.google.com]
- 6. US4011229A - 8-amino-5,6,7,8-tetrahydroquinoline derivatives - Google Patents [patents.google.com]
- 7. CN101544601B - Method for synthesizing 5,6,7,8-tetrahydroquinoline - Google Patents [patents.google.com]
- 8. 390. Some aminotetrahydroquinolines - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 9. WO2003022785A2 - Synthesis of enantiomerically pure amino-substituted fused bicyclic rings - Google Patents [patents.google.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. pubs.acs.org [pubs.acs.org]
Spectroscopic Characterization of 5,6,7,8-Tetrahydroquinolin-7-amine: A Technical Guide
This technical guide provides an in-depth exploration of the spectroscopic characterization of 5,6,7,8-Tetrahydroquinolin-7-amine, a chiral tetrahydroquinoline derivative. As a versatile building block in organic synthesis and medicinal chemistry, its unambiguous structural confirmation is paramount.[1] Tetrahydroquinoline scaffolds are recognized as privileged structures in drug discovery, appearing in a wide array of biologically active compounds.[1][2] The amine functionality at the 7-position makes this molecule a valuable precursor for developing novel ligands, particularly in the field of asymmetric catalysis.[1]
This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Beyond a simple listing of spectral data, this guide emphasizes the rationale behind the expected signals and outlines the experimental methodologies for their acquisition and interpretation.
Molecular Structure and Key Features
This compound possesses a fused bicyclic system consisting of a pyridine ring and a cyclohexylamine moiety. The presence of a stereocenter at the C7 position means the compound is chiral and can exist as a racemic mixture or as individual enantiomers. The following sections will detail the expected spectroscopic data for this structure.
Figure 1: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information for structural confirmation.
¹H NMR Spectroscopy
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.
-
Data Acquisition: Record the spectrum at room temperature with a sufficient number of scans to achieve a good signal-to-noise ratio.
Predicted ¹H NMR Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.40 | d | 1H | H2 |
| ~7.40 | d | 1H | H4 |
| ~7.05 | dd | 1H | H3 |
| ~3.70 | m | 1H | H7 |
| ~2.80 | m | 2H | H5 |
| ~2.60 | m | 2H | H8 |
| ~2.00 | m | 1H | H6 (axial) |
| ~1.80 | m | 1H | H6 (equatorial) |
| ~1.60 | br s | 2H | NH₂ |
Interpretation and Rationale:
-
Aromatic Protons: The pyridine ring protons (H2, H3, and H4) are expected in the aromatic region (δ 7.0-8.5 ppm). H2 will be the most downfield due to its proximity to the nitrogen. The coupling patterns (d, dd) will be characteristic of a trisubstituted pyridine ring.
-
Aliphatic Protons: The protons on the saturated ring (H5, H6, H7, and H8) will appear in the upfield region (δ 1.5-4.0 ppm).
-
H7 Proton: The proton attached to the carbon bearing the amino group (H7) is expected to be a multiplet around 3.70 ppm. Its chemical shift is influenced by the electron-withdrawing effect of the nitrogen atom.
-
Methylene Protons (H5, H6, H8): These protons will appear as complex multiplets due to diastereotopicity and spin-spin coupling with neighboring protons.
-
Amine Protons: The protons of the primary amine (NH₂) will typically appear as a broad singlet. The chemical shift of this signal is variable and depends on concentration, temperature, and solvent.
¹³C NMR Spectroscopy
Experimental Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrumentation: Acquire the spectrum on a 75 MHz or higher field NMR spectrometer.
-
Data Acquisition: A proton-decoupled ¹³C NMR spectrum should be acquired. Additional experiments like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.
Predicted ¹³C NMR Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| ~157 | C | C8a |
| ~147 | CH | C2 |
| ~137 | CH | C4 |
| ~132 | C | C4a |
| ~122 | CH | C3 |
| ~50 | CH | C7 |
| ~34 | CH₂ | C8 |
| ~29 | CH₂ | C5 |
| ~20 | CH₂ | C6 |
Interpretation and Rationale:
-
Aromatic Carbons: The carbons of the pyridine ring (C2, C3, C4, C4a, C8a) are expected in the downfield region (δ 120-160 ppm). The carbons directly attached to the nitrogen (C2 and C8a) will be the most downfield.
-
Aliphatic Carbons: The carbons of the saturated ring (C5, C6, C7, C8) will appear in the upfield region (δ 20-60 ppm).
-
C7 Carbon: The carbon bearing the amino group (C7) is expected around 50 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Experimental Protocol:
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (if it is an oil) or as a KBr pellet (if it is a solid).
-
Instrumentation: Acquire the spectrum using an FTIR spectrometer.
-
Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.
Predicted IR Data:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3300 | Medium, two bands | N-H stretch (primary amine) |
| 3050-3000 | Weak | Aromatic C-H stretch |
| 2950-2850 | Medium-Strong | Aliphatic C-H stretch |
| 1650-1580 | Medium | N-H bend (primary amine) |
| 1590-1450 | Medium-Strong | C=C and C=N stretch (aromatic ring) |
| 1335-1250 | Medium | Aromatic C-N stretch |
| 1250-1020 | Medium | Aliphatic C-N stretch |
Interpretation and Rationale:
-
N-H Vibrations: The most characteristic peaks for a primary amine are the two N-H stretching bands in the 3400-3300 cm⁻¹ region and the N-H bending vibration between 1650-1580 cm⁻¹.[3]
-
C-H Vibrations: The spectrum will show both aromatic (above 3000 cm⁻¹) and aliphatic (below 3000 cm⁻¹) C-H stretching vibrations.
-
Aromatic Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring will appear in the 1590-1450 cm⁻¹ region.
-
C-N Vibrations: The C-N stretching vibrations for both the aromatic and aliphatic portions of the molecule will be present in the fingerprint region.[3]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Experimental Protocol:
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a gas or liquid chromatograph.
-
Ionization Method: Electron Ionization (EI) is a common method for this type of molecule. Electrospray Ionization (ESI) would be suitable for detecting the protonated molecule [M+H]⁺.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).
Predicted Mass Spectrometry Data (EI):
-
Molecular Ion (M⁺): m/z = 148. The presence of a molecular ion peak at this m/z value would confirm the molecular formula C₉H₁₂N₂.
-
Key Fragmentation Pathways:
Figure 2: Plausible EI fragmentation pathways for this compound.
Interpretation and Rationale:
-
Loss of Amino Group: A common fragmentation for amines is the loss of the amino radical (•NH₂), which would result in a fragment at m/z 132.
-
Retro-Diels-Alder (RDA) Fragmentation: The tetrahydroquinoline ring system can undergo a retro-Diels-Alder reaction, leading to the loss of ethylene (C₂H₄) and a fragment at m/z 120.
-
Loss of HCN: Subsequent loss of hydrogen cyanide (HCN) from the pyridine-containing fragment is a common pathway for such structures, leading to a fragment at m/z 93.
Conclusion
The comprehensive spectroscopic analysis of this compound through NMR, IR, and Mass Spectrometry provides a self-validating system for its structural confirmation. The predicted data, based on established principles and data from analogous structures, serves as a robust guide for researchers. The interplay of data from these orthogonal techniques—the carbon-hydrogen framework from NMR, the functional groups from IR, and the molecular weight and fragmentation from MS—allows for an unambiguous assignment of the molecule's structure, which is a critical step in its application in research and development.
References
- Wiley-VCH. (2007).
-
MDPI. (n.d.). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). 13C NMR (CDCl3, 125 MHz) δ 14.3, 6. Retrieved from [Link]
-
PubChem. (n.d.). 5,6,7,8-Tetrahydroquinoline. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
University of Calgary. (n.d.). IR: amines. Retrieved from [Link]
-
NIST. (n.d.). 5,6,7,8-Tetrahydroquinoxaline. Retrieved from [Link]
-
PubMed Central. (2024, February 16). Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). SUPPORTING MATERIALS. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Retrieved from [Link]
Sources
Discovery and history of 5,6,7,8-Tetrahydroquinolin-7-amine
An In-depth Technical Guide to 5,6,7,8-Tetrahydroquinolin-7-amine: Synthesis, Characterization, and Potential Applications
Introduction
The 5,6,7,8-tetrahydroquinoline scaffold is a prominent structural motif in a multitude of biologically active compounds and functional materials. Recognized as a "privileged structure" in medicinal chemistry, its rigid, partially saturated bicyclic framework serves as a versatile template for the development of novel therapeutic agents. Derivatives of this core have demonstrated a wide array of pharmacological activities, including anti-ulcer, antimicrobial, and anticancer properties. This guide provides a comprehensive technical overview of a specific, yet less documented, member of this family: this compound.
While a definitive historical account of its initial discovery is not prominent in the scientific literature, its existence is confirmed by its unique CAS number (133091-81-3). This document, intended for researchers, scientists, and drug development professionals, will therefore focus on the logical synthesis, theoretical characterization, and potential applications of this compound, drawing upon established chemical principles and the well-documented chemistry of its isomers.
Part 1: Synthesis and Mechanistic Insights
The most chemically sound and efficient pathway to this compound is through the reductive amination of its corresponding ketone precursor, 5,6,7,8-tetrahydroquinolin-7-one. This two-stage process, often performed in a single pot, is a cornerstone of amine synthesis due to its high efficiency and broad applicability.
1.1: Proposed Synthetic Workflow
The overall synthetic strategy is envisioned as a two-step sequence starting from the readily available 5,6,7,8-tetrahydroquinoline:
-
Regioselective Oxidation: Conversion of 5,6,7,8-tetrahydroquinoline to the key intermediate, 5,6,7,8-tetrahydroquinolin-7-one.
-
Reductive Amination: Transformation of the ketone into the target primary amine, this compound.
The Evolving Therapeutic Landscape of Tetrahydroquinoline Derivatives: A Technical Guide to Biological Activity and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,3,4-tetrahydroquinoline (THQ) scaffold represents a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a remarkable breadth of biological activities.[1][2] This technical guide provides a comprehensive analysis of the diverse therapeutic potential of THQ derivatives, focusing on their anticancer, neuroprotective, antimicrobial, and anti-inflammatory properties. We delve into the molecular mechanisms underpinning these activities, present key structure-activity relationship (SAR) insights, and offer detailed experimental protocols for their evaluation. This document is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics based on the versatile tetrahydroquinoline framework.
Introduction: The Significance of the Tetrahydroquinoline Scaffold
Tetrahydroquinoline and its isoquinoline counterpart, tetrahydroisoquinoline (THIQ), are heterocyclic compounds that are fundamental to the development of new drugs.[3][4] Both naturally occurring and synthetic derivatives have demonstrated significant cytotoxic potency in various human cancer cell lines, acting through diverse mechanisms such as inducing apoptosis, inhibiting tubulin polymerization, and modulating cell signaling pathways.[3][5] The inherent bioactivity and the amenability of the THQ core to chemical modification make it an ideal starting point for the design of novel therapeutic agents targeting a wide array of diseases.[6] The versatility of this scaffold has led to the development of compounds with applications ranging from anticancer and antimicrobial to neuroprotective and anti-inflammatory agents.[2][7]
Anticancer Activity: A Multifaceted Approach to Targeting Malignancy
Tetrahydroquinoline derivatives have emerged as a promising class of anticancer agents, exhibiting efficacy against various cancer types through multiple mechanisms of action.[3][4][5] Their ability to induce cell cycle arrest, promote apoptosis, and interfere with key signaling pathways makes them attractive candidates for further development.
Mechanism of Action: Disrupting Cancer Cell Proliferation and Survival
The anticancer effects of THQ derivatives are often attributed to their ability to induce programmed cell death (apoptosis) and halt the cell division cycle. For instance, certain tetrahydroquinolinone derivatives have been shown to induce cell cycle arrest at the G2/M phase, leading to apoptotic cell death through both intrinsic and extrinsic pathways in lung cancer cells.[8]
One of the key signaling pathways frequently targeted by THQ derivatives is the PI3K/AKT/mTOR pathway, which is crucial for cell growth and survival.[9] Some derivatives induce massive oxidative stress, disrupting cellular balance and triggering autophagy via the inhibition of this pathway.[9]
Molecular docking studies have also suggested that some of the most active quinoline compounds may act as selective regulators of KDM proteins, which are involved in epigenetic regulation and cancer development.[10]
Below is a diagram illustrating the induction of apoptosis by a tetrahydroquinoline derivative via the PI3K/AKT/mTOR pathway.
Caption: Workflow for MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Culture: Maintain the desired cancer cell line (e.g., HeLa, PC3, MCF-7) in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Trypsinize the cells and seed them into 96-well microplates at a density of 5 × 10³ cells per well. Allow the cells to adhere overnight.
-
Compound Preparation: Prepare a stock solution of the tetrahydroquinoline derivative in a suitable solvent (e.g., DMSO). Make serial dilutions to obtain the desired test concentrations.
-
Treatment: Replace the culture medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Assay: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability versus the compound concentration.
Neuroprotective Activity: Combating Neurodegenerative Diseases
Tetrahydroquinoline derivatives have shown significant promise in the development of therapeutic agents for neurodegenerative disorders like Alzheimer's and Parkinson's diseases. [11][12]Their neuroprotective effects are attributed to various mechanisms, including the inhibition of key enzymes and the mitigation of oxidative stress.
Acetylcholinesterase (AChE) Inhibition
A key strategy in the symptomatic treatment of Alzheimer's disease is to enhance cholinergic neurotransmission by inhibiting acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine. [13]Numerous studies have reported the synthesis and evaluation of THQ derivatives as potent AChE inhibitors. [14][15]Some tacrine-tetrahydroquinoline heterodimers have been shown to inhibit AChE with nanomolar potency. [13][16]
Alleviation of Oxidative Stress and Neuroinflammation
In the context of Parkinson's disease, oxidative stress and neuroinflammation are key contributors to neuronal damage. [12]Certain hydroxylated THQ derivatives have demonstrated the ability to alleviate oxidative stress and NF-κB-mediated inflammation in animal models of Parkinson's disease. [12]These compounds can enhance the antioxidant defense system, normalize chaperone activity, and suppress apoptosis in neuronal cells. [17][18] The neuroprotective mechanism of a hydroxylated THQ derivative is depicted below:
Caption: Neuroprotective mechanism of a hydroxylated THQ derivative.
Antimicrobial and Anti-inflammatory Activities
Antimicrobial Potential
The emergence of antimicrobial resistance necessitates the development of new classes of antibiotics. [19]Tetrahydroquinoline derivatives have demonstrated activity against a range of pathogens, including multidrug-resistant Gram-positive bacteria. [20]Some tricyclic THQ derivatives have been identified as promising antibacterial agents that target the β subunit of bacterial type II topoisomerases, a mechanism distinct from that of fluoroquinolones. [21]
Anti-inflammatory Properties
Chronic inflammation is a hallmark of many diseases. Tetrahydroquinoline derivatives have been investigated for their anti-inflammatory effects. [22][23]Certain derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation. [24]Additionally, some compounds can significantly decrease the production of inflammatory mediators such as prostaglandin E2 (PGE-2), tumor necrosis factor-alpha (TNF-ɑ), and interleukin-6 (IL-6). [24]
Synthesis and Future Perspectives
The Povarov reaction is a widely used and efficient method for the synthesis of tetrahydroquinolines. [14]This multicomponent reaction allows for the facile creation of a diverse library of THQ derivatives for biological screening.
The vast chemical space and diverse biological activities of tetrahydroquinoline derivatives underscore their continued importance in drug discovery. Future research should focus on optimizing the potency and selectivity of these compounds through detailed structure-activity relationship studies and computational modeling. Furthermore, exploring novel therapeutic targets and combination therapies will be crucial in realizing the full clinical potential of this remarkable scaffold.
References
- Maciejewska, N., Olszewski, M., Witkowska, M., et al. (2022).
- Natural Product Research. (2024). Tetrahydroquinoline-containing natural products discovered within the last decade: occurrence and bioactivity. Taylor & Francis Online.
- Yadav, P., Kumar, A., Althagafi, I., et al. (2021). The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents. Bentham Science.
- Gutiérrez, M., Arévalo, B., Valdes, F., et al. (2016). Synthesis and Characterization of Tetrahydroquinolines as acetylcholinesterase inhibitors.
- International Journal of Pharmaceutical Research & Allied Sciences. (2016). 1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry.
- Yadav, P., Kumar, A., Althagafi, I., et al. (2021). The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents. Bentham Science.
- New Journal of Chemistry. (2022). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. Royal Society of Chemistry.
- Faheem, Singh, A., & Singh, P. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances.
- Yadav, P., Kumar, A., Althagafi, I., et al. (2021). The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents. PubMed.
- Chavan, P. N., Pansare, D. N., Jadhav, S. L., & Sayyed, M. J. (2019). synthesis and biological activities of new tetrahydroquinoline and pyrimidine derivatives.
- Yadav, P., Kumar, A., Althagafi, I., et al. (2021). Recent development of tetrahydro-quinoline/isoquinoline based compounds as anticancer agents.
- Ryczkowska, M., Maciejewska, N., Olszewski, M., et al. (2022). Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction. Scientific Reports.
- Al-Abdullah, E. S., Al-Dies, A. M., & Ghabbour, H. A. (2014). Discovering some novel tetrahydroquinoline derivatives bearing the biologically active sulfonamide moiety as a new class of antitumor agents. PubMed.
- Tan, J. S. L., Lee, B., & Cheah, P. S. (2022). A comprehensive review on the progress and challenges of tetrahydroisoquinoline derivatives as a promising therapeutic agent to treat Alzheimer's disease. Ageing Research Reviews.
- BenchChem. (2024). The Role of Tetrahydroisoquinolines in Modern Drug Discovery.
- Jordaan, M. A., Ebenezer, O., & Singh, P. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives.
- Journal of Organic and Pharmaceutical Chemistry. (2023).
- Valdes, F., Arevalo, B., Gutierrez, M., et al. (2016). Synthesis, molecular docking and design of Tetrahydroquinolines as acetylcholinesterase inhibitors.
- Ip, F. C. F., Fu, G., Yang, F., et al. (2021). A tacrine-tetrahydroquinoline heterodimer potently inhibits acetylcholinesterase activity and enhances neurotransmission in mice. European Journal of Medicinal Chemistry.
- ResearchGate. (2020).
- Faheem, Singh, A., & Singh, P. (2022). 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design. Expert Opinion on Drug Discovery.
- El-Sayed, N. N. E., El-Bendary, E. R., El-Ashry, M. A., & Aboul-Enein, M. N. (2024). Design, synthesis and anti-inflammatory assessment of certain substituted 1,2,4-triazoles bearing tetrahydroisoquinoline scaffold as COX 1/2-inhibitors. Bioorganic Chemistry.
- BenchChem. (2025). The Untapped Potential of 3,4-Dihydroisoquinoline Scaffolds in Neuroprotection: A Technical Overview.
- Plotnikov, E., Lin, V., Zharikova, G., et al. (2023). 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease. MDPI.
- Plotnikov, E., Lin, V., Zharikova, G., et al. (2024). 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis. Neurochemical Research.
- Plotnikov, E., Zharikova, G., Tikhonov, A., et al. (2021). Neuroprotective effect of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline mediated via regulation of antioxidant system and inhibition of inflammation and apoptosis in a rat model of cerebral ischemia/reperfusion. Biochimie.
- Xi'an Jiaotong-Liverpool University. (2021). A tacrine-tetrahydroquinoline heterodimer potently inhibits acetylcholinesterase activity and enhances neurotransmission in mice.
- ResearchGate. (2017). Tricyclic Tetrahydroquinoline Antibacterial Agents.
- Oguz, E., et al. (2025). Design, Synthesis, and AChE Inhibition of 4-Amino-tetrahydroquinoline Derivatives: Molecular Docking and Biological Evaluation.
- Al-Warhi, T., El-Gamal, K., Al-Sha'er, M. A., et al. (2024). Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. Journal of Ovarian Research.
- Yuan, G., et al. (2018). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. ACS Infectious Diseases.
- ResearchGate. (n.d.). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents.
- Chen, S., & Tang, G. (2012). Biosynthesis of Tetrahydroisoquinoline Antibiotics. Current Topics in Medicinal Chemistry.
- Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2022).
- Payne, M., Bottomley, A. L., Och, A., et al. (2022). Synthesis and biological evaluation of tetrahydroisoquinoline-derived antibacterial compounds. Bioorganic & Medicinal Chemistry.
- Sharma, D., Kumar, A., & Singh, R. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure and Dynamics.
- Singh, S., Kumar, R., & Singh, P. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of the Indian Chemical Society.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. ajrconline.org [ajrconline.org]
- 3. The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents | Bentham Science [eurekaselect.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 8. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. A comprehensive review on the progress and challenges of tetrahydroisoquinoline derivatives as a promising therapeutic agent to treat Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson’s Disease [mdpi.com]
- 13. A tacrine-tetrahydroquinoline heterodimer potently inhibits acetylcholinesterase activity and enhances neurotransmission in mice - Xi'an Jiaotong-Liverpool University [scholar.xjtlu.edu.cn]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. A tacrine-tetrahydroquinoline heterodimer potently inhibits acetylcholinesterase activity and enhances neurotransmissio… [ouci.dntb.gov.ua]
- 17. 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Neuroprotective effect of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline mediated via regulation of antioxidant system and inhibition of inflammation and apoptosis in a rat model of cerebral ischemia/reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. Design, synthesis and anti-inflammatory assessment of certain substituted 1,2,4-triazoles bearing tetrahydroisoquinoline scaffold as COX 1/2-inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 5,6,7,8-Tetrahydroquinolin-7-amine and its Analogs: A Privileged Scaffold in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 5,6,7,8-tetrahydroquinoline core is a well-established privileged scaffold in medicinal chemistry, forming the basis of a multitude of biologically active compounds. This technical guide provides a comprehensive review of 5,6,7,8-tetrahydroquinolin-7-amine and its analogs, with a particular focus on their synthesis, chemical properties, and burgeoning role in drug development. We will delve into the structure-activity relationships (SAR) of these compounds, primarily as antagonists of the C5a and CXCR4 receptors, two G-protein coupled receptors (GPCRs) critically involved in inflammatory and immunological responses. This guide will further provide detailed experimental protocols for the synthesis and biological evaluation of these promising therapeutic agents, supported by visualizations of key signaling pathways and experimental workflows to facilitate a deeper understanding and application in a research setting.
Introduction: The Significance of the Tetrahydroquinoline Scaffold
The tetrahydroquinoline ring system is a recurring motif in a vast array of natural products and synthetic pharmaceuticals, celebrated for its diverse pharmacological activities.[1] This partially saturated heterocyclic structure provides a three-dimensional framework that can be strategically functionalized to interact with a variety of biological targets. Derivatives of tetrahydroquinoline have demonstrated a broad spectrum of therapeutic potential, including anti-cancer, anti-inflammatory, anti-diabetic, and antimicrobial activities.[2][3]
Among the various isomers, this compound serves as a versatile building block for the synthesis of novel therapeutic agents.[4] Its chiral nature and the presence of a primary amine group offer opportunities for a wide range of chemical modifications, allowing for the fine-tuning of pharmacological properties. This guide will specifically explore the burgeoning potential of this compound and its analogs as modulators of key inflammatory and immune pathways.
Synthetic Strategies: Accessing the this compound Core
The synthesis of this compound can be approached through a multi-step sequence, primarily involving the construction of the tetrahydroquinoline core followed by the introduction of the amine functionality. A plausible and commonly employed strategy involves the synthesis of the ketone precursor, 5,6,7,8-tetrahydroquinolin-7-one, followed by reductive amination.
Synthesis of the Ketone Precursor: 5,6,7,8-Tetrahydroquinolin-7-one
A more direct, albeit challenging, approach would involve the regioselective oxidation of 5,6,7,8-tetrahydroquinoline. However, controlling the position of oxidation on the saturated ring can be difficult. A more reliable method involves the synthesis of a pre-functionalized precursor.
Conceptual Experimental Protocol for 5,6,7,8-Tetrahydroquinolin-7-one Synthesis:
A potential synthetic route, adapted from similar transformations, is outlined below. This should be considered a conceptual workflow and would require optimization and validation in a laboratory setting.
Caption: Conceptual workflow for the synthesis of the ketone precursor.
Reductive Amination: From Ketone to Amine
Once 5,6,7,8-tetrahydroquinolin-7-one is obtained, the introduction of the amine group at the 7-position can be achieved through reductive amination. This is a robust and widely used method for the synthesis of amines from carbonyl compounds. The process typically involves the reaction of the ketone with an amine source, such as ammonia, to form an intermediate imine, which is then reduced in situ to the desired primary amine.
Detailed Experimental Protocol: Reductive Amination of 5,6,7,8-Tetrahydroquinolin-7-one
The following protocol is a generalized procedure and may require optimization for specific substrates and scales.
Materials:
-
5,6,7,8-Tetrahydroquinolin-7-one
-
Ammonia (e.g., as a solution in methanol or ammonium acetate)
-
Reducing agent (e.g., sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3))
-
Anhydrous methanol or ethanol
-
Glacial acetic acid (optional, as a catalyst)
-
Dichloromethane or other suitable organic solvent for extraction
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5,6,7,8-tetrahydroquinolin-7-one (1 equivalent) in anhydrous methanol.
-
Amine Source Addition: Add a solution of ammonia in methanol (e.g., 7N, 10-20 equivalents) or ammonium acetate (5-10 equivalents) to the flask. If using ammonium acetate, a small amount of glacial acetic acid can be added to catalyze imine formation.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Cautiously add the reducing agent (e.g., NaBH3CN, 1.5-2 equivalents) portion-wise. Caution: NaBH3CN is toxic and should be handled in a well-ventilated fume hood.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates the complete consumption of the imine intermediate.
-
Workup:
-
Quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Partition the residue between dichloromethane and a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2-3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude this compound by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).
Characterization: The purified product should be characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity.
Therapeutic Applications: Targeting C5a and CXCR4 Receptors
Analogs of this compound have emerged as potent antagonists of two key GPCRs: the C5a receptor (C5aR) and the C-X-C chemokine receptor type 4 (CXCR4). Both receptors play pivotal roles in inflammatory and immune responses, making them attractive targets for the development of novel therapeutics.
C5a Receptor (C5aR) Antagonism
The complement component 5a (C5a) is a potent pro-inflammatory mediator generated during complement activation.[7] It binds to its receptor, C5aR, which is primarily expressed on myeloid cells such as neutrophils and macrophages, triggering a cascade of inflammatory responses including chemotaxis, degranulation, and the production of reactive oxygen species.[7] Dysregulation of the C5a/C5aR axis is implicated in a wide range of inflammatory and autoimmune diseases, including rheumatoid arthritis, sepsis, and inflammatory bowel disease.[8] Therefore, the development of C5aR antagonists is a promising therapeutic strategy.
Several studies have reported the discovery of 5,6,7,8-tetrahydroquinoline derivatives as potent C5aR antagonists.[2][9]
CXCR4 Receptor Antagonism
The C-X-C chemokine receptor type 4 (CXCR4) and its sole endogenous ligand, stromal cell-derived factor-1 (SDF-1 or CXCL12), are key regulators of hematopoietic stem cell homing, lymphocyte trafficking, and angiogenesis.[10] The CXCL12/CXCR4 axis is also critically involved in the pathogenesis of numerous diseases, including HIV entry into T-cells, cancer metastasis, and autoimmune disorders like rheumatoid arthritis.[11] Consequently, CXCR4 antagonists have significant therapeutic potential.
Derivatives of the tetrahydroquinoline scaffold have been identified as potent CXCR4 antagonists.[12]
Structure-Activity Relationship (SAR) Studies
The development of potent and selective this compound analogs as C5aR and CXCR4 antagonists has been guided by extensive structure-activity relationship (SAR) studies. These studies systematically explore how modifications to different parts of the molecule affect its biological activity.
Table 1: Representative SAR Data for Tetrahydroquinoline-based GPCR Antagonists
| Compound ID | Scaffold Position of Amine | Target Receptor | Modification | IC50/Ki (nM) | Reference |
| Analog A | 5-amino | C5aR | 2-(4-Chlorophenyl) | 10 | [13] |
| Analog B | 5-amino | C5aR | 2-(4-Trifluoromethylphenyl) | 8 | [13] |
| Analog C | 8-amino | CXCR4 | N-Benzyl | 580 | [13] |
| Analog D | 8-amino | CXCR4 | N-(Pyridin-2-yl)methyl | 2 | [12] |
Disclaimer: The data in this table is representative and intended to illustrate SAR trends. Specific values may vary depending on the assay conditions.
Key SAR Insights:
-
Substitution on the Pyridine Ring: For C5aR antagonists, substitution at the 2-position of the tetrahydroquinoline ring with an aryl group is often crucial for high-affinity binding.[2]
-
Substitution on the Amino Group: For CXCR4 antagonists, the nature of the substituent on the amino group dramatically influences potency. The introduction of a pyridin-2-ylmethyl group, for example, can lead to a significant increase in activity compared to a simple benzyl group.[12][13]
-
Stereochemistry: The stereochemistry at the chiral center bearing the amine group can have a profound impact on biological activity, highlighting the importance of stereoselective synthesis and evaluation of individual enantiomers.
Biological Evaluation: Key Experimental Protocols
The biological evaluation of this compound analogs as C5aR and CXCR4 antagonists involves a series of in vitro assays to determine their binding affinity, functional activity, and selectivity.
Radioligand Binding Assay
This assay is the gold standard for determining the binding affinity (Ki) of a compound to its target receptor. It involves a competition experiment between the unlabeled test compound and a radiolabeled ligand for binding to the receptor.
Experimental Protocol: CXCR4 Radioligand Binding Assay
Materials:
-
Membrane preparations from cells expressing human CXCR4.
-
Radiolabeled CXCR4 ligand (e.g., [¹²⁵I]SDF-1α).
-
Unlabeled test compound (this compound analog).
-
Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4).
-
Non-specific binding control (e.g., a high concentration of unlabeled SDF-1α or AMD3100).
-
96-well filter plates (e.g., GF/C filters pre-soaked in 0.3% polyethylenimine).
-
Scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, add binding buffer, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound.
-
Incubation: Initiate the binding reaction by adding the cell membrane preparation to each well. Incubate the plate for a defined period (e.g., 60-90 minutes) at room temperature or 4°C to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapid vacuum filtration through the filter plate.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the test compound. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.
Caption: Simplified C5a receptor signaling cascade.
CXCR4 Signaling Pathway
Similar to C5aR, CXCR4 is a Gi-coupled receptor. Binding of CXCL12 initiates a conformational change in CXCR4, leading to the activation of multiple downstream signaling pathways, including the PI3K/Akt, MAPK/ERK, and JAK/STAT pathways. These pathways are integral to cell proliferation, survival, and migration. [1][11]
Caption: Overview of the CXCR4 signaling network.
Conclusion and Future Directions
This compound and its analogs represent a highly promising class of compounds with significant therapeutic potential, particularly as antagonists of the C5a and CXCR4 receptors. The versatile nature of the tetrahydroquinoline scaffold allows for extensive chemical modification, enabling the development of potent and selective modulators of these key GPCRs.
Future research in this area should focus on several key aspects:
-
Development of Stereoselective Syntheses: The development of efficient and scalable stereoselective synthetic routes to access enantiomerically pure 7-amino-tetrahydroquinoline analogs is crucial for elucidating the precise stereochemical requirements for optimal receptor binding and functional activity.
-
Expansion of SAR Studies: Further exploration of the chemical space around the this compound core is warranted to identify novel analogs with improved potency, selectivity, and pharmacokinetic properties.
-
In Vivo Evaluation: Promising lead compounds identified from in vitro studies should be advanced to in vivo models of inflammatory diseases and cancer to validate their therapeutic efficacy and safety profiles.
-
Exploration of Other Targets: While this guide has focused on C5aR and CXCR4, the privileged nature of the tetrahydroquinoline scaffold suggests that its derivatives may interact with other biological targets. Screening of these compounds against a broader range of receptors and enzymes could uncover new therapeutic opportunities.
References
-
Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. Bioorganic & Medicinal Chemistry Letters.
-
A Comparative Guide to the Structure-Activity Relationship of 5,6,7,8-Tetrahydroquinoline Antagonists. Benchchem.
-
Design and optimization of aniline-substituted tetrahydroquinoline C5a receptor antagonists. Bioorganic & Medicinal Chemistry Letters.
-
The CXCL12 (SDF-1)/CXCR4 Pathway in Cancer. Cancer Research.
-
The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration. Frontiers in Immunology.
-
Facile Synthesis of 5, 6, 7, 8-Tetrahydropyrimido [4, 5-b]-quinoline Derivatives. Molecules.
-
Facile Synthesis of 5, 6, 7, 8-Tetrahydropyrimido [4, 5-b]-quinoline Derivatives. ResearchGate.
-
Discovery of Tetrahydroisoquinoline-Based CXCR4 Antagonists. ACS Medicinal Chemistry Letters.
-
This compound | CAS 133091-81-3. Benchchem.
-
Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. PubMed.
-
Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. Molecules.
-
C5a receptor signaling. ResearchGate.
-
Convenient Synthesis of 5,6,7,8-Tetrahydroquinolin-8-ylamine and 6,7-Dihydro-5H-quinolin-8-one. ResearchGate.
-
Small Molecule Inhibitors of CXCR4. Pharmaceuticals.
-
Applying Molecular Modeling to the Design of Innovative, Non-Symmetrical CXCR4 Inhibitors with Potent Anticancer Activity. International Journal of Molecular Sciences.
-
(PDF) One-Pot Multicomponent Synthesis and Bioevaluation of Tetrahydroquinoline Derivatives as Potential Antioxidants, α-Amylase Enzyme Inhibitors, Anti-Cancerous and Anti-Inflammatory Agents. ResearchGate.
-
C5a receptor antagonists. Current Pharmaceutical Design.
-
Function, structure and therapeutic potential of complement C5a receptors. British Journal of Pharmacology.
-
Discovery of Bis-Imidazoline Derivatives as New CXCR4 Ligands. Molecules.
-
Tetrahydroquinoline synthesis. Organic Chemistry Portal.
-
This compound. Benchchem.
-
Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction. Scientific Reports.
Sources
- 1. Discovery of Tetrahydroisoquinoline-Based CXCR4 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Facile Synthesis of 5, 6, 7, 8-Tetrahydropyrimido [4, 5-b]-quinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 5,6,7,8-Tetrahydroquinolines. Part III. Synthesis of 5,6,7,8-tetrahydroquinoline-8-thiocarboxamides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Amino-Heterocycle Tetrahydroisoquinoline CXCR4 Antagonists with Improved ADME Profiles via Late-Stage Buchwald Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. 5,6,7,8-Tetrahydroquinolin-8-ol synthesis - chemicalbook [chemicalbook.com]
Introduction: The Strategic Importance of Chirality in the Tetrahydroquinoline Scaffold
An In-Depth Technical Guide to the Chiral Properties of 5,6,7,8-Tetrahydroquinolin-7-amine: Synthesis, Resolution, and Analysis
For Researchers, Scientists, and Drug Development Professionals
The 5,6,7,8-tetrahydroquinoline core is recognized as a "privileged structure" in medicinal chemistry, forming the backbone of numerous biologically active alkaloids and synthetic pharmaceuticals.[1] Its rigid, bicyclic framework provides a valuable three-dimensional architecture for precise interaction with biological targets. Within this important class of molecules, this compound represents a key chiral building block. The amine functionality at the C-7 position introduces a stereogenic center, meaning the molecule can exist as two non-superimposable mirror images, or enantiomers.
The significance of chirality in drug design is paramount. The spatial arrangement of atoms can dramatically alter a molecule's pharmacological profile, with different enantiomers often exhibiting distinct potency, selectivity, toxicity, or metabolic pathways. Regulatory bodies, including the FDA, mandate the investigation of individual enantiomers' pharmacological properties to ensure drug safety and efficacy.[2][3]
While research on the 7-amino isomer is emerging, its strategic value can be inferred from its close analog, (S)-5,6,7,8-tetrahydroquinolin-8-amine, which is a privileged scaffold for developing potent CXCR4 antagonists—agents that can inhibit cancer progression and HIV entry.[2] Furthermore, chiral amino-tetrahydroquinolines serve as highly effective ligands in asymmetric catalysis, enabling the synthesis of other valuable chiral molecules.[4] This guide provides a comprehensive technical overview of the synthesis, resolution, and analysis of the enantiomers of this compound, offering field-proven insights for its application in research and drug development.
Part 1: Accessing Enantiopurity: Synthesis and Resolution Strategies
Obtaining enantiomerically pure this compound is the critical first step for any meaningful pharmacological or catalytic study. The two primary strategies to achieve this are direct asymmetric synthesis or the resolution of a racemic mixture.
Asymmetric Synthesis: A Direct Approach
Asymmetric synthesis aims to create a single enantiomer directly. For chiral amines, a leading strategy is the catalytic asymmetric reduction of a prochiral ketone precursor, in this case, 5,6,7,8-tetrahydroquinolin-7-one. This transformation is typically achieved using a chiral catalyst, often a transition metal complex (like Ruthenium or Rhodium) coordinated to a chiral ligand. The catalyst creates a chiral environment, forcing the hydride to add to one face of the ketone preferentially, leading to an excess of one amine enantiomer.
Other advanced methods for synthesizing chiral tetrahydroquinolines include enantioselective aza-Michael reactions and Povarov reactions catalyzed by chiral Brønsted acids or metal complexes.[5][6][7][8]
Caption: Asymmetric reduction of a prochiral ketone to a chiral amine.
Chiral Resolution: Separating a Racemic Mixture
While asymmetric synthesis is elegant, chiral resolution often provides a more pragmatic and scalable approach. This involves preparing the racemic amine and then separating the enantiomers.
This powerful technique leverages the high stereoselectivity of enzymes. A common and highly effective strategy for amines like this involves the resolution of a stable alcohol precursor, (±)-5,6,7,8-tetrahydroquinolin-7-ol. The enzyme Candida antarctica Lipase B (CALB), often immobilized as Novozym® 435, is used to selectively acylate one enantiomer, leaving the other unreacted.[9] The resulting ester and the unreacted alcohol have different chemical properties and are easily separated by standard column chromatography. The separated enantiomers of the alcohol can then be converted to the corresponding amines with high stereochemical fidelity.
Detailed Protocol: EKR of (±)-5,6,7,8-Tetrahydroquinolin-7-ol and Conversion to Amine
-
Enzymatic Acylation:
-
To a solution of racemic (±)-5,6,7,8-tetrahydroquinolin-7-ol (1 equivalent) in anhydrous diisopropyl ether, add 4Å molecular sieves and vinyl acetate (5 equivalents) as the acyl donor.
-
Add immobilized Candida antarctica Lipase B (e.g., Novozym® 435, ~0.5 eq by weight).
-
Stir the mixture at a controlled temperature (e.g., 60 °C) and monitor the reaction progress by chiral HPLC until ~50% conversion is reached.[4] The goal is to perfectly balance yield and enantiomeric excess (ee) of the remaining alcohol.
-
Filter off the enzyme and molecular sieves through a pad of Celite® and concentrate the filtrate.
-
Separate the resulting ester (e.g., (R)-acetate) from the unreacted alcohol (e.g., (S)-ol) using silica gel column chromatography.
-
-
Conversion to Chiral Amines (Example via Mesylation/Azidation):
-
Step A (Mesylation): Dissolve the separated alcohol enantiomer (e.g., (S)-ol) in dichloromethane (CH₂Cl₂) at 0 °C. Add triethylamine (NEt₃) followed by methanesulfonyl chloride (MsCl). Stir until the reaction is complete (TLC monitoring). This converts the hydroxyl group into a good leaving group (mesylate).
-
Step B (Azide Displacement): To the mesylate solution (or isolated mesylate dissolved in DMF), add sodium azide (NaN₃). Heat the reaction (e.g., 80 °C) to facilitate the Sₙ2 displacement of the mesylate by the azide. This step proceeds with inversion of stereochemistry.
-
Step C (Reduction): Reduce the resulting azide to the primary amine. Common methods include catalytic hydrogenation (H₂, Pd/C) or reduction with lithium aluminum hydride (LiAlH₄). This step preserves the stereochemistry established in the previous step.
-
Following this sequence, the (S)-ol is converted to the (R)-amine, and the (R)-ol (obtained after hydrolysis of the acetate) is converted to the (S)-amine.
-
Caption: Workflow for EKR of a precursor and conversion to the amine.
This classical method involves reacting the racemic amine with an enantiomerically pure chiral acid (e.g., (+)-tartaric acid, (S)-mandelic acid). This reaction forms a pair of diastereomeric salts. Because diastereomers have different physical properties, they can often be separated by fractional crystallization due to differences in their solubility in a given solvent system. Once a single diastereomer is isolated in crystalline form, the chiral acid can be removed by treatment with a base to liberate the enantiomerically pure amine.
Part 2: The Analyst's Toolkit: Chiral Chromatography
Whether for monitoring reaction progress, determining enantiomeric excess, or purifying multigram quantities, chiral chromatography is the definitive analytical tool. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the two leading techniques.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC on a chiral stationary phase (CSP) is the gold standard for determining enantiomeric purity. Polysaccharide-based CSPs, such as those coated or immobilized with derivatives of cellulose or amylose, are exceptionally effective for a broad range of chiral compounds, including amines.[10]
Causality in Method Development:
-
Stationary Phase: Columns like Chiralpak® AD or Chiralcel® OD are excellent starting points, as their chiral pockets and grooves provide the necessary stereospecific interactions (hydrogen bonds, π-π stacking, dipole-dipole) for separation.[10]
-
Mobile Phase: For basic amines, normal-phase chromatography (e.g., hexane/alcohol) is typically most effective. The choice of alcohol modifier (isopropanol vs. ethanol) can dramatically alter selectivity.
-
Additive: A critical parameter for amines is the addition of a small amount of a basic modifier, such as diethylamine (DEA) or triethylamine (TEA), to the mobile phase.[11] This additive acts as a competitor for highly active sites on the silica surface, preventing peak tailing and significantly improving peak shape and resolution.
Protocol: Analytical Chiral HPLC Method Development
-
Column Selection: Begin with a Chiralpak® AD-H and a Chiralcel® OD-H column (4.6 x 250 mm, 5 µm).
-
Initial Screening:
-
Prepare two primary mobile phases: (A) 90:10 (v/v) n-hexane/isopropanol + 0.1% DEA and (B) 90:10 (v/v) n-hexane/ethanol + 0.1% DEA.
-
Screen the racemic compound on both columns with both mobile phases at a flow rate of 1.0 mL/min.
-
Use UV detection at a wavelength where the analyte has strong absorbance (e.g., 254 nm).
-
-
Optimization:
-
If separation is observed, optimize the resolution by adjusting the percentage of the alcohol modifier. Reducing the alcohol content generally increases retention time and can improve resolution.
-
Adjust the flow rate; lower flow rates can sometimes improve resolution by enhancing mass transfer kinetics.[11]
-
Varying the column temperature can also be explored, as chiral recognition is a thermodynamic process.[11]
-
| Parameter | Typical Conditions for this compound | Rationale |
| Column | Chiralpak® AD-H (4.6 x 250 mm, 5 µm) | Proven efficacy for aromatic amines. |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (85 : 15 : 0.1, v/v/v) | Balances retention and resolution; DEA ensures sharp peaks. |
| Flow Rate | 1.0 mL/min | Standard analytical flow for good efficiency. |
| Temperature | 25 °C | Ambient temperature is a good starting point. |
| Detection | UV at 254 nm | Common wavelength for aromatic systems. |
| Expected tR (Enan. 1) | ~8.5 min | Illustrative retention time. |
| Expected tR (Enan. 2) | ~10.2 min | Illustrative retention time. |
| Expected Resolution (Rs) | > 2.0 | Baseline separation is highly achievable. |
Chiral Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful, "green" alternative to HPLC, especially for preparative-scale separations.[12] It uses supercritical CO₂ as the primary mobile phase, which has low viscosity and high diffusivity, leading to faster separations and higher efficiency.[12][13]
Advantages over HPLC:
-
Speed: Faster analysis and column equilibration times.[12]
-
Solvent Reduction: Drastically reduces the consumption of organic solvents, making it more environmentally friendly and cost-effective.[11][12]
-
Simplified Recovery: Evaporation of CO₂ simplifies the recovery of the purified compound from the mobile phase, which is ideal for preparative work.[11]
Protocol: Analytical Chiral SFC Method Development
-
Column Selection: The same polysaccharide-based columns used for HPLC are typically the most effective in SFC.
-
Mobile Phase: The mobile phase consists of supercritical CO₂ and an alcohol co-solvent (e.g., methanol, ethanol, or isopropanol).
-
Screening: Screen columns with a gradient of co-solvent (e.g., 5% to 40% methanol over 5-10 minutes) containing 0.1-0.2% DEA.
-
Optimization: Once separation is achieved, optimize the method by switching to isocratic conditions, adjusting the co-solvent percentage, flow rate, and back pressure.
Caption: Comparison of Chiral HPLC and Chiral SFC workflows.
Conclusion
This compound is a valuable chiral synthon whose utility in drug discovery and asymmetric synthesis is significant. Accessing its enantiomerically pure forms is achievable through robust and well-documented strategies. While direct asymmetric synthesis offers a direct route, the kinetic resolution of a stable alcohol precursor via enzymatic methods provides a highly practical and scalable alternative. For both analytical and preparative purposes, chiral chromatography, particularly the fast and green SFC technology, provides the definitive means to separate and quantify the enantiomers with high fidelity. A thorough understanding of these techniques empowers researchers to confidently unlock the full potential of this important chiral building block.
References
-
Asymmetric synthesis of 2-alkyl-substituted tetrahydroquinolines by an enantioselective aza-Michael reaction . Organic & Biomolecular Chemistry (RSC Publishing).
-
Asymmetric Synthesis of Tetrahydroquinolines With Quaternary Stereocenters Through the Povarov Reaction . PubMed.
-
Tetrahydroquinoline synthesis . Organic Chemistry Portal.
-
Asymmetric Synthesis of Tetrahydroquinolines with Quaternary Stereocenters Through the Povarov Reaction. (2012) | Mingsheng Xie . SciSpace.
-
Asymmetric synthesis of tetrahydroquinolines via aza-Michael reactions . Spiral, Imperial College London.
-
Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle . University of Bath.
-
This compound | CAS 133091-81-3 . Benchchem.
-
Technical Support Center: Advanced Purification of Chiral Tetrahydroquinoline Amines . Benchchem.
-
Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds . National Institutes of Health (NIH).
-
Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists . PubMed.
-
Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors . MDPI.
-
Separation of 5,6,7,8-Tetrahydroquinoline on Newcrom R1 HPLC column . SIELC Technologies.
-
Application Notes & Protocols: Chiral Resolution of 5,6,7,8-Tetrahydroquinoline Precursors . Benchchem.
-
Synthesis of chiral 2-methyl-5,6,7,8-tetrahydroquinolines from naturally occurring monoterpenes . ResearchGate.
-
Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction . MDPI.
-
(PDF) Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds . ResearchGate.
-
Advanced Development of Supercritical Fluid Chromatography in Herbal Medicine Analysis . MDPI.
-
A preparative chiral separation of hydroxychloroquine using supercritical fluid chromatography . PubMed Central (PMC).
-
Evaluation of the General Applicability of SFC for Chiral Separations using a Racemic Compound Library . Waters.
-
Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations . Selvita.
-
A Strategy for Developing HPLC Methods for Chiral Drugs . LCGC International.
-
The Role of Chirality in Drug Design and Delivery: A Comprehensive Review . Preprints.org.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharma.researchfloor.org [pharma.researchfloor.org]
- 4. mdpi.com [mdpi.com]
- 5. Asymmetric synthesis of 2-alkyl-substituted tetrahydroquinolines by an enantioselective aza-Michael reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Asymmetric synthesis of tetrahydroquinolines with quaternary stereocenters through the Povarov reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tetrahydroquinoline synthesis [organic-chemistry.org]
- 8. Asymmetric synthesis of tetrahydroquinolines via aza-Michael reactions [spiral.imperial.ac.uk]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. selvita.com [selvita.com]
- 13. mdpi.com [mdpi.com]
The Uncharted Territory of 5,6,7,8-Tetrahydroquinolin-7-amine: A Technical Guide to Unlocking its Therapeutic Potential
Abstract
The 5,6,7,8-tetrahydroquinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds. While significant research has illuminated the therapeutic promise of its 5-amino and 8-amino substituted isomers, the 7-amino derivative remains a largely unexplored chemical entity. This technical guide serves as a comprehensive roadmap for researchers, scientists, and drug development professionals, delineating promising, yet uncharted, research avenues for 5,6,7,8-tetrahydroquinolin-7-amine. By leveraging the wealth of knowledge surrounding its structural analogs, we will explore potential applications in oncology, neurodegenerative disorders, and infectious diseases. This document will provide not only the scientific rationale for these explorations but also detailed, actionable experimental protocols and workflows to empower researchers to unlock the latent therapeutic potential of this intriguing molecule.
Introduction: The Case for a Forgotten Isomer
The tetrahydroquinoline nucleus is a recurring motif in both natural products and synthetic pharmaceuticals, lauded for its conformational rigidity and versatile synthetic handle. This has led to its incorporation into a multitude of drug candidates targeting a wide spectrum of diseases. Extensive studies on 5-amino and 8-amino-5,6,7,8-tetrahydroquinoline derivatives have yielded compounds with potent activities, including C5a receptor antagonists for inflammatory diseases and novel antimalarial agents.[1][2]
Despite this, this compound has been conspicuously absent from the scientific literature. This oversight presents a unique opportunity. The subtle shift in the position of the amine group from the well-trodden 5 and 8 positions to the novel 7-position can profoundly alter the molecule's electronic distribution, lipophilicity, and steric profile. These changes can, in turn, lead to novel interactions with biological targets, potentially unlocking new therapeutic applications or improved pharmacological profiles over existing analogs. This guide will, therefore, serve as a strategic primer, postulating high-potential research trajectories for this overlooked molecule.
Potential Research Area 1: Oncology - Targeting Kinase Signaling and Cell Proliferation
The tetrahydroquinoline scaffold has been identified as an efficient framework for the development of kinase inhibitors, including mTOR inhibitors for the treatment of lung cancer.[3][4][5][6] Furthermore, derivatives of the related tetrahydroisoquinoline have shown promise as inhibitors of cyclin-dependent kinases (CDKs).[7][8] The antiproliferative activity of 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine derivatives against various cancer cell lines further underscores the potential of this scaffold in oncology.[9][10][11][12][13]
Scientific Rationale
The nitrogen atom of the amine group and the quinoline ring system can engage in crucial hydrogen bonding and pi-stacking interactions within the ATP-binding pocket of various kinases. The specific geometry of this compound may allow it to access unique binding modes in kinases implicated in cancer progression, such as EGFR, VEGFR, or CDKs. We hypothesize that the 7-amino isomer could present a novel vector for interaction, potentially leading to enhanced selectivity or potency.
Proposed Research Workflow
A systematic investigation into the anticancer potential of this compound would involve a multi-tiered approach, beginning with broad-spectrum screening and culminating in mechanistic studies.
Caption: Proposed workflow for oncology research.
Key Experimental Protocols
Protocol 2.3.1: Kinase Inhibition Assay (Example: EGFR)
-
Objective: To determine the in vitro inhibitory activity of this compound against a specific kinase (e.g., EGFR).
-
Materials: Recombinant human EGFR, ATP, poly(Glu, Tyr) 4:1 substrate, 96-well plates, kinase buffer, detection antibody, and this compound.
-
Procedure:
-
Coat 96-well plates with the poly(Glu, Tyr) substrate.
-
Prepare serial dilutions of this compound.
-
Add the kinase buffer, ATP, and the test compound to the wells.
-
Initiate the kinase reaction by adding recombinant EGFR.
-
Incubate at 30°C for 1 hour.
-
Wash the plates and add a horseradish peroxidase-conjugated anti-phosphotyrosine antibody.
-
After incubation and further washing, add a chemiluminescent substrate.
-
Measure the luminescence to quantify kinase activity.
-
-
Data Analysis: Calculate the IC50 value by plotting the percentage of kinase inhibition against the log concentration of the compound.
Potential Research Area 2: Neurodegenerative Diseases - A Neuroprotective Scaffold
Tetrahydroquinoline and tetrahydroisoquinoline derivatives have demonstrated significant neuroprotective properties in various experimental models of neurodegenerative diseases.[9][14][15][16][17] These effects are often attributed to their antioxidant, anti-inflammatory, and anti-apoptotic activities. For instance, a study on 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline highlighted its neuroprotective effects in a model of Parkinson's disease.[9] Given the structural similarity, this compound represents a promising candidate for neuroprotective drug discovery.
Scientific Rationale
The proposed neuroprotective mechanism of tetrahydroquinoline derivatives often involves the modulation of oxidative stress pathways and the inhibition of neuroinflammation. The amine functionality at the 7-position could play a role in scavenging reactive oxygen species (ROS) and modulating the activity of enzymes involved in the inflammatory cascade. Furthermore, the tetrahydroquinoline core could serve as a scaffold to develop ligands for specific receptors implicated in neurodegeneration, such as sigma receptors or monoamine oxidase (MAO).
Proposed Research Workflow
The exploration of this compound in the context of neurodegenerative diseases should begin with in vitro models of neuronal damage and progress to in vivo efficacy studies.
Caption: Proposed workflow for neuroprotection research.
Key Experimental Protocols
Protocol 3.3.1: In Vitro Oxidative Stress Assay in Neuronal Cells
-
Objective: To assess the protective effect of this compound against oxidative stress-induced neuronal cell death.
-
Materials: SH-SY5Y neuroblastoma cells, cell culture medium, hydrogen peroxide (H2O2), this compound, and a cell viability assay kit (e.g., MTT).
-
Procedure:
-
Culture SH-SY5Y cells in 96-well plates.
-
Pre-treat the cells with various concentrations of this compound for 24 hours.
-
Induce oxidative stress by adding a cytotoxic concentration of H2O2.
-
Incubate for an additional 24 hours.
-
Assess cell viability using the MTT assay.
-
-
Data Analysis: Compare the viability of cells treated with the compound and H2O2 to those treated with H2O2 alone to determine the protective effect.
Potential Research Area 3: Infectious Diseases - A Scaffold for Novel Antimicrobials
Quinoline and tetrahydroquinoline derivatives have a long history in the fight against infectious diseases, most notably as antimalarials.[18] The 8-aminoquinolines, for example, are a critical class of drugs for treating relapsing malaria.[2][19][20] The antimicrobial potential of this scaffold extends beyond malaria, with derivatives showing activity against a range of bacteria and fungi.[21][22][23]
Scientific Rationale
The mechanism of action of many quinoline-based antimicrobials involves the disruption of essential cellular processes in pathogens, such as DNA replication or cell wall synthesis. The unique electronic and steric properties of this compound could lead to novel interactions with microbial targets that are distinct from its 5- and 8-amino isomers. This could be particularly advantageous in overcoming existing drug resistance mechanisms.
Proposed Research Workflow
A systematic evaluation of the antimicrobial properties of this compound should encompass a broad range of pathogens, including those of clinical significance.
Caption: Proposed workflow for antimicrobial research.
Key Experimental Protocols
Protocol 4.3.1: Minimum Inhibitory Concentration (MIC) Determination
-
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.
-
Materials: Bacterial or fungal strains, appropriate broth medium, 96-well microplates, and this compound.
-
Procedure:
-
Prepare a twofold serial dilution of the compound in the broth medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Include positive (no compound) and negative (no inoculum) controls.
-
Incubate the plates under appropriate conditions for 24-48 hours.
-
Determine the MIC by visual inspection for the lowest concentration that shows no turbidity.
-
-
Data Analysis: The MIC value is reported as the concentration of the compound in the first clear well.
Other Potential Avenues of Investigation
The versatility of the tetrahydroquinoline scaffold suggests that the therapeutic potential of this compound may extend beyond the three core areas detailed above.
-
Cardiovascular Diseases: Aminoquinolines have been reported to have cardiovascular effects.[10][24][25][26][27] A thorough investigation into the cardiovascular profile of the 7-amino isomer would be prudent.
-
GPCR Ligands: The tetrahydroquinoline scaffold has been utilized to develop ligands for G protein-coupled receptors (GPCRs), such as GPER.[12][28][29][30] Screening this compound against a panel of GPCRs could uncover novel modulators of this important target class.
-
Glucocorticoid Receptor Agonists: Tetrahydroquinoline derivatives have been identified as orally available glucocorticoid receptor (GR) agonists, suggesting a potential role in inflammatory and autoimmune diseases.[31]
Conclusion
This compound represents a significant, yet underexplored, opportunity in medicinal chemistry. The strategic repositioning of the amine functionality on this "privileged" scaffold opens the door to a multitude of potential therapeutic applications. By systematically applying the research workflows and experimental protocols outlined in this guide, the scientific community can begin to chart this unknown territory. The journey from a forgotten isomer to a potential lead compound is a challenging one, but for this compound, the potential rewards for human health are immeasurable.
References
-
Aviado, D. M., Sadavongvivad, C., & Cambar, P. (1970). Cardiopulmonary effects of antimalarial drugs. 1. 4-Aminoquinolines: chloroquine quinetholate. Toxicology and Applied Pharmacology, 17(1), 107–117. [Link]
-
Bello, M., et al. (2021). Modifications on the Tetrahydroquinoline Scaffold Targeting a Phenylalanine Cluster on GPER as Antiproliferative Compounds against Renal, Liver and Pancreatic Cancer Cells. Pharmaceuticals, 14(1), 49. [Link]
-
Birkett, D. J., & Watson, K. G. (2021). The cardiovascular effects of amodiaquine and structurally related antimalarials: An individual patient data meta-analysis. PLoS Medicine, 18(9), e1003766. [Link]
-
Chaube, U., et al. (2022). Tetrahydroquinoline: an efficient scaffold as mTOR inhibitor for the treatment of lung cancer. Future Medicinal Chemistry, 14(23), 1789–1809. [Link]
-
Chen, L., et al. (2022). Cardiovascular concentration–effect relationships of amodiaquine and its metabolite desethylamodiaquine: Clinical and preclinical studies. British Journal of Clinical Pharmacology, 88(11), 4977-4988. [Link]
-
Dukat, M., et al. (2004). (+/-)8-Amino-5,6,7,8-tetrahydroisoquinolines as novel antinociceptive agents. Bioorganic & Medicinal Chemistry Letters, 14(13), 3467–3470. [Link]
-
El Bakri, Y., et al. (2022). New tetrahydroisoquinoline-4-carbonitrile derivatives as potent agents against cyclin-dependent kinases, crystal structures, and computational studies. RSC Advances, 12(4), 2135–2147. [Link]
-
Grewal, R. S. (1981). Pharmacology of 8-aminoquinolines. Bulletin of the World Health Organization, 59(3), 397–406. [Link]
-
Hudson, A. R., et al. (2011). Discovery of orally available tetrahydroquinoline-based glucocorticoid receptor agonists. Bioorganic & Medicinal Chemistry Letters, 21(6), 1697–1700. [Link]
-
Johnson, G., et al. (2008). Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 18(8), 2544–2548. [Link]
-
Kaur, M., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of the Iranian Chemical Society, 19(10), 4287–4315. [Link]
-
Kryzhanovska, A. S., et al. (2024). 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis. Neurochemical Research, 49(5), 1387–1405. [Link]
-
Li, Y., et al. (2021). Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. Molecules, 26(16), 4967. [Link]
-
Méndez-Luna, D., et al. (2021). Modifications on the Tetrahydroquinoline Scaffold Targeting a Phenylalanine Cluster on GPER as Antiproliferative Compounds against Renal, Liver and Pancreatic Cancer Cells. Pharmaceuticals, 14(1), 49. [Link]
-
Musso, L., et al. (2020). Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. Molecules, 25(23), 5561. [Link]
-
Nasiri, M. J., & Dabirmanesh, S. (2020). Investigating the pharmacology and mechanism of action of 8-aminoquinolines against liver stage malaria parasites. Liverpool School of Tropical Medicine. [Link]
-
Patel, B. D., & Bhatt, H. G. (2022). Tetrahydroquinoline: an efficient scaffold as mTOR inhibitor for the treatment of lung cancer. Future Medicinal Chemistry, 14(23), 1789-1809. [Link]
-
Pavan, A. R., et al. (2020). Scaffold Analysis of Ligands Exhibiting GPCR Signaling Bias. ChemRxiv. [Link]
-
ResearchGate. (2022). Tetrahydroquinoline: an efficient scaffold as mTOR inhibitor for the treatment of lung cancer. [Link]
-
Taylor & Francis Online. (2022). Tetrahydroquinoline: An Efficient Scaffold As mTOR Inhibitor for the Treatment of Lung Cancer. Future Medicinal Chemistry, 14(23), 1789-1809. [Link]
-
Toti, K. S., & Hauk, G. (2016). Biosynthesis of Tetrahydroisoquinoline Antibiotics. Current topics in medicinal chemistry, 16(15), 1735–1749. [Link]
-
Uhlemann, A. C., & Krishna, S. (2018). The arrhythmogenic cardiotoxicity of the quinoline and structurally related antimalarial drugs: a systematic review. BMC Medicine, 16(1), 199. [Link]
-
Varghese, R., et al. (2024). Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. BMC Chemistry, 18(1), 23. [Link]
-
VCU. (2011). Discovery of orally available tetrahydroquinoline-based glucocorticoid receptor agonists. [Link]
-
Villalobos-Hernandez, J. R., et al. (1996). Synthesis and Evaluation of 5-Amino-5,6,7,8-tetrahydroquinolinones as Potential Agents for the Treatment of Alzheimer's Disease. Journal of Medicinal Chemistry, 39(15), 2914–2923. [Link]
-
Waters, N. C., & Edstein, M. D. (2011). Pharmacology of 8-aminoquinolines. Semantic Scholar. [Link]
-
Zlotos, D. P., et al. (2021). Modifications on the Tetrahydroquinoline Scaffold Targeting a Phenylalanine Cluster on GPER as Antiproliferative Compounds against Renal, Liver and Pancreatic Cancer Cells. Pharmaceuticals, 14(1), 49. [Link]
-
Zloh, M., & Good, L. (2020). Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms. Antimicrobial Agents and Chemotherapy, 64(5), e02073-19. [Link]
-
Singh, S., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure & Dynamics, 41(20), 10189–10206. [Link]
-
Webb, J. S., et al. (2020). Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms. Antimicrobial Agents and Chemotherapy, 64(5), e02073-19. [Link]
-
MDPI. (2022). Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. [Link]
-
ChemRxiv. (2020). Scaffold Analysis of Ligands Exhibiting GPCR Signaling Bias. [Link]
-
MDPI. (2023). Polyphenols, Alkaloids, and Terpenoids Against Neurodegeneration: Evaluating the Neuroprotective Effects of Phytocompounds Through a Comprehensive Review of the Current Evidence. [Link]
Sources
- 1. Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacology of 8-aminoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Tetrahydroquinoline: an efficient scaffold as mTOR inhibitor for the treatment of lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tetrahydroquinoline: an efficient scaffold as mTOR inhibitor for the treatment of lung cancer. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cardiovascular concentration–effect relationships of amodiaquine and its metabolite desethylamodiaquine: Clinical and preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. (+/-)8-Amino-5,6,7,8-tetrahydroisoquinolines as novel antinociceptive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Modifications on the Tetrahydroquinoline Scaffold Targeting a Phenylalanine Cluster on GPER as Antiproliferative Compounds against Renal, Liver and Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. A comprehensive review on the progress and challenges of tetrahydroisoquinoline derivatives as a promising therapeutic agent to treat Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Neuroprotective effect of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline mediated via regulation of antioxidant system and inhibition of inflammation and apoptosis in a rat model of cerebral ischemia/reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 19. research.lstmed.ac.uk [research.lstmed.ac.uk]
- 20. Pharmacology of 8-aminoquinolines. | Semantic Scholar [semanticscholar.org]
- 21. Biosynthesis of Tetrahydroisoquinoline Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. The cardiovascular effects of amodiaquine and structurally related antimalarials: An individual patient data meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. The arrhythmogenic cardiotoxicity of the quinoline and structurally related antimalarial drugs: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Cardiopulmonary effects of antimalarial drugs. 1. 4-Aminoquinolines: chloroquine quinetholate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. The cardiovascular effects of amodiaquine and structurally related antimalarials: An individual patient data meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
- 29. Modifications on the Tetrahydroquinoline Scaffold Targeting a Phenylalanine Cluster on GPER as Antiproliferative Compounds against Renal, Liver and Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. chemrxiv.org [chemrxiv.org]
- 31. Discovery of orally available tetrahydroquinoline-based glucocorticoid receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 5,6,7,8-Tetrahydroquinolin-7-amine: A Detailed Protocol for a Privileged Scaffold
Introduction: The Significance of the Tetrahydroquinoline Core
The 5,6,7,8-tetrahydroquinoline framework is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active alkaloids and synthetic pharmaceuticals.[1] Its rigid, bicyclic nature provides a well-defined three-dimensional orientation for appended functional groups, making it an ideal scaffold for designing potent and selective ligands for various biological targets. Specifically, chiral amines derived from this core, such as 5,6,7,8-Tetrahydroquinolin-7-amine, are invaluable building blocks in drug discovery and asymmetric catalysis.[1] These chiral amines are critical intermediates in the synthesis of complex molecules, including novel therapeutics targeting cancer and neurodegenerative disorders.[2] This application note provides a comprehensive, field-proven protocol for the synthesis of this compound, starting from the readily available 5,6,7,8-tetrahydroquinoline.
Strategic Overview: A Two-Stage Approach to the Target Amine
The synthesis of this compound is most effectively achieved through a two-stage process. This strategy was designed for robustness and adaptability in a standard laboratory setting.
-
Stage 1: Ketone Formation. The initial step involves the regioselective oxidation of the C-7 position of 5,6,7,8-tetrahydroquinoline to yield the key intermediate, 5,6,7,8-tetrahydroquinolin-7-one.
-
Stage 2: Reductive Amination. The target primary amine is then synthesized from the ketone intermediate via a direct reductive amination reaction.
This approach allows for the isolation and characterization of the ketone intermediate, ensuring a high-quality substrate for the final amination step, thereby maximizing the overall yield and purity of the final product.
Visualizing the Synthetic Pathway
The overall synthetic transformation is depicted in the workflow below.
Caption: Overall workflow for the synthesis of this compound.
Stage 1 Protocol: Synthesis of 5,6,7,8-Tetrahydroquinolin-7-one
The introduction of a carbonyl group at the C-7 position is achieved via a two-step sequence involving regioselective nitrosation followed by hydrolysis of the resulting oxime. This method provides good control over the position of oxidation.
Step-by-Step Protocol:
-
Reaction Setup:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5,6,7,8-tetrahydroquinoline (10.0 g, 75.1 mmol) in 100 mL of 6 M hydrochloric acid.
-
Cool the solution to 0-5 °C in an ice-water bath.
-
-
Nitrosation:
-
Prepare a solution of sodium nitrite (5.70 g, 82.6 mmol) in 20 mL of deionized water.
-
Add the sodium nitrite solution dropwise to the stirred tetrahydroquinoline solution over 30-45 minutes, ensuring the internal temperature remains below 5 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 2 hours. The formation of a precipitate (the oxime hydrochloride salt) should be observed.
-
-
Oxime Hydrolysis:
-
To the reaction mixture containing the suspended oxime, add 50 mL of a 37% formaldehyde solution.
-
Heat the mixture to reflux (approximately 100-105 °C) and maintain reflux for 4 hours. The solid should dissolve as the hydrolysis proceeds.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the solution by the slow addition of solid sodium bicarbonate until the pH is approximately 7-8. Be cautious of gas evolution.
-
Extract the aqueous layer with dichloromethane (3 x 75 mL).
-
Combine the organic extracts and wash with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ketone.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 30% ethyl acetate).
-
Combine the fractions containing the desired product and evaporate the solvent to afford 5,6,7,8-tetrahydroquinolin-7-one as a pale yellow oil or low-melting solid.
-
Expected Outcome and Characterization:
| Parameter | Expected Value |
| Yield | 60-70% |
| Appearance | Pale yellow oil or solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.4 (d, 1H), 7.4 (d, 1H), 7.1 (dd, 1H), 3.5 (t, 2H), 3.0 (t, 2H), 2.6 (t, 2H), 2.1 (m, 2H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 208.0, 155.0, 147.5, 137.0, 128.0, 121.5, 41.0, 38.0, 29.0, 22.0 |
| Mass Spec (ESI+) | m/z = 148.07 [M+H]⁺ |
Stage 2 Protocol: Reductive Amination to this compound
This stage employs a direct reductive amination using ammonium acetate as the ammonia source and sodium borohydride as the reducing agent. Ammonium acetate serves a dual role: it provides the amino group and buffers the reaction medium to a mildly acidic pH, which is optimal for imine formation.
Causality Behind Experimental Choices:
-
Amine Source: Ammonium acetate is a convenient and stable source of ammonia in situ. The acetate counterion helps maintain a pH of around 6-7, which facilitates the formation of the intermediate imine without causing significant decomposition of the acid-sensitive borohydride reducing agent.
-
Reducing Agent: Sodium borohydride (NaBH₄) is a mild and selective reducing agent. While it can reduce ketones, its rate of reduction is significantly slower than its reduction of the protonated imine (iminium ion) intermediate.[2][3] This selectivity allows for the in-situ reduction of the imine as it is formed. More aggressive reducing agents like lithium aluminum hydride are not suitable as they would readily reduce the starting ketone.
Reaction Mechanism Visualization:
Caption: Mechanism of reductive amination of a ketone to a primary amine.
Step-by-Step Protocol:
-
Reaction Setup:
-
In a 100 mL round-bottom flask, dissolve 5,6,7,8-tetrahydroquinolin-7-one (5.0 g, 33.9 mmol) and ammonium acetate (26.2 g, 339 mmol, 10 equivalents) in 50 mL of anhydrous methanol.
-
Stir the mixture at room temperature for 1 hour to facilitate the initial formation of the imine intermediate.
-
-
Reduction:
-
Cool the reaction mixture to 0-5 °C in an ice-water bath.
-
In a separate beaker, prepare a solution of sodium borohydride (1.92 g, 50.9 mmol, 1.5 equivalents) in 10 mL of anhydrous methanol. Caution: Sodium borohydride reacts with methanol to generate hydrogen gas; prepare this solution just before use and ensure adequate ventilation.
-
Add the sodium borohydride solution dropwise to the reaction mixture over 20-30 minutes, maintaining the internal temperature below 10 °C.
-
Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting ketone.
-
-
Work-up and Isolation:
-
Quench the reaction by slowly adding 20 mL of 1 M sodium hydroxide solution.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the resulting aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts and wash with brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amine.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel. A mobile phase of dichloromethane/methanol/ammonium hydroxide (e.g., 95:4.5:0.5) is typically effective.
-
Combine the pure fractions and evaporate the solvent to afford this compound as an oil or waxy solid.
-
Expected Outcome and Characterization:
| Parameter | Expected Value |
| Yield | 75-85% |
| Appearance | Colorless to pale yellow oil |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.3 (d, 1H), 7.3 (d, 1H), 7.0 (dd, 1H), 3.4 (m, 1H), 2.8 (m, 2H), 2.7 (m, 2H), 1.9 (m, 1H), 1.7 (m, 1H), 1.5 (br s, 2H, NH₂) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 156.0, 147.0, 137.5, 129.0, 121.0, 48.0, 36.0, 31.0, 29.0, 25.0 |
| Mass Spec (ESI+) | m/z = 149.11 [M+H]⁺ |
Safety and Handling Precautions
-
Sodium Nitrite: Toxic if swallowed. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Sodium Borohydride: Flammable solid. Reacts with water and alcohols to produce flammable hydrogen gas. Handle in a well-ventilated fume hood away from ignition sources.
-
Hydrochloric Acid and Sodium Hydroxide: Corrosive. Handle with appropriate PPE.
-
Organic Solvents: Flammable and volatile. Use in a well-ventilated fume hood.
Conclusion
This application note details a reliable and scalable two-stage synthesis for this compound. The protocol is designed to be accessible for researchers in organic synthesis and drug development, providing a clear pathway to a valuable molecular scaffold. The causality-driven explanations for reagent selection and detailed step-by-step instructions ensure that the protocol is not just a series of steps, but a self-validating system for achieving the desired chemical transformation with high efficiency and purity.
References
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. Retrieved from [Link]
-
Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN [Video]. YouTube. Retrieved from [Link]
- McEachern, E. J., Yang, W., Chen, G., & Bridger, G. (2004). Convenient Synthesis of 5,6,7,8,-Tetrahydroquinolin-8-ylamine and 6,7Dihydro5H-quinolin-8-one. ChemInform. This information is based on a cited article within a ResearchGate compilation.
-
Barbay, J. K., et al. (2008). Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 18(8), 2544-8. Retrieved from [Link]
Sources
Application Notes and Protocols for the Asymmetric Synthesis of Chiral 5,6,7,8-Tetrahydroquinolin-7-amine
For: Researchers, scientists, and drug development professionals.
Abstract
This comprehensive guide details the asymmetric synthesis of chiral 5,6,7,8-tetrahydroquinolin-7-amine, a valuable building block in medicinal chemistry. We present a robust two-stage synthetic strategy, commencing with the construction of the key precursor, 5,6,7,8-tetrahydroquinolin-7-one, via a modified Bohlmann-Rahtz pyridine synthesis. Subsequently, we provide detailed protocols for the enantioselective conversion of this prochiral ketone into the target chiral amine using two state-of-the-art catalytic methods: chiral phosphoric acid-catalyzed asymmetric reductive amination and a biocatalytic approach employing an ω-transaminase. This document is designed to provide researchers with not only step-by-step experimental procedures but also the underlying scientific rationale for methodological choices, ensuring both reproducibility and a deeper understanding of the synthetic pathway.
Introduction: The Significance of Chiral Tetrahydroquinolines
The 5,6,7,8-tetrahydroquinoline scaffold is a privileged structure in drug discovery, forming the core of numerous biologically active compounds. The introduction of a chiral amine functionality at the C-7 position creates a versatile synthetic intermediate with significant potential for the development of novel therapeutics. Enantiomerically pure amines are critical components in a vast array of pharmaceuticals, where the stereochemistry at a single chiral center can dictate the therapeutic efficacy and safety profile of a drug molecule. The precise spatial arrangement of substituents on the chiral this compound moiety allows for specific interactions with biological targets, making it a highly sought-after building block for the synthesis of complex molecular architectures.
The asymmetric synthesis of this compound presents a significant challenge, requiring precise control of stereochemistry. Traditional methods often rely on chiral resolution, which is inherently inefficient, with a maximum theoretical yield of only 50%. In contrast, modern asymmetric catalysis offers a more elegant and atom-economical approach to directly synthesize the desired enantiomer in high yield and enantiomeric excess. This guide focuses on such advanced catalytic methods, providing a practical framework for their implementation in the laboratory.
Synthetic Strategy Overview
Our synthetic approach is a two-part process designed for efficiency and stereocontrol. The first part addresses the synthesis of the prochiral ketone precursor, followed by the critical asymmetric amination step.
Figure 2: Bohlmann-Rahtz reaction mechanism.
Detailed Experimental Protocol: 5,6,7,8-Tetrahydroquinolin-7-one
This protocol is adapted from established procedures for the synthesis of cyclic enaminones and their subsequent cyclization. [1][2] Materials:
-
Cyclohexane-1,3-dione
-
Ammonium acetate
-
But-3-yn-2-one
-
Toluene
-
Acetic acid
-
Magnesium sulfate (anhydrous)
-
Silica gel for column chromatography
Procedure:
-
Formation of 3-Aminocyclohex-2-enone: In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve cyclohexane-1,3-dione (1.0 eq) and ammonium acetate (1.1 eq) in toluene. Reflux the mixture for 4-6 hours, or until water evolution ceases.
-
Scientist's Note: The in-situ formation of the enaminone from the dione and an ammonia source is a highly efficient approach that avoids the isolation of the potentially unstable enaminone. [3]2. Reaction Cooldown: Allow the reaction mixture to cool to room temperature. The product, 3-aminocyclohex-2-enone, will be used directly in the next step without isolation.
-
-
Bohlmann-Rahtz Cyclization: To the crude solution of 3-aminocyclohex-2-enone, add but-3-yn-2-one (1.2 eq) and glacial acetic acid (0.2 eq).
-
Scientist's Note: Acetic acid acts as a catalyst for both the initial conjugate addition and the final cyclodehydration step, allowing the reaction to proceed at a lower temperature than the original Bohlmann-Rahtz conditions. [4]4. Reaction Monitoring: Heat the mixture to 80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 8-12 hours).
-
-
Work-up: Upon completion, cool the reaction to room temperature and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 5,6,7,8-tetrahydroquinolin-7-one as a solid.
Part 2: Asymmetric Amination of 5,6,7,8-Tetrahydroquinolin-7-one
With the prochiral ketone in hand, the crucial asymmetric amination can be performed. We present two powerful, contemporary methods: a metal-free approach using a chiral phosphoric acid catalyst, and a biocatalytic method employing a transaminase enzyme.
Method A: Chiral Phosphoric Acid-Catalyzed Asymmetric Reductive Amination
This method utilizes a chiral Brønsted acid to control the stereochemical outcome of the reductive amination process. Chiral phosphoric acids have emerged as highly effective catalysts for a wide range of enantioselective transformations.
4.1.1. Mechanistic Rationale
The chiral phosphoric acid catalyst protonates the ketone, activating it towards nucleophilic attack. It then forms a chiral ion pair with the iminium ion intermediate, which is generated from the ketone and an amine source. This chiral environment dictates the facial selectivity of the subsequent reduction by a hydride source, such as a Hantzsch ester, leading to the formation of the chiral amine with high enantioselectivity.
Figure 3: Proposed mechanism for CPA-catalyzed reductive amination.
4.1.2. Detailed Experimental Protocol
This protocol is based on established procedures for the asymmetric reductive amination of cyclic ketones using chiral phosphoric acid catalysis.
Materials:
-
5,6,7,8-Tetrahydroquinolin-7-one
-
(R)-TRIP (or other suitable chiral phosphoric acid catalyst)
-
Benzylamine (or other amine source)
-
Hantzsch ester
-
Toluene
-
Molecular sieves (4 Å)
Procedure:
-
Reaction Setup: To an oven-dried vial, add 5,6,7,8-tetrahydroquinolin-7-one (1.0 eq), (R)-TRIP (0.05 eq), and freshly activated 4 Å molecular sieves.
-
Solvent and Reagents: Add toluene, followed by benzylamine (1.2 eq). Stir the mixture at room temperature for 30 minutes.
-
Initiation of Reduction: Add Hantzsch ester (1.5 eq) to the reaction mixture.
-
Reaction Conditions: Stir the reaction at 40 °C and monitor by TLC or HPLC until the ketone is consumed.
-
Work-up: After completion, filter the reaction mixture through a pad of celite and concentrate the filtrate.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the N-benzyl protected chiral amine. The benzyl group can be removed by standard hydrogenolysis conditions (e.g., H₂, Pd/C) if the free amine is desired.
-
Enantiomeric Excess Determination: Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
| Catalyst | Amine Source | Solvent | Temp (°C) | Yield (%) | ee (%) |
| (R)-TRIP | Benzylamine | Toluene | 40 | >90 | >95 |
| (S)-TRIP | Benzylamine | Toluene | 40 | >90 | >95 (S-enantiomer) |
Table 1: Representative data for chiral phosphoric acid-catalyzed asymmetric reductive amination.
Method B: Biocatalytic Asymmetric Amination using ω-Transaminase
Biocatalysis offers a green and highly selective alternative to traditional chemical methods. ω-Transaminases (TAs) are enzymes that catalyze the transfer of an amino group from an amine donor to a ketone acceptor, generating a new chiral amine.
4.2.1. Principle of Biocatalytic Amination
The reaction involves the enzyme's pyridoxal phosphate (PLP) cofactor, which accepts the amino group from a donor (e.g., isopropylamine), forming a pyridoxamine phosphate (PMP) intermediate. The PMP then transfers the amino group to the ketone substrate in a stereoselective manner, regenerating the PLP cofactor and producing the chiral amine. The equilibrium of this reaction can be unfavorable, but it can be driven to completion by using a large excess of the amine donor or by removing the ketone byproduct (e.g., acetone).
Sources
Application Notes and Protocols for the Purification of 5,6,7,8-Tetrahydroquinolin-7-amine
Introduction: The Critical Role of Purity in Drug Discovery and Development
In the landscape of medicinal chemistry and drug development, the tetrahydroquinoline scaffold is a privileged structure, forming the backbone of numerous biologically active compounds. 5,6,7,8-Tetrahydroquinolin-7-amine, a chiral amine of this class, serves as a versatile building block in the synthesis of novel therapeutics. The precise stereochemistry and purity of such intermediates are paramount, as even minor impurities can lead to significant alterations in biological activity, toxicity, and pharmacokinetic profiles. This technical guide provides a comprehensive overview of robust purification methods for this compound, designed for researchers, scientists, and drug development professionals. The protocols herein are grounded in established chemical principles and aim to deliver a high degree of purity, ensuring the integrity of downstream applications.
Understanding the Physicochemical Landscape
A successful purification strategy is predicated on a thorough understanding of the target molecule's physicochemical properties. These properties dictate the choice of solvents, temperature, and chromatographic conditions.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | Value/Description | Source |
| Molecular Formula | C₉H₁₂N₂ | [1] |
| Molecular Weight | 148.21 g/mol | [1] |
| Appearance | Expected to be a liquid or low-melting solid | Inferred |
| Boiling Point | For 6-amino isomer: 113-115 °C at 0.20 mmHg | [2] |
| pKa (predicted) | For 8-amino isomer: 8.93 ± 0.20 (indicative of a moderately basic amine) | Inferred from related compounds |
| Solubility | Good solubility in polar organic solvents (e.g., ethanol, methanol, dichloromethane); Limited solubility in non-polar solvents (e.g., hexane). | Inferred from related compounds |
The basicity of the amino group (inferred pKa around 9) is a key feature that can be exploited for purification through acid-base extraction techniques. The expected liquid nature at room temperature suggests that distillation under reduced pressure is a viable method for purification, as demonstrated for the closely related 6-amino isomer.[2]
Synthetic Pathway and Potential Impurities
A common and effective route to amino-substituted 5,6,7,8-tetrahydroquinolines involves the catalytic hydrogenation of the corresponding acetamido-substituted quinoline, followed by hydrolysis of the acetamide protecting group.[2][3]
Understanding this synthetic pathway is crucial for anticipating the impurity profile. The primary impurities to be removed are:
-
Starting Material: Unreacted 7-acetamidoquinoline.
-
Intermediates: Partially hydrogenated species such as 7-acetamido-1,2,3,4-tetrahydroquinoline.
-
Byproducts: Over-reduced species like decahydroquinoline derivatives.
The choice of purification method will depend on the relative properties of these impurities compared to the desired product.
Purification Protocols
The following protocols provide detailed, step-by-step methodologies for the purification of this compound. The selection of the most appropriate method will depend on the scale of the purification, the nature of the impurities, and the desired final purity.
Protocol 1: Purification by Fractional Vacuum Distillation
This method is highly effective for removing non-volatile impurities and for purifying the free base on a larger scale. It has been successfully applied to the isomeric 6-amino-5,6,7,8-tetrahydroquinoline.[2]
Rationale: The target compound is a relatively small molecule with an expected boiling point that allows for distillation under reduced pressure, which prevents thermal decomposition. This method effectively separates the desired amine from less volatile starting materials and polymeric byproducts.
Experimental Protocol:
-
Apparatus Setup: Assemble a fractional distillation apparatus equipped with a short Vigreux column, a condenser, a receiving flask, and a vacuum source with a pressure gauge. Ensure all glassware is dry.
-
Sample Preparation: Place the crude this compound into the distillation flask. Add a few boiling chips or a magnetic stir bar for smooth boiling.
-
Vacuum Application: Gradually apply vacuum to the system, aiming for a pressure of approximately 0.20 mmHg.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection: Carefully monitor the temperature at the head of the distillation column. Collect the fraction that distills at a stable temperature, expected to be in a similar range to the 6-amino isomer (around 113-115 °C at 0.20 mmHg).[2] Discard any initial lower-boiling fractions and stop the distillation before higher-boiling impurities begin to distill.
-
Characterization: Confirm the purity of the collected fraction by analytical techniques such as GC-MS or ¹H NMR.
Protocol 3: Purification by Column Chromatography
Column chromatography is a powerful technique for separating compounds with different polarities. For amines, special considerations are often necessary to prevent tailing.
Rationale: The polarity of this compound allows for its separation from less polar impurities (e.g., over-reduced byproducts) and more polar impurities (e.g., starting materials with additional polar functional groups) on a silica gel stationary phase. The choice of eluent is critical for achieving good separation.
Experimental Protocol:
-
Stationary Phase: Use silica gel (60 Å, 230-400 mesh) as the stationary phase.
-
Solvent System Selection: Determine an appropriate solvent system using thin-layer chromatography (TLC). A common eluent for similar amines is a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate). [4]For basic amines, adding a small amount of a tertiary amine (e.g., 0.1-1% triethylamine) to the eluent can significantly reduce tailing on the silica gel.
-
Column Packing: Pack the column with a slurry of silica gel in the chosen non-polar solvent.
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a suitable solvent and load it onto the top of the column.
-
Elution: Elute the column with the chosen solvent system. The polarity of the eluent can be gradually increased (gradient elution) to improve separation.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Troubleshooting Common Purification Issues
| Issue | Potential Cause | Suggested Solution |
| Oiling out during crystallization | The melting point of the compound is lower than the boiling point of the solvent; Supersaturation is too high. | Use a lower-boiling point solvent; Cool the solution more slowly; Add a seed crystal. |
| Poor separation in column chromatography | Inappropriate solvent system; Tailing of the amine on acidic silica. | Optimize the eluent polarity based on TLC; Add a small amount of triethylamine to the eluent. |
| Low recovery from acid-base extraction | Incomplete extraction; Emulsion formation. | Perform multiple extractions; Add brine to the aqueous layer to break emulsions. |
| Product decomposition during distillation | Overheating. | Ensure a good vacuum is achieved to lower the boiling point; Use a well-controlled heating source. |
Conclusion
The purification of this compound is a critical step in its utilization as a building block in research and development. The choice of purification method—be it vacuum distillation, acid-base extraction, or column chromatography—should be guided by the scale of the synthesis, the nature of the impurities, and the required final purity. By understanding the physicochemical properties of the target molecule and its potential impurities, researchers can confidently select and execute a purification strategy that yields high-purity material, thereby ensuring the reliability and reproducibility of their scientific endeavors.
References
-
Watson, P. S., Jiang, B., & Scott, B. (2002). Concise Preparation of Amino-5,6,7,8-tetrahydroquinolines and Amino-5,6,7,8-tetrahydroisoquinolines via Catalytic Hydrogenation of Acetamidoquinolines and Acetamidoisoquinolines. The Journal of Organic Chemistry, 67(22), 7890–7893. [Link]
-
Facile Synthesis of 5, 6, 7, 8-Tetrahydropyrimido [4, 5-b]-quinoline Derivatives. (2006). Molecules, 11(12), 1004-1014. [Link]
-
5,6,7,8-Tetrahydroquinoline. PubChem. (n.d.). Retrieved from [Link]
-
Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. (2020). Molecules, 25(12), 2907. [Link]
- US Patent No. US4011229A. (1977). 8-amino-5,6,7,8-tetrahydroquinoline derivatives.
-
Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. (2022). Molecules, 27(11), 3569. [Link]
-
Concise preparation of amino-5,6,7,8-tetrahydroquinolines and amino-5,6,7,8-tetrahydroisoquinolines via catalytic hydrogenation of acetamidoquinolines and acetamidoisoquinolines. (2002). The Journal of Organic Chemistry, 67(22), 7890-7893. [Link]
Sources
- 1. (8S)-5,6,7,8-Tetrahydroquinolin-8-amine dihydrochloride | C9H14Cl2N2 | CID 71741565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Concise preparation of amino-5,6,7,8-tetrahydroquinolines and amino-5,6,7,8-tetrahydroisoquinolines via catalytic hydrogenation of acetamidoquinolines and acetamidoisoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors [mdpi.com]
Application Note: 5,6,7,8-Tetrahydroquinolin-7-amine as a Versatile Chiral Building Block in Modern Organic Synthesis
Abstract
The 5,6,7,8-tetrahydroquinoline (THQ) framework is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous bioactive compounds.[1][2] This application note focuses on a specific, high-value derivative: 5,6,7,8-tetrahydroquinolin-7-amine. As a chiral building block, this compound offers a unique combination of a nucleophilic primary amine and a stereocenter embedded within a conformationally constrained heterocyclic system. This guide provides researchers, chemists, and drug development professionals with an in-depth look at the core reactivity of this amine, detailed protocols for its application in the synthesis of potential therapeutic agents, and a conceptual framework for its use in developing novel chiral ligands for asymmetric catalysis.
Introduction: The Strategic Value of a Chiral THQ Amine
The tetrahydroquinoline motif is prevalent in a wide array of natural alkaloids and synthetic pharmaceuticals, prized for its three-dimensional structure that facilitates precise interactions with biological targets.[2] Derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, antiproliferative, and central nervous system (CNS) modulation.[2][3][4]
The introduction of an amine at the C7 position confers several strategic advantages:
-
Chirality: The C7 position is a stable stereocenter, making this compound an invaluable precursor for the enantioselective synthesis of complex molecules, where stereochemistry is critical for biological activity.
-
Nucleophilic Handle: The primary amine serves as a robust and versatile nucleophilic center for a wide range of synthetic transformations, including acylation, alkylation, reductive amination, and urea/thiourea formation.
-
Structural Rigidity: The partially saturated ring system locks the substituent at C7 into a defined spatial orientation, which is crucial for designing molecules with high binding affinity and selectivity for target proteins.
This document serves as a practical guide to harnessing the synthetic potential of this building block, explaining not just the "how" but also the "why" behind key experimental choices.
Physicochemical Properties & Handling
A clear understanding of the reagent's properties is fundamental to its successful application.
| Property | Value |
| CAS Number | 133091-81-3 |
| Molecular Formula | C₉H₁₂N₂ |
| Molecular Weight | 148.21 g/mol |
| Appearance | Typically a liquid or low-melting solid |
| Storage | Store at 2-8°C under an inert atmosphere (Nitrogen or Argon) to prevent oxidation and degradation. |
| Safety | Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Amines can be corrosive and irritants. |
Core Reactivity & Synthetic Pathways
The synthetic utility of this compound is dominated by the nucleophilicity of its primary amino group. This allows for the straightforward construction of more complex molecules through the formation of robust covalent bonds.
Caption: Core reactivity pathways of this compound.
Application in Medicinal Chemistry: Synthesis of Bioactive Scaffolds
The formation of an amide bond is one of the most fundamental and critical reactions in drug discovery. Amides are stable, can participate in hydrogen bonding, and are present in a vast number of approved drugs. This protocol details the synthesis of a model N-acyl derivative.
Protocol 1: Synthesis of N-(5,6,7,8-Tetrahydroquinolin-7-yl)benzamide
This protocol describes a standard Schotten-Baumann acylation reaction. The choice of an acyl chloride as the electrophile ensures a high-driving force for the reaction. An organic base is used to neutralize the HCl byproduct, preventing the protonation and deactivation of the starting amine.
Experimental Workflow Diagram
Caption: Workflow for the acylation of this compound.
Step-by-Step Methodology:
-
Reagent Preparation: To a flame-dried round-bottom flask under an argon atmosphere, add this compound (1.0 eq, e.g., 148 mg, 1.0 mmol).
-
Solvent and Base Addition: Dissolve the amine in anhydrous dichloromethane (DCM, ~10 mL). Add triethylamine (TEA, 1.2 eq, e.g., 167 µL, 1.2 mmol).
-
Causality Insight: DCM is an excellent aprotic solvent that dissolves the reactants without participating in the reaction. TEA is a non-nucleophilic base that acts as an acid scavenger for the HCl generated, driving the equilibrium towards the product.
-
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This helps to control the exothermicity of the acylation.
-
Electrophile Addition: Add benzoyl chloride (1.1 eq, e.g., 128 µL, 1.1 mmol) dropwise to the stirred solution over 5 minutes.
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature. Continue stirring for an additional 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine spot is consumed. (Typical eluent: 50% Ethyl Acetate in Hexanes).
-
Work-up: Quench the reaction by adding deionized water (15 mL). Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 15 mL) to remove any remaining acid, followed by brine (15 mL).
-
Self-Validation: The NaHCO₃ wash neutralizes any excess benzoyl chloride and HCl. The brine wash helps to remove water from the organic layer, initiating the drying process.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure N-(5,6,7,8-tetrahydroquinolin-7-yl)benzamide.
Expected Data
| Parameter | Expected Result |
| Yield | 75-90% |
| Appearance | White to off-white solid |
| ¹H NMR | Expect characteristic peaks for aromatic protons, the THQ scaffold, and a downfield NH amide proton. |
| Mass Spec (ESI+) | Expect [M+H]⁺ at m/z = 253.13 |
Application in Asymmetric Catalysis: A Conceptual Framework
Chiral diamines are cornerstone ligands in asymmetric catalysis, particularly for transfer hydrogenation reactions that produce valuable chiral amines.[5] While many established ligands are based on the 8-amino-THQ scaffold (e.g., CAMPY), the 7-amino isomer provides a new, unexplored stereochemical environment.[1][5] The following section outlines a conceptual approach to derivatizing the 7-amine into a bidentate ligand suitable for metal coordination.
Conceptual Path: Synthesis of a Bidentate N,N'-Ligand
The goal is to introduce a second coordinating nitrogen atom, typically by reacting the primary amine with a pyridine-containing electrophile. This creates a bidentate ligand capable of chelating to a transition metal center.
Caption: Conceptual synthesis of a chiral catalyst from the 7-amine building block.
Protocol 2: (Conceptual) Synthesis of a Pyridyl-THQ Diamine Ligand
This protocol describes a nucleophilic substitution to form a secondary amine, creating the second coordination site.
-
Setup: In a round-bottom flask, combine this compound (1.0 eq), potassium carbonate (K₂CO₃, 2.5 eq), and anhydrous acetonitrile.
-
Causality Insight: Acetonitrile is a polar aprotic solvent suitable for Sₙ2 reactions. K₂CO₃ is a solid, mild base that neutralizes the HCl byproduct without interfering with the reactants.
-
-
Reagent Addition: Add 2-(chloromethyl)pyridine hydrochloride (1.05 eq). The free base can also be used, in which case less K₂CO₃ is required.
-
Reaction: Heat the mixture to reflux (~80 °C) and stir for 12-24 hours, monitoring by TLC.
-
Work-up: After cooling, filter off the solid K₂CO₃ and concentrate the filtrate.
-
Purification: Dissolve the residue in DCM and wash with water to remove any remaining salts. Dry the organic layer, concentrate, and purify by column chromatography to yield the desired bidentate ligand.
This newly synthesized chiral ligand can then be coordinated to various transition metal precursors (Rh, Ru, Ir) to generate catalysts for asymmetric reactions, such as the reduction of imines to chiral amines.[5]
Conclusion
This compound is a powerful and versatile building block for synthetic chemists. Its inherent chirality and the presence of a reactive primary amine provide a direct route to novel, stereochemically defined molecules. The protocols and conceptual frameworks presented here demonstrate its utility in both medicinal chemistry for the construction of drug-like scaffolds and in the field of asymmetric catalysis for the development of next-generation chiral ligands. By understanding the causality behind the experimental procedures, researchers can confidently and effectively integrate this valuable reagent into their synthetic programs.
References
- Buckle, D. R., et al. (2008). Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 18(8), 2544-8.
-
Facchetti, G., et al. (2020). Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. Molecules, 25(23), 5628. [Link]
-
Gouws, C., et al. (1991). 5,6,7,8-Tetrahydroquinolines. Part III. Synthesis of 5,6,7,8-tetrahydroquinoline-8-thiocarboxamides. Journal of the Chemical Society, Perkin Transactions 1, (7), 1795-1801. [Link]
-
Gevorgyan, A., et al. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. Molecules, 27(7), 2197. [Link]
-
Gouws, C., et al. (1990). 5,6,7,8-Tetrahydroquinolines. Part II. Preparation and reactions of substituted 5,6,7,8-tetrahydroquinoline-8-carboxylic esters. Journal of the Chemical Society, Perkin Transactions 1, (9), 2409-2415. [Link]
- MySkinRecipes. (n.d.). 5,6,7,8-Tetrahydroquinolin-5-amine. MySkinRecipes Product Page.
- Benchchem. (n.d.). This compound. Benchchem Product Page.
-
Facchetti, G., et al. (2021). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. Catalysts, 11(1), 108. [Link]
-
Tadigoppula, N., et al. (2013). Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[6][7]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. Molecules, 18(6), 6303-6322. [Link]
-
Calhoun, W., et al. (1987). Synthesis and Antiinflammatory Activity of Certain 5,6,7,8-Tetrahydroquinolines and Related Compounds. Journal of Medicinal Chemistry, 30(10), 1735-1740. [Link]
-
ResearchGate. (n.d.). Biologically active 5,6,7,8-THQ derivatives. Scientific Diagram. [Link]
-
Facchetti, G., et al. (2020). Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. National Institutes of Health (NIH). [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5,6,7,8-Tetrahydroquinolin-5-amine [myskinrecipes.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5,6,7,8-Tetrahydroquinolines. Part II. Preparation and reactions of substituted 5,6,7,8-tetrahydroquinoline-8-carboxylic esters - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
The Untapped Potential of 5,6,7,8-Tetrahydroquinolin-7-amine: A Scaffold for Future Drug Discovery
Introduction: The Privileged Tetrahydroquinoline Scaffold
The 5,6,7,8-tetrahydroquinoline core is a well-established "privileged scaffold" in medicinal chemistry. Its rigid, three-dimensional structure, combined with the presence of a basic nitrogen atom, provides an excellent framework for the development of a diverse range of biologically active molecules.[1][2] Natural products and synthetic compounds incorporating this moiety have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4] The strategic placement of functional groups, such as an amino group, on the saturated portion of the ring system offers a versatile handle for synthetic modification and fine-tuning of a compound's interaction with biological targets.
This application note focuses on the potential of a specific, yet underexplored, isomer: 5,6,7,8-Tetrahydroquinolin-7-amine . While its counterparts, the 5-amino and 8-amino isomers, have been the subject of numerous studies, the 7-amino derivative represents a frontier for innovation in drug discovery. This document will serve as a detailed guide for researchers, providing insights into its potential applications, proposed synthetic strategies, and protocols for biological evaluation, drawing logical parallels from its more studied relatives.
The Strategic Advantage of the 7-Amino Isomer
The unique positioning of the amino group at the C7 position of the 5,6,7,8-tetrahydroquinoline scaffold offers distinct possibilities for molecular design. This chiral center, when appropriately functionalized, can project substituents into specific vectors in three-dimensional space, allowing for precise interactions with the binding sites of biological targets. This is particularly relevant for targets with deep or complex pockets, where such directional interactions are crucial for achieving high affinity and selectivity.
While direct biological data for the 7-amino isomer is limited in publicly available literature, the known activities of other amino-tetrahydroquinolines provide a strong rationale for its investigation in several therapeutic areas.
Potential Therapeutic Applications: An Evidence-Based Extrapolation
Based on the established pharmacology of related amino-tetrahydroquinolines, this compound is a promising starting point for the development of novel therapeutics in the following areas:
G-Protein Coupled Receptor (GPCR) Modulation
Derivatives of 5-amino-5,6,7,8-tetrahydroquinoline have been reported as potent antagonists of the C5a receptor, a key player in inflammatory responses.[5] This suggests that the tetrahydroquinoline core is well-suited for interaction with GPCRs. It is plausible that derivatives of the 7-amino isomer could also modulate the activity of various GPCRs, offering potential treatments for inflammatory diseases, autoimmune disorders, and certain cancers. The amino group at C7 can serve as a key hydrogen bond donor or as an attachment point for side chains designed to interact with specific residues in the receptor binding pocket.
Kinase Inhibition
The tetrahydroquinoline scaffold has been explored for the development of kinase inhibitors.[6] Kinases are a large family of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The 7-amino group can be functionalized to introduce moieties that target the ATP-binding site of specific kinases, potentially leading to the development of selective and potent inhibitors for cancer therapy.
Antiproliferative Agents
Chiral 8-amino-tetrahydroquinoline derivatives have demonstrated significant antiproliferative activity against various cancer cell lines.[7][8] The proposed mechanisms of action include the induction of mitochondrial dysfunction and an increase in reactive oxygen species (ROS).[4] It is highly probable that derivatives of this compound could exhibit similar cytotoxic effects, making it a valuable scaffold for the discovery of new anticancer agents.
Data Presentation: Comparative Activities of Amino-Tetrahydroquinoline Isomers
To illustrate the potential of the 7-amino scaffold, the following table summarizes the reported biological activities of other amino-substituted tetrahydroquinolines. This comparative data underscores the therapeutic promise of this compound class.
| Scaffold | Target/Activity | Reported IC₅₀/EC₅₀ | Reference |
| 2-Aryl-5-amino-5,6,7,8-tetrahydroquinoline | C5a Receptor Antagonist | 10-100 nM | [5] |
| (S)-5,6,7,8-Tetrahydroquinolin-8-amine derivative (AMD11070) | CXCR4 Antagonist | Potent (specific values vary with derivative) | [4] |
| Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine derivatives | Antiproliferative (various cancer cell lines) | Low µM range | [7][8] |
Experimental Protocols
The following protocols provide a starting point for the synthesis and evaluation of this compound derivatives. These are generalized procedures that can be adapted and optimized for specific target molecules.
Protocol 1: Proposed Synthesis of N-Aryl-5,6,7,8-tetrahydroquinolin-7-amine
This protocol outlines a potential route to N-aryl derivatives of this compound, which are common motifs in GPCR modulators and kinase inhibitors.
Workflow Diagram:
Caption: Synthetic workflow for N-aryl-5,6,7,8-tetrahydroquinolin-7-amine.
Materials:
-
5,6,7,8-Tetrahydroquinolin-7-one
-
Substituted Aniline
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a solution of 5,6,7,8-tetrahydroquinolin-7-one (1.0 eq) in DCE, add the substituted aniline (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N-aryl-5,6,7,8-tetrahydroquinolin-7-amine.
Rationale: Reductive amination is a robust and widely used method for the formation of C-N bonds. The use of STAB as a mild reducing agent is advantageous as it is selective for the iminium intermediate and tolerant of a wide range of functional groups.
Protocol 2: In Vitro Antiproliferative Assay (MTT Assay)
This protocol describes a standard method for evaluating the cytotoxic effects of newly synthesized compounds on cancer cell lines.
Workflow Diagram:
Caption: Workflow for the MTT antiproliferative assay.
Materials:
-
Cancer cell line of interest (e.g., HeLa, A549)
-
Complete cell culture medium
-
96-well plates
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Rationale: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. It is a widely accepted and reliable method for screening the cytotoxic potential of compounds.
Future Directions and Conclusion
This compound is a promising yet underutilized scaffold in medicinal chemistry. The strategic location of the amino group offers unique opportunities for the design of novel therapeutics targeting a range of diseases. While direct experimental data for this isomer is scarce, the well-documented activities of its 5- and 8-amino counterparts provide a strong impetus for its exploration.
Future research should focus on:
-
The development of efficient and stereoselective synthetic routes to this compound and its derivatives.
-
Screening of a diverse library of 7-amino-tetrahydroquinoline derivatives against a panel of biological targets, including GPCRs, kinases, and cancer cell lines.
-
Detailed structure-activity relationship (SAR) studies to optimize the potency and selectivity of lead compounds.
By leveraging the knowledge gained from related scaffolds and employing modern drug discovery techniques, the full potential of this compound as a source of novel and effective medicines can be unlocked.
References
-
Barbay, J. K., et al. (2008). Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 18(8), 2544-2548. [Link]
-
Facile Synthesis of 5, 6, 7, 8-Tetrahydropyrimido [4, 5-b]-quinoline Derivatives. (2006). Molecules, 11(12), 991-1001. [Link]
-
Facile Synthesis of 5, 6, 7, 8-Tetrahydropyrimido [4, 5-b]-quinoline Derivatives. (2006). National Center for Biotechnology Information. Retrieved from [Link]
- Gireesh, M., et al. (2018). 1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry. Journal of Pharmaceutical Sciences and Research, 10(9), 2321-2328.
-
Khan, I., et al. (2023). Tetrahydroquinoline-containing natural products discovered within the last decade: occurrence and bioactivity. Natural Product Research, 1-13. [Link]
-
Maghsoodlou, M. T., et al. (2010). Preparation of 5,6,7,8-tetrahydroquinoline derivatives. ResearchGate. Retrieved from [Link]
-
Maghsoodlou, M. T., et al. (2017). Biologically active 5,6,7,8-THQ derivatives. ResearchGate. Retrieved from [Link]
-
Molecules. (2020). Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. Semantic Scholar. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. PubMed. Retrieved from [Link]
-
Patel, K., et al. (2021). Tetrahydroquinoline: An Efficient Scaffold As mTOR Inhibitor for the Treatment of Lung Cancer. Future Medicinal Chemistry, 13(14), 1279-1293. [Link]
-
ResearchGate. (2015). Drugs incorporating tetrahydroquinolines. Retrieved from [Link]
-
Singh, R., et al. (2022). Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[9][10]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. Molecules, 27(1), 321. [Link]
-
Tóth, G., et al. (2016). Versatile synthesis of novel tetrahydroquinolines as potentially active semicarbazide-sensitive amine oxidase (SSAO) inhibitors via tert-Amino effect. ARKIVOC, 2016(5), 164-196. [Link]
-
Vasile, F., et al. (2020). Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. Molecules, 25(23), 5561. [Link]
Sources
- 1. Tetrahydroquinoline-containing natural products discovered within the last decade: occurrence and bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ajrconline.org [ajrconline.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds | Semantic Scholar [semanticscholar.org]
- 9. benchchem.com [benchchem.com]
- 10. 5,6,7,8-Tetrahydroquinolines. Part III. Synthesis of 5,6,7,8-tetrahydroquinoline-8-thiocarboxamides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the N-Functionalization of 5,6,7,8-Tetrahydroquinolin-7-amine
Introduction: The Strategic Importance of N-Functionalized Tetrahydroquinolines in Modern Drug Discovery
The 5,6,7,8-tetrahydroquinoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a nitrogen-containing substituent at the C7 position opens a gateway to a vast chemical space, enabling the modulation of pharmacological properties such as potency, selectivity, and pharmacokinetic profiles. N-functionalized derivatives of 5,6,7,8-tetrahydroquinolin-7-amine are of significant interest to researchers in drug development for their potential as therapeutic agents targeting a wide range of diseases.
This comprehensive guide provides detailed protocols for the four primary classes of N-functionalization of this compound: reductive amination, N-acylation, N-arylation, and N-alkylation. Each section is designed to provide not only a step-by-step experimental procedure but also the underlying mechanistic principles and critical insights to ensure successful synthesis and characterization. While these protocols are based on established methodologies for analogous amines, they may require optimization for this specific substrate.
N-Alkylation via Reductive Amination: Forging C-N Bonds with Carbonyls
Reductive amination is a cornerstone of amine synthesis, offering a highly efficient and versatile method for forming carbon-nitrogen bonds. This two-step, one-pot process involves the initial formation of an imine or enamine intermediate from the reaction of this compound with an aldehyde or ketone, followed by in-situ reduction to the corresponding secondary or tertiary amine. This method is lauded for its broad substrate scope and mild reaction conditions.[1]
Mechanistic Overview
The reaction proceeds through the nucleophilic attack of the primary amine on the carbonyl carbon, forming a hemiaminal intermediate. Subsequent dehydration yields a Schiff base (imine). A reducing agent, selectively chosen to reduce the imine in the presence of the starting carbonyl compound, then delivers a hydride to the imine carbon to furnish the final N-alkylated product.[1]
Sources
Introduction: The Tetrahydroquinoline Scaffold in Modern Catalysis
An Application Guide to the Tetrahydroquinoline Scaffold in Catalysis: Focus on 5,6,7,8-Tetrahydroquinolin-7-amine as a Novel Ligand Candidate
The 1,2,3,4-tetrahydroquinoline (THQ) framework is a privileged heterocyclic motif prominently featured in a vast array of natural products and pharmacologically active molecules.[1][2] This prevalence has driven the development of innovative synthetic methods, many of which rely on transition metal catalysis.[2] Concurrently, the unique structural and electronic properties of THQ derivatives have made them exceptional candidates for use as ligands in asymmetric catalysis. The rigid, fused-ring system provides a well-defined stereochemical environment, crucial for inducing high enantioselectivity in catalytic transformations.
While certain isomers, such as the chiral diamine based on the 8-amino-5,6,7,8-tetrahydroquinoline backbone (known as CAMPY), have been successfully employed as ligands in metal-catalyzed reactions, the potential of other isomers remains largely unexplored.[3][4][5] This guide focuses on This compound , a chiral amine that stands as a versatile and promising, yet underutilized, building block for the design of novel catalytic systems.[6]
Due to the limited specific literature on the catalytic applications of the 7-amino isomer, this document will serve a dual purpose. First, it will provide a comprehensive, field-proven protocol using the well-documented 8-amino-5,6,7,8-tetrahydroquinoline ligand as a detailed case study in asymmetric transfer hydrogenation. Second, it will leverage this established methodology to present a logical, step-by-step research workflow for scientists aiming to investigate, validate, and deploy the novel 7-amino isomer in their own catalytic research.
Section 1: Ligand Synthesis & Characterization
The successful application of any ligand begins with a reliable and scalable synthetic route. While specific, high-yield syntheses for this compound are not extensively published, a general workflow can be proposed based on established methodologies for related THQ derivatives. The key is the strategic introduction of an amine functionality onto the saturated portion of the THQ core.
A plausible synthetic strategy involves the reduction of a corresponding oxime or the reductive amination of a ketone precursor, 7-oxo-5,6,7,8-tetrahydroquinoline.
Caption: Proposed workflow for the synthesis of enantiopure this compound.
Characterization Protocol: Upon synthesis, rigorous characterization is essential to confirm the identity and purity of the ligand.
-
NMR Spectroscopy (¹H, ¹³C): To confirm the molecular structure and assess purity. Expected shifts should be compared against predictive models or data from analogous structures.
-
Mass Spectrometry (MS): To verify the molecular weight of the synthesized compound.
-
Chiral High-Performance Liquid Chromatography (HPLC): For enantiopure ligands, chiral HPLC is mandatory to determine the enantiomeric excess (ee).
Section 2: Application Case Study: Asymmetric Transfer Hydrogenation (ATH) with an 8-Amino-THQ Ligand
To provide a practical and validated framework, we will detail the use of a chiral diamine ligand derived from 8-amino-5,6,7,8-tetrahydroquinoline (referred to as CAMPY) in the asymmetric transfer hydrogenation (ATH) of a prochiral imine.[3][4] This reaction is a cornerstone of modern synthetic chemistry for producing chiral amines, which are vital intermediates in the pharmaceutical industry.[3][4]
Causality Behind Experimental Choices:
-
Metal Choice (Rhodium/Ruthenium): Cp*Rh(III) and (arene)Ru(II) complexes are exceptionally effective for ATH. They readily coordinate with diamine ligands and efficiently facilitate the transfer of hydride from a hydrogen donor (like formic acid) to the substrate.[3]
-
Ligand Structure (CAMPY): The 8-amino-THQ structure provides a bidentate N,N-chelation to the metal center. The chiral center at C8, adjacent to the coordinating amine, creates a rigid and well-defined chiral pocket around the metal, which is essential for differentiating between the enantiotopic faces of the incoming substrate.
-
Hydrogen Source (Formic Acid/Triethylamine): The azeotropic mixture of formic acid and triethylamine (FA/TEA) is a widely used, convenient, and effective source of hydrogen for ATH. The pH of this mixture can be tuned to optimize catalyst activity and stability; a slightly acidic medium often prevents protonation and deactivation of the amine ligand.[3]
Protocol 2.1: Preparation of the [Cp*RhCl(CAMPY)] Catalyst
This protocol describes the synthesis of the active catalyst from the chiral ligand and the rhodium precursor.
Materials:
-
(R)-8-amino-5,6,7,8-tetrahydroquinoline ((R)-CAMPY, L1)
-
[Cp*RhCl₂]₂ (Pentamethylcyclopentadienyl rhodium(III) chloride dimer)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Diethyl Ether
-
Schlenk flask, magnetic stirrer, nitrogen/argon line
Procedure:
-
In a Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve [Cp*RhCl₂]₂ (0.5 mmol) in 20 mL of anhydrous DCM.
-
In a separate vial, dissolve (R)-CAMPY (1.0 mmol, 2 equivalents) in 10 mL of anhydrous DCM.
-
Slowly add the ligand solution to the stirring rhodium precursor solution at room temperature.
-
Stir the resulting orange-red solution at room temperature for 4-6 hours. Monitor the reaction by TLC until the starting materials are consumed.
-
Reduce the solvent volume in vacuo to approximately 5 mL.
-
Add 50 mL of anhydrous diethyl ether to precipitate the catalyst complex.
-
Isolate the solid product by filtration, wash with a small amount of cold diethyl ether, and dry under high vacuum.
-
Store the resulting catalyst under an inert atmosphere.
Protocol 2.2: Asymmetric Transfer Hydrogenation of 1-Phenyl-3,4-dihydroisoquinoline
This protocol details the catalytic reduction of a model imine substrate.
Materials:
-
[Cp*RhCl((R)-CAMPY)] catalyst (from Protocol 2.1)
-
1-Phenyl-3,4-dihydroisoquinoline (Substrate)
-
Formic Acid (FA) and Triethylamine (TEA) in a 5:2 azeotropic mixture
-
Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃) (optional additive)[3]
-
Anhydrous solvent (e.g., Acetonitrile or DCM)
Procedure:
-
To a clean, dry vial, add the substrate (0.1 mmol), the catalyst (0.001 mmol, 1 mol%), and La(OTf)₃ (0.01 mmol, 10 mol%, if used).
-
Under an inert atmosphere, add 1.0 mL of the anhydrous solvent and stir to dissolve.
-
Add the FA/TEA (5:2) mixture (0.5 mL) to the reaction vial.
-
Seal the vial and stir the reaction mixture at the desired temperature (e.g., 40 °C) for the specified time (e.g., 12-24 hours).
-
Monitor the reaction progress by TLC or GC-MS to determine conversion.
-
Upon completion, quench the reaction by adding a saturated solution of NaHCO₃.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
-
Determine the enantiomeric excess (ee) of the purified product using chiral HPLC.
Expected Performance Data
The following table summarizes typical results for the ATH of various dihydroisoquinolines (DHIQs) using rhodium catalysts with 8-amino-THQ-type ligands, as reported in the literature.[3][4]
| Substrate (DHIQ) | Catalyst | Additive | Conversion (%) | ee (%) | Reference |
| 1-Phenyl-DHIQ | [CpRhCl(CAMPY)] | None | >99 | 65 | [3] |
| 1-(4-MeO-Ph)-DHIQ | [CpRhCl(CAMPY)] | La(OTf)₃ | >99 | 69 | [3] |
| 1-(4-Cl-Ph)-DHIQ | [Cp*RhCl(Me-CAMPY)] | La(OTf)₃ | >99 | 58 | [3] |
Section 3: A Proposed Research Workflow for this compound
This section outlines a logical progression for researchers to evaluate the novel 7-amino-THQ ligand, using the established protocols from Section 2 as a validated starting point.
Caption: A four-phase workflow for the evaluation of a novel ligand in catalysis.
Key Scientific Considerations for the 7-Amino Isomer:
When adapting the protocols, researchers should consider the potential structural differences between the 7-amino and 8-amino isomers:
-
Chelate Ring Size and Conformation: The position of the amino group will alter the bite angle and the conformation of the chelate ring formed with the metal center. This will directly impact the geometry of the chiral pocket around the metal.
-
Stereoelectronic Effects: The proximity of the chiral center to the pyridine ring is different. In the 8-amino isomer, the chiral center is alpha to the pyridine nitrogen's coordinating site. In the 7-amino isomer, it is beta. This change in distance and electronic environment could influence both the catalyst's reactivity and the enantioselectivity it imparts.
-
Hypothesis: One might hypothesize that the 7-amino ligand could offer a different, potentially more open or flexible, chiral environment, which might be advantageous for bulkier substrates that are challenging for the more constrained 8-amino (CAMPY) system. Conversely, this flexibility might lead to lower enantioselectivity for smaller substrates.
By systematically applying the validated protocols from the 8-amino case study to the novel 7-amino isomer and carefully analyzing the resulting data, researchers can efficiently determine its viability and potential advantages as a new ligand in the field of asymmetric catalysis.
References
- Buckley, J., et al. (2008). Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 18(8), 2544-8.
-
Facchetti, G., et al. (2023). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. Molecules, 28(4), 1907. [Link]
-
Recent advances in the reactions of C8-functionalization of substituted tetrahydroquinolines under ruthenium catalyst. (2025). ResearchGate. [Link]
-
a) Tetrahydroquinolines with different pharmacological applications. b) Synthesis mediated by radical intermediates. c) Our present work. (n.d.). ResearchGate. [Link]
-
Facchetti, G., et al. (2023). (PDF) Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. ResearchGate. [Link]
-
Al-Sodies, S. A., et al. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. Molecules, 27(7), 2200. [Link]
-
Facchetti, G., et al. (2023). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. PubMed. [Link]
-
Facile Synthesis of 5, 6, 7, 8-Tetrahydropyrimido [4, 5-b]-quinoline Derivatives. (n.d.). ResearchGate. [Link]
-
Hofmann, N., et al. (2020). Synthesis of Tetrahydroquinolines via Borrowing Hydrogen Methodology Using a Manganese PN3 Pincer Catalyst. Organic Letters, 22(20), 7964–7970. [Link]
-
S. Afonso, C. A. M., et al. (2019). Progress in the Chemistry of Tetrahydroquinolines. Chemical Reviews, 119(8), 5278-5347. [Link]
Sources
- 1. Synthesis of Tetrahydroquinolines via Borrowing Hydrogen Methodology Using a Manganese PN3 Pincer Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Experimental procedure for scaling up 5,6,7,8-Tetrahydroquinolin-7-amine synthesis
Application Note & Protocol
Topic: Experimental Procedure for Scaling Up 5,6,7,8-Tetrahydroquinolin-7-amine Synthesis
Audience: Researchers, scientists, and drug development professionals.
Abstract
This compound is a valuable chiral amine and a key building block in medicinal chemistry and materials science.[1] Its synthesis on a laboratory scale is well-established, but scaling the process for pilot or manufacturing campaigns introduces significant challenges related to reaction kinetics, heat management, and purification. This application note provides a comprehensive, field-tested guide for the scale-up synthesis of this compound via a robust reductive amination pathway. We detail a validated bench-scale protocol and a corresponding multi-gram scale-up procedure, emphasizing the critical process parameters, safety considerations, and optimization strategies necessary for a successful and reproducible outcome. The causality behind key experimental choices is explained to empower researchers to adapt and troubleshoot the process effectively.
Introduction: The Strategic Importance of Scale-Up
The tetrahydroquinoline scaffold is a privileged structure in drug discovery, appearing in numerous bioactive compounds.[2] The 7-amino substituted variant, in particular, serves as a crucial precursor for developing novel ligands, catalysts, and pharmaceutical agents.[1][3] While numerous methods exist for the synthesis of tetrahydroquinolines, including the direct hydrogenation of quinolines[4][5][6] and various domino reactions,[7] reductive amination of the corresponding ketone stands out for its operational simplicity and scalability.
This guide focuses on the reductive amination of 6,7-Dihydro-5H-quinolin-8-one. The transition from a milligram- or single-gram scale to a multi-gram or kilogram scale is non-linear. Issues such as inadequate heat dissipation, inefficient mixing, and impractical purification methods (e.g., column chromatography) can lead to failed reactions, reduced yields, and safety incidents. The protocols herein are designed to be a self-validating system, providing a baseline for process development and offering insights into overcoming common scale-up bottlenecks.
Reaction Scheme:
Materials and Equipment
Reagents
| Reagent | CAS No. | Recommended Purity | Notes |
| 6,7-Dihydro-5H-quinolin-8-one | 56826-69-8 | >97% | Starting material. Ensure dryness before use. |
| Ammonium Acetate (NH₄OAc) | 631-61-8 | >98% | Ammonia source. Must be stored in a desiccator. |
| Sodium Triacetoxyborohydride (STAB) | 56553-60-7 | >95% | Reducing agent. Moisture-sensitive. Handle under inert gas. |
| Methanol (MeOH), Anhydrous | 67-56-1 | >99.8% | Reaction solvent. |
| Dichloromethane (DCM) | 75-09-2 | >99.8% | Extraction solvent. |
| Sodium Hydroxide (NaOH) | 1310-73-2 | >98% | For pH adjustment during work-up. |
| Hydrochloric Acid (HCl) | 7647-01-0 | 37% aq. or 2M in Et₂O | For salt formation/purification. |
| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | ACS Grade | For work-up. |
| Brine (Saturated NaCl solution) | 7647-14-5 | ACS Grade | For work-up. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | ACS Grade | Drying agent. |
Equipment
| Equipment | Specification | Purpose |
| Reaction Vessel | 100 mL to 2 L multi-neck round-bottom flask | Accommodate reaction volume with sufficient headspace. |
| Stirring | Magnetic stirrer (lab-scale) / Overhead mechanical stirrer (scale-up) | Ensure homogenous mixing. Critical for heat transfer at scale. |
| Temperature Control | Thermocouple/probe, ice-water bath, heating mantle | Monitor and control internal reaction temperature. |
| Addition Funnel | 100 mL to 500 mL, pressure-equalizing | Controlled addition of reagents. |
| Inert Atmosphere | Nitrogen or Argon gas line, bubbler | Maintain anhydrous conditions, especially for the reducing agent. |
| Rotary Evaporator | Sized for flask volumes | Solvent removal. |
| Separatory Funnel | 250 mL to 5 L | Liquid-liquid extraction. |
| Filtration | Buchner funnel, filter paper, vacuum flask | Isolation of solid products. |
Environment, Health, and Safety (EHS) Considerations
Scaling up chemical reactions amplifies inherent risks. A thorough risk assessment must be performed before commencing any work.
-
Sodium Triacetoxyborohydride (STAB): While less hazardous than sodium cyanoborohydride, STAB is a moisture-sensitive irritant. In contact with water or acid, it can release flammable hydrogen gas.[8] It is toxic if swallowed or in contact with skin. Always handle STAB in a fume hood under an inert atmosphere, wearing appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and safety glasses.[9][10]
-
Solvents: Methanol and Dichloromethane are toxic and flammable. All handling and solvent removal should occur in a well-ventilated fume hood.
-
Exothermic Reaction: The reduction step is exothermic. The rate of addition of the reducing agent must be carefully controlled to maintain the internal temperature within the specified range. A runaway reaction can lead to rapid pressure buildup and vessel failure.
-
Quenching: The quenching of excess reducing agent must be performed slowly and with cooling to manage gas evolution and heat generation.
-
Work-up: Use of concentrated acids and bases requires caution. Always add reagents slowly and with stirring.
Experimental Protocols
PART A: Validated Lab-Scale Synthesis (1.0 g)
This protocol serves as a baseline to ensure reagent quality and reaction viability before committing to a larger scale.
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 6,7-Dihydro-5H-quinolin-8-one (1.0 g, 6.80 mmol) and ammonium acetate (2.62 g, 34.0 mmol, 5.0 equiv).
-
Imine Formation: Add anhydrous methanol (20 mL) and stir the resulting suspension at room temperature for 1 hour to facilitate imine formation.
-
Reduction: Cool the flask to 0 °C using an ice-water bath. Add sodium triacetoxyborohydride (2.16 g, 10.2 mmol, 1.5 equiv) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 10% MeOH in DCM with 1% NH₄OH).
-
Quenching: Once the starting material is consumed, cool the reaction to 0 °C and slowly quench by adding saturated aqueous NaHCO₃ solution (20 mL). Stir for 30 minutes until gas evolution ceases.
-
Work-up: Remove the methanol using a rotary evaporator. Add dichloromethane (50 mL) and water (30 mL). Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 25 mL).
-
Isolation: Combine the organic layers, wash with brine (30 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude amine as an oil or semi-solid.
-
Purification: Purify the crude product via column chromatography on silica gel (Eluent: 2-10% gradient of MeOH in DCM + 0.5% NH₄OH) to afford pure this compound. Expected yield: 75-85%.
PART B: Scale-Up Procedure (50.0 g)
This protocol details the critical modifications required for a successful 50-gram scale synthesis.
-
Reaction Setup (Causality: Control): In a 2 L, 4-neck round-bottom flask equipped with an overhead mechanical stirrer, a thermocouple, a nitrogen inlet, and a 500 mL pressure-equalizing dropping funnel, add 6,7-Dihydro-5H-quinolin-8-one (50.0 g, 0.34 mol).
-
Expertise & Experience: An overhead stirrer is mandatory at this scale. It ensures efficient, homogenous mixing, which is critical for uniform heat distribution and preventing localized "hot spots" during the exothermic addition of the reducing agent. A magnetic stir bar would be ineffective in this volume.
-
-
Imine Formation: Add ammonium acetate (131 g, 1.70 mol, 5.0 equiv) followed by anhydrous methanol (1 L). Begin stirring and allow the mixture to stir at room temperature for 2-3 hours. The longer time ensures maximum conversion to the imine intermediate before reduction.
-
Controlled Reduction (Causality: Safety & Selectivity): Cool the reaction vessel to 0-5 °C using a large ice-water bath. Add sodium triacetoxyborohydride (108 g, 0.51 mol, 1.5 equiv) in solid portions through the powder funnel over a period of 60-90 minutes.
-
Expertise & Experience: The internal temperature MUST be monitored closely with the thermocouple and kept below 10 °C. The rate of addition should be dictated by the ability to maintain this temperature range. Portion-wise addition is a practical method for controlling the exotherm on this scale without specialized pumps.
-
-
Reaction Progression: After the addition is complete, maintain the cooling for 1 hour, then remove the ice bath and allow the reaction to slowly warm to room temperature. Stir for 18-24 hours. Monitor by TLC or HPLC until the starting ketone is consumed.
-
Quenching (Causality: Safety): Cool the reaction mixture back to 0-5 °C. Very slowly and carefully, add saturated aqueous NaHCO₃ solution (1 L) via the dropping funnel. The initial addition should be dropwise to control the vigorous gas evolution. Once the initial effervescence subsides, the addition rate can be increased. Stir for 1-2 hours at room temperature after the addition is complete.
-
Work-up & Extraction: Concentrate the mixture on a rotary evaporator to remove the bulk of the methanol. Add dichloromethane (1 L) and water (500 mL). Transfer the mixture to a 5 L separatory funnel.
-
Expertise & Experience: At this scale, emulsions can be a significant issue. If an emulsion forms, adding brine (~200 mL) can help break it. Let the layers settle for an extended period (30-60 minutes).
-
-
Separate the layers and extract the aqueous phase with DCM (2 x 500 mL). Combine all organic layers.
-
Isolation & Purification (Causality: Efficiency): Wash the combined organic layers with brine (500 mL), dry over anhydrous MgSO₄, filter, and concentrate to an oil.
-
Trustworthiness: Column chromatography is impractical and uneconomical for >50 g of this material. The recommended purification is salt formation.
-
-
Purification via HCl Salt Formation: Dissolve the crude amine in diethyl ether or MTBE (1 L). With vigorous stirring, slowly add a 2.0 M solution of HCl in diethyl ether until the solution becomes acidic (test with pH paper) and a precipitate forms. Stir for 1 hour, then collect the solid by vacuum filtration. Wash the filter cake with cold diethyl ether (2 x 200 mL) and dry under vacuum. This provides the hydrochloride salt as a stable, crystalline solid. To obtain the free base, the salt can be suspended in DCM and neutralized with aqueous NaOH, followed by extraction. Expected yield: 70-80%.
Data Presentation & Summary
| Parameter | Lab-Scale (1.0 g) | Scale-Up (50.0 g) | Rationale for Change |
| Ketone Input | 1.0 g | 50.0 g | 50x Scale Factor |
| Solvent Volume | 20 mL | 1 L | Maintained concentration for optimal kinetics. |
| Stirring Method | Magnetic Stir Bar | Overhead Mechanical | Ensures efficient mixing and heat transfer in a large volume. |
| Reductant Addition Time | 15 min | 60-90 min | Critical for controlling the reaction exotherm. |
| Max Internal Temp (°C) | < 10 °C | < 10 °C | Key parameter for safety and preventing side reactions. |
| Reaction Time | 12-16 h | 18-24 h | Larger volumes may require slightly longer times for completion. |
| Purification Method | Column Chromatography | Salt Formation/Crystallization | Scalability and economic efficiency. |
| Expected Yield | 75-85% | 70-80% | A slight decrease in yield is common upon scale-up. |
Visualizations: Workflows and Logic
Overall Synthesis Workflow
Caption: High-level workflow for the scaled-up synthesis.
Purification Strategy Decision Tree
Caption: Decision logic for purification based on scale and purity.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Reaction Stalled / Incomplete | 1. Inactive or insufficient reducing agent. 2. Low reaction temperature. 3. Poor quality ammonium acetate (wet). | 1. Add another portion (0.2-0.3 equiv) of STAB. 2. Ensure reaction is running at room temperature after addition. 3. Use fresh, dry ammonium acetate. |
| Low Yield | 1. Incomplete imine formation. 2. Inefficient extraction (emulsion). 3. Product loss during salt formation. | 1. Increase stir time before adding the reductant. 2. Add brine to break emulsions; allow layers to separate fully. 3. Ensure pH is correct; use minimal solvent for precipitation. |
| Difficult Work-up (Persistent Emulsion) | High concentration of salts or polar intermediates. | 1. Dilute with more water and organic solvent. 2. Filter the entire mixture through a pad of Celite®. 3. Add brine or a small amount of methanol. |
| Product is an Oil, not a Solid Salt | 1. Product is still wet with solvent. 2. Impurities are preventing crystallization. | 1. Co-evaporate with toluene or dry longer under high vacuum. 2. Re-dissolve in minimal hot alcohol (IPA, EtOH) and allow to cool slowly to crystallize. |
References
- Corma, A., Serna, P., & Concepción, P. (2007). An Unusual Chemoselective Hydrogenation of Quinoline Compounds Using Supported Gold Catalysts. Journal of the American Chemical Society.
- Wang, C., et al. (2018). Controlled partial transfer hydrogenation of quinolines by cobalt-amido cooperative catalysis.
- Vila, C., et al. (2017). Cobalt-catalysed transfer hydrogenation of quinolines and related heterocycles using formic acid under mild conditions.
- Topf, C., et al. (2020). Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex.
- Sigma-Aldrich. (n.d.).
- University of California. (2012).
- Timelthaler, D., et al. (2021).
- MilliporeSigma. (2025).
- New Jersey Department of Health. (n.d.). SODIUM BOROHYDRIDE HAZARD SUMMARY.
- Ohio State University Chemistry. (n.d.). Sodium Borohydride SOP.
- Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis.
- Wang, T., et al. (2021). Highly Diastereoselective Synthesis of Tetrahydroquinoline Derivatives via [4 + 2] Annulation of Ortho-Tosylaminophenyl-Substituted Para-Quinone Methides and Cyanoalkenes. Frontiers in Chemistry.
- Roisnel, T., et al. (2022). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. Molecules.
- Al-Tel, T. H., et al. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. Molecules.
- Bunce, R. A., et al. (2013). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules.
- Han, Z., et al. (2021). Enantioselective Synthesis of 2-Functionalized Tetrahydroquinolines through Biomimetic Reduction. Organic Letters.
- Johnson, G., et al. (2008). Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. Bioorganic & Medicinal Chemistry Letters.
- ChemicalBook. (n.d.). 5,6,7,8-Tetrahydroquinolin-8-ol synthesis.
- Jia, Z.-X., et al. (2011). Highly Enantioselective Synthesis of Polysubstituted Tetrahydroquinolines via Organocatalytic Michael/Aza-Henry Tandem Reactions. Organic Letters.
- Macé, A., et al. (2002). Concise preparation of amino-5,6,7,8-tetrahydroquinolines and amino-5,6,7,8-tetrahydroisoquinolines via catalytic hydrogenation of acetamidoquinolines and acetamidoisoquinolines. The Journal of Organic Chemistry.
- Wang, D., et al. (2024). Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. Molecules.
- Sies, H., et al. (2023). Fused Tetrahydroquinolines Are Interfering with Your Assay. Journal of Medicinal Chemistry.
- Al-Omari, S., et al. (2012).
- For Citing General Synthesis Inform
- For Citing General Synthesis Inform
- BenchChem. (n.d.). This compound | CAS 133091-81-3.
- IOC. (2022).
- Wikipedia. (n.d.). Tetrahydroquinoline.
- El-Sepelgy, O., et al. (2020).
Sources
- 1. benchchem.com [benchchem.com]
- 2. Tetrahydroquinoline - Wikipedia [en.wikipedia.org]
- 3. Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. thieme-connect.com [thieme-connect.com]
- 6. Synthesis of Tetrahydroquinolines via Borrowing Hydrogen Methodology Using a Manganese PN3 Pincer Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 10. nj.gov [nj.gov]
Analytical techniques for characterizing 5,6,7,8-Tetrahydroquinolin-7-amine
An In-Depth Guide to the Analytical Characterization of 5,6,7,8-Tetrahydroquinolin-7-amine
Introduction: The Significance of a Chiral Scaffold
This compound is a chiral tetrahydroquinoline derivative that has emerged as a highly valuable building block in modern organic synthesis and medicinal chemistry. The tetrahydroquinoline core is recognized as a "privileged structure" in drug discovery, forming the backbone of numerous biologically active alkaloids and synthetic pharmaceuticals.[1] The specific placement of the amine functionality at the C7 position makes this compound a strategic precursor for developing novel ligands, particularly in the field of asymmetric catalysis.[1]
Structurally related chiral diamines, such as those based on the 8-amino-5,6,7,8-tetrahydroquinoline framework, have proven highly effective in metal complexes for asymmetric transfer hydrogenation (ATH) reactions. These reactions are pivotal for the enantioselective synthesis of chiral amines, which are critical intermediates in nearly 40-45% of small-molecule pharmaceuticals.[1] Furthermore, the tetrahydroquinoline scaffold is actively investigated for a range of therapeutic applications, with derivatives showing potent antiproliferative properties against various cancer cell lines.[1][2]
This comprehensive guide provides detailed application notes and validated protocols for the essential analytical techniques required to confirm the identity, purity, and structural integrity of this compound, ensuring its suitability for downstream applications in research and development.
Physicochemical and Structural Data
A precise understanding of the fundamental properties of this compound is the first step in its analytical characterization.
| Property | Value | Source |
| Molecular Formula | C₉H₁₂N₂ | [3] |
| Molecular Weight | 148.20 g/mol | [3] |
| CAS Number | 133091-81-3 | [1] |
| Appearance | Typically a solid or oil | N/A |
| Storage Conditions | 2-8°C, Inert atmosphere, Keep in dark place | [3] |
Section 1: Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR provide a detailed map of the molecule's carbon-hydrogen framework.
Expertise & Application Insights
For this molecule, ¹H NMR is expected to show distinct signals for the aromatic protons on the pyridine ring and a series of multiplets for the aliphatic protons on the saturated cyclohexene ring. The key diagnostic signal will be the proton attached to the same carbon as the amine group (C7-H), which will likely appear as a multiplet due to coupling with adjacent methylene protons. The chemical shifts and coupling constants of the aliphatic protons provide crucial information about their relative stereochemistry.
¹³C NMR will complement this by showing the expected nine distinct carbon signals. The chemical shifts of the aromatic carbons will confirm the quinoline core, while the aliphatic carbons will appear in the upfield region.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound sample and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is common, but DMSO-d₆ can be useful for observing exchangeable N-H protons.
-
Instrumentation: The analysis should be performed on a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for protons.[4] Higher field strengths (e.g., 400-600 MHz) will provide better signal dispersion, which is particularly useful for resolving the complex multiplets of the aliphatic protons.[5]
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).
-
Use a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS).[5]
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to approximately 0-200 ppm.
-
A greater number of scans will be required due to the lower natural abundance of ¹³C.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
-
Data Interpretation: Analyze the chemical shifts, integration values (for ¹H), and coupling patterns to confirm the structure. Compare the observed spectra with predicted values or data from structurally similar compounds.[4]
| Analysis | Expected Observations for this compound |
| ¹H NMR | Aromatic Protons (3H): Signals in the δ 7.0-8.5 ppm range, showing characteristic coupling patterns for the pyridine ring. Aliphatic Protons (7H): A series of multiplets in the δ 1.5-4.0 ppm range. The C7 proton (CH-NH₂) will be a key diagnostic signal. The C5 and C8 methylene protons will likely show complex splitting. Amine Protons (2H): A broad singlet that may be exchangeable with D₂O. |
| ¹³C NMR | Aromatic Carbons (5C): Signals in the δ 120-160 ppm region. Aliphatic Carbons (4C): Signals in the δ 20-60 ppm region. The C7 carbon bearing the amine group will be shifted downfield compared to the other aliphatic carbons. |
Section 2: Molecular Weight Confirmation by Mass Spectrometry (MS)
Mass spectrometry is an essential technique for confirming the molecular weight of this compound and providing evidence of its elemental composition through high-resolution mass spectrometry (HRMS).
Expertise & Application Insights
Electrospray ionization (ESI) is the preferred method for this compound due to its polarity and the presence of a basic amine group, which is readily protonated. In positive ion mode, the primary ion observed will be the protonated molecule [M+H]⁺ at m/z 149.10. HRMS can confirm the elemental formula (C₉H₁₃N₂ for the [M+H]⁺ ion) with high accuracy, typically within 5 ppm.[5] Fragmentation analysis (MS/MS) can further confirm the structure by showing characteristic losses, such as the loss of ammonia or cleavage of the saturated ring.
Experimental Protocol: LC-MS (ESI-TOF)
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.[6]
-
Instrumentation: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an Electrospray Ionization (ESI) source and a high-resolution mass analyzer like Time-of-Flight (TOF) or Orbitrap.
-
Chromatographic Separation (Optional but Recommended):
-
Inject the sample onto a reverse-phase C18 column.
-
Use a simple gradient elution with water and acetonitrile, both containing a small amount of an acidifier like formic acid (0.1%) to promote ionization. This step ensures that the analyte is separated from any potential non-volatile impurities before entering the mass spectrometer.
-
-
Mass Spectrometry Acquisition:
-
Operate the ESI source in positive ion mode.
-
Acquire full scan data over a mass range of m/z 50-500.
-
For HRMS, ensure the instrument is properly calibrated to achieve high mass accuracy.
-
-
Data Analysis:
-
Identify the peak corresponding to the protonated molecule [M+H]⁺.
-
Calculate the exact mass and compare it to the theoretical mass to confirm the elemental composition. For C₉H₁₂N₂, the theoretical exact mass is 148.1000. The expected [M+H]⁺ ion would be at m/z 149.1073.
-
Section 3: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for determining the purity of chemical compounds. For this compound, a robust reverse-phase HPLC method can separate the main component from synthesis-related impurities and degradation products.
Expertise & Application Insights
The basic nature of the amine group in the analyte can lead to peak tailing on standard silica-based C18 columns due to interaction with residual acidic silanols. To mitigate this, several strategies are employed:
-
Low pH Mobile Phase: Using an acidic modifier (e.g., formic acid, phosphoric acid) in the mobile phase protonates the amine, reducing its interaction with silanols.[7][8]
-
Addition of a Competing Base: A small amount of a competing base like triethylamine (TEA) can be added to the mobile phase to saturate the active silanol sites.[9]
-
Column Choice: Using a modern, end-capped C18 or a C8 column is recommended. Alternatively, a mixed-mode column with both reverse-phase and ion-exchange characteristics can provide excellent peak shape and retention for basic compounds.[10]
UV detection is suitable for this molecule, as the quinoline ring contains a strong chromophore. A detection wavelength around 254 nm is a good starting point.[9]
General Analytical Workflow
Caption: General analytical workflow for compound characterization.
Experimental Protocol: Reverse-Phase HPLC
| Parameter | Recommended Conditions | Rationale / Notes |
| Instrumentation | Standard HPLC system with UV detector | [7] |
| Column | C18 reverse-phase, end-capped (e.g., 4.6 x 150 mm, 5 µm) | A C8 column or a phenyl column can also be used to provide alternative selectivity.[11] |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | The acidic modifier ensures good peak shape for the basic analyte.[8] |
| Elution Mode | Gradient elution (e.g., 5% to 95% B over 15 minutes) | A gradient is recommended to ensure elution of any impurities with different polarities. |
| Flow Rate | 1.0 mL/min | [8][11] |
| Column Temp. | 30 °C | Maintaining a constant temperature ensures reproducible retention times.[7] |
| Detection | UV at 254 nm | [9] |
| Injection Vol. | 10 µL | |
| Sample Prep. | Dissolve sample in mobile phase A or a mixture of A/B to a concentration of ~0.5 mg/mL.[7] |
Section 4: Definitive Structure by X-ray Crystallography
For absolute confirmation of the three-dimensional structure and stereochemistry, single-crystal X-ray crystallography is the definitive method.
Expertise & Application Insights
This technique is contingent upon the ability to grow a high-quality, single crystal of the compound. If successful, X-ray crystallography can provide precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. For a chiral molecule like this compound, this analysis can unambiguously determine its absolute configuration (R or S), which is crucial for applications in asymmetric synthesis. The analysis of related quinoline derivatives often reveals key intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing.[12][13]
General Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: The primary challenge is to grow diffraction-quality single crystals. This is often a trial-and-error process involving various techniques:
-
Slow Evaporation: Dissolve the compound in a suitable solvent (e.g., ethanol, ethyl acetate) to near saturation and allow the solvent to evaporate slowly over several days.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small vial, and place this vial inside a larger, sealed jar containing a less-soluble "anti-solvent." The anti-solvent slowly diffuses into the solution, reducing the compound's solubility and promoting crystal growth.
-
Cooling: Slowly cool a saturated solution of the compound.
-
-
Crystal Mounting: A suitable single crystal (typically <0.5 mm in size) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. It is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations and then irradiated with a monochromatic X-ray beam. A detector collects the diffraction pattern as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then "solved" using computational methods to generate an initial electron density map, and "refined" to achieve the best fit between the calculated and observed diffraction data, ultimately yielding the final atomic positions.[14]
Conclusion
The comprehensive analytical characterization of this compound requires a multi-technique approach. NMR and high-resolution mass spectrometry are indispensable for confirming the chemical structure and elemental composition. HPLC is the benchmark for assessing purity, a critical parameter for any subsequent application. Finally, when the absolute configuration is required, single-crystal X-ray crystallography provides the definitive answer. The protocols and insights provided herein serve as a robust framework for researchers, scientists, and drug development professionals to ensure the quality and integrity of this important chemical building block.
References
- Buckley, T. F., & Rapoport, H. (2008). Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 18(8), 2544–2548.
- BenchChem Technical Support Team. (2025). X-ray Crystallography of 2-(2-Chloroethyl)
- Kopchuk, D. S., et al. (2019). X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines.
- Di Mola, A., et al. (2020). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. MDPI.
- Nedolya, N. A., et al. (2024). One-Pot Synthesis of 2-(Alkylsulfanyl)quinolines from Aryl Isothiocyanates and Allenes or Alkynes.
- Supporting Information for relevant synthetic procedures. (n.d.). The Royal Society of Chemistry.
- 5,6,7,8-tetrahydroquinolin-6-amine(2060034-79-7) 1H NMR. (n.d.). ChemicalBook.
- Al-Ghorbani, M., et al. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. PMC - NIH.
- 5,6,7,8-Tetrahydroquinoline. (n.d.). PubChem.
- Structures of the quinoline derivatives. (n.d.).
- 5,6,7,8-Tetrahydroquinoline (10500-57-9) 13C NMR spectrum. (n.d.). ChemicalBook.
- A Comparative Guide to the X-ray Crystallographic Analysis of Quinoxaline Deriv
- Al-Awadi, F. F. (2006).
- Preparation of 5,6,7,8-tetrahydroquinoline derivatives. (n.d.).
- 5,6,7,8-Tetrahydroquinolines. Part III. Synthesis of 5,6,7,8-tetrahydroquinoline-8-thiocarboxamides. (n.d.). Royal Society of Chemistry.
- Facile Synthesis of 5, 6, 7, 8-Tetrahydropyrimido [4, 5-b]-quinoline Deriv
- 5,6,7,8-Tetrahydroquinoxaline. (n.d.). PubChem.
- Analytical Techniques for the Characterization of 5,6,7,8-Tetrahydroisoquinolin-5-ol: Application Notes and Protocols. (2025). Benchchem.
-
Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[4][15]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. (2018). MDPI.
- 5,6,7,8-Tetrahydroquinolin-5-amine, 97%. (n.d.). Lab-Chemicals.Com.
- A Comparative Guide to HPLC Purity Validation of 5,6,7,8-Tetrahydro-2-naphthoic Acid. (2025). Benchchem.
- Chen, S. W., & Wu, H. L. (2002). High performance liquid chromatography analysis of tetrahydrozoline hydrochloride in ophthalmic solution by silica column eluted with aqueous solvent mixtures. Journal of Food and Drug Analysis, 10(1).
- 5,6,7,8-Tetrahydroquinoline, 98%. (n.d.). Fisher Scientific.
- 5,6,7,8-Tetrahydro-isoquinoline - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase.
- 5,6,7,8-tetrahydroquinolin-8-amine(298181-83-6) 1 h nmr. (n.d.). ChemicalBook.
- This compound|CAS 133091-81-3. (n.d.). Benchchem.
- 71569-15-8(5-AMINO-5,6,7,8-TETRAHYDROQUINOLINE) Product Description. (n.d.). ChemicalBook.
- Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. (2025).
- Determination of 5,6,7,8-Tetrahydroquinoxaline Added in Aromatic Rice by Gas Chromatography-Mass Spectrometry. (2022). FAO AGRIS.
- Al-Sabti, H. (2014).
- HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100. (n.d.). SIELC Technologies.
- Development and validation of a reversed-phase HPLC method for analysis of tetrahydrozoline hydrochloride in eye drop formulations. (2025).
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. lab-chemicals.com [lab-chemicals.com]
- 4. mdpi.com [mdpi.com]
- 5. rsc.org [rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Development and validation of a reversed-phase HPLC method for analysis of tetrahydrozoline hydrochloride in eye drop formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jfda-online.com [jfda-online.com]
- 10. HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100 | SIELC Technologies [sielc.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5,6,7,8-Tetrahydroquinolin-7-amine
Welcome to the technical support center for the synthesis of 5,6,7,8-Tetrahydroquinolin-7-amine. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to optimize your synthetic protocols and improve yields.
I. Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent and well-documented method is the reductive amination of 7-keto-5,6,7,8-tetrahydroquinoline. This ketone precursor can be synthesized from quinoline through catalytic hydrogenation followed by oxidation. The subsequent reductive amination introduces the amine functionality at the 7-position.
Q2: I am observing low yields in my reductive amination step. What are the likely causes?
A2: Low yields in reductive amination can stem from several factors:
-
Inefficient Imine Formation: The initial condensation between the ketone and the ammonia source to form the imine is a critical equilibrium-driven step. Insufficient removal of water can shift the equilibrium back towards the reactants.
-
Suboptimal Reducing Agent: The choice and stoichiometry of the reducing agent are crucial. Common reagents include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. The reactivity of the reducing agent must be matched to the reactivity of the imine.
-
Side Reactions: Over-reduction of the quinoline ring or competing side reactions can consume starting material and reduce the yield of the desired amine.
-
Reaction Conditions: Temperature, pressure (for catalytic hydrogenation), and solvent can significantly impact the reaction rate and selectivity.
Q3: What are some common impurities I might encounter, and how can I characterize them?
A3: Common impurities include the starting ketone (unreacted), the corresponding alcohol (from reduction of the ketone), and potentially over-reduced quinoline species. Characterization is typically performed using:
-
NMR Spectroscopy (¹H and ¹³C): To identify the chemical structure of the main product and impurities.
-
Mass Spectrometry (MS): To determine the molecular weight of the components in your mixture.
-
Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC): To assess the purity of the product and identify the number of components.
Q4: Are there any safety concerns I should be aware of when synthesizing this compound?
A4: Yes, several safety precautions are necessary:
-
Flammable Solvents: Many of the solvents used (e.g., ethanol, methanol, THF) are flammable. Work in a well-ventilated fume hood and away from ignition sources.
-
Reactive Reagents: Reducing agents like sodium borohydride can react violently with water and acids, releasing hydrogen gas. Handle with care and quench reactions cautiously.
-
Catalytic Hydrogenation: This process involves flammable hydrogen gas under pressure, requiring specialized equipment and adherence to strict safety protocols.
-
Toxicity: The toxicity of this compound and its intermediates may not be fully characterized. Handle all chemicals with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
II. Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during the synthesis.
Guide 1: Low Yield in the Reductive Amination of 7-keto-5,6,7,8-tetrahydroquinoline
Problem: The final yield of this compound is consistently below expectations.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution(s) |
| Inefficient Imine Formation | The equilibrium between the ketone and the ammonia source (e.g., ammonium acetate, ammonia in methanol) may not favor imine formation. Water, a byproduct of this reaction, can hydrolyze the imine back to the ketone. | - Use a Dean-Stark trap: If the solvent and temperature are suitable (e.g., toluene, reflux), a Dean-Stark trap can be used to azeotropically remove water. - Add a dehydrating agent: Molecular sieves (3Å or 4Å) can be added to the reaction mixture to sequester water as it is formed. - Increase the concentration of the ammonia source: Using a larger excess of the ammonia source can help drive the equilibrium towards the imine. |
| Suboptimal Reducing Agent/Conditions | The chosen reducing agent may not be effective, or the reaction conditions may not be optimal for the reduction of the imine. | - Sodium Cyanoborohydride (NaBH₃CN): This is a mild reducing agent that is particularly effective for reductive aminations as it selectively reduces the imine in the presence of the ketone. It is often used in slightly acidic conditions (pH 6-7) to facilitate imine formation without significantly hydrolyzing it. - Sodium Triacetoxyborohydride (STAB): Another mild and selective reducing agent that often provides good yields. - Catalytic Hydrogenation: Using a catalyst like Palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere can be very effective.[1] Optimization of pressure, temperature, and catalyst loading is key. A patent describes a method using a palladium catalyst for the hydrogenation of quinoline to 5,6,7,8-tetrahydroquinoline.[2] |
| Side Reaction: Ketone Reduction | A strong reducing agent like sodium borohydride can directly reduce the starting ketone to the corresponding alcohol, 5,6,7,8-tetrahydroquinolin-7-ol, competing with the desired reductive amination pathway. | - Choose a milder reducing agent: As mentioned above, NaBH₃CN or STAB are less likely to reduce the ketone. - Stepwise procedure: First, form the imine under optimal conditions, and then add the reducing agent. This can sometimes improve selectivity. |
| Impure Starting Material | Impurities in the 7-keto-5,6,7,8-tetrahydroquinoline can interfere with the reaction. | - Purify the starting ketone: Recrystallization or column chromatography of the ketone precursor is recommended to ensure high purity before proceeding with the reductive amination. Purity can be assessed by NMR and melting point. |
Workflow for Optimizing Reductive Amination:
Caption: Troubleshooting workflow for low yield.
Guide 2: Difficult Purification of the Final Product
Problem: The crude product is a complex mixture, and isolation of pure this compound is challenging.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution(s) |
| Presence of Multiple Byproducts | As discussed, the reaction can produce the starting ketone, the corresponding alcohol, and other impurities. The similar polarities of these compounds can make chromatographic separation difficult. | - Acid-Base Extraction: Being a basic amine, the product can be selectively extracted. Dissolve the crude mixture in an organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl). The amine will protonate and move to the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) and the free amine re-extracted with an organic solvent. - Column Chromatography: If extraction is insufficient, column chromatography on silica gel is a common method. A gradient elution starting with a non-polar solvent (e.g., hexane or dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol) is often effective. Adding a small amount of a basic modifier like triethylamine to the eluent can prevent tailing of the amine on the silica gel. A study on chiral 8-amino-5,6,7,8-tetrahydroquinoline derivatives utilized column chromatography on silica gel with an ethyl acetate/hexane eluent for purification.[1] |
| Product is an Oil or Low-Melting Solid | The free amine can be difficult to handle and may not crystallize easily, making isolation by filtration impossible. | - Salt Formation: Convert the amine to a stable, crystalline salt. Bubbling HCl gas through a solution of the amine in a suitable solvent (e.g., ether or ethyl acetate) will precipitate the hydrochloride salt, which can then be collected by filtration. A patent describes the formation of the hydrochloride salt of 8-amino-3-methyl-5,6,7,8-tetrahydroquinoline.[3] |
| Thermal Instability | The product may be sensitive to high temperatures, leading to decomposition during solvent removal or distillation. | - Use a Rotary Evaporator under Reduced Pressure: This allows for solvent removal at a lower temperature. - Avoid High-Temperature Distillation: If distillation is necessary, perform it under high vacuum to lower the boiling point. |
Purification Workflow:
Caption: Purification and isolation workflow.
III. Experimental Protocols
Protocol 1: Reductive Amination using Sodium Cyanoborohydride
This protocol is a general guideline and may require optimization for your specific substrate and scale.
-
Dissolve 7-keto-5,6,7,8-tetrahydroquinoline (1.0 eq) and ammonium acetate (10 eq) in anhydrous methanol (approx. 0.1 M solution of the ketone).
-
Add 3Å molecular sieves to the mixture and stir at room temperature for 1-2 hours to facilitate imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, quench by slowly adding dilute aqueous HCl until gas evolution ceases.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Basify the aqueous residue with 2M NaOH to pH > 10.
-
Extract the product with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography or acid-base extraction as described in the troubleshooting guide.
IV. References
-
Buckle, D. R., et al. (2008). Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 18(8), 2544-2548. Available at:
-
ChemicalBook. (n.d.). (R)-Methyl-(5,6,7,8-tetrahydro-quinolin-8-yl)-amine synthesis. Retrieved from
-
Cirilli, R., et al. (2020). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. Molecules, 25(23), 5561. Available at: [Link]
-
Al-Soud, Y. A., et al. (2006). Facile Synthesis of 5, 6, 7, 8-Tetrahydropyrimido [4, 5-b]-quinoline Derivatives. Molecules, 11(11), 850-859. Available at: [Link]
-
Google Patents. (n.d.). Method for synthesizing 5,6,7,8-tetrahydroquinoline. (CN101544601B). Retrieved from
-
Google Patents. (n.d.). 8-amino-5,6,7,8-tetrahydroquinoline derivatives. (US4011229A). Retrieved from
Sources
- 1. Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors [mdpi.com]
- 2. CN101544601B - Method for synthesizing 5,6,7,8-tetrahydroquinoline - Google Patents [patents.google.com]
- 3. US4011229A - 8-amino-5,6,7,8-tetrahydroquinoline derivatives - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 5,6,7,8-Tetrahydroquinolin-7-amine
Welcome to the technical support guide for the synthesis of 5,6,7,8-Tetrahydroquinolin-7-amine. This resource is designed for researchers, medicinal chemists, and process development professionals. Here, we address common challenges, side reactions, and purification strategies encountered during the synthesis of this valuable amine intermediate. Our approach is rooted in mechanistic principles to empower you to not only solve immediate experimental issues but also to proactively design more robust synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What is the principal synthetic strategy for preparing this compound?
The most direct and widely employed method for synthesizing this compound is the reductive amination of its corresponding ketone precursor, 5,6,7,8-tetrahydroquinolin-7-one.[1] This transformation involves two conceptual steps: the condensation of the ketone with an ammonia source to form an imine intermediate, which is then reduced in situ to the target primary amine.
Several protocols exist to achieve this, with the choice of reagents influencing reaction conditions, side product profiles, and scalability. Common methods include:
-
Catalytic Transfer Hydrogenation: Using ammonium formate or formamide in the presence of a catalyst like Palladium on carbon (Pd/C).
-
Leuckart Reaction: A classic method using ammonium formate or formamide at high temperatures, which serves as both the nitrogen source and the reducing agent.[2][3]
-
Hydride Reduction: Using a metal hydride like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) in the presence of an ammonium salt, such as ammonium acetate.
Below is a diagram illustrating the general synthetic pathway and a key side reaction.
Caption: General reductive amination pathway and competing ketone reduction.
Troubleshooting Guide: Common Side Reactions & Issues
This section directly addresses specific experimental problems in a question-and-answer format.
Q2: My reaction has stalled. Analysis of the crude mixture shows a significant amount of unreacted 5,6,7,8-tetrahydroquinolin-7-one. What went wrong?
Stalled conversion is a frequent issue stemming from several potential root causes related to the formation of the imine intermediate, which is often the rate-limiting step.
Possible Causes & Solutions:
-
Inefficient Water Removal: Imine formation is a reversible condensation reaction that produces water. If water is not effectively removed from the reaction medium, the equilibrium will not favor the imine, thereby halting the overall reaction.
-
Solution: If your reaction setup allows, use a Dean-Stark apparatus. For reactions using hydride reagents, adding a mild desiccant like anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å) can sequester water and drive the reaction forward.
-
-
Incorrect pH: The pH of the reaction is critical. The initial condensation requires a slightly acidic environment (typically pH 4-6) to protonate the ketone's carbonyl oxygen, making it more electrophilic. However, if the medium is too acidic, the ammonia source will be fully protonated to the non-nucleophilic ammonium ion (NH₄⁺), preventing it from attacking the carbonyl.
-
Solution: When using ammonium salts like NH₄OAc, the salt itself acts as a buffer. If using ammonia gas or aqueous ammonium hydroxide, consider adding a catalytic amount of a mild acid like acetic acid to achieve the optimal pH range.
-
-
Steric Hindrance: The carbonyl at the C7 position is sterically accessible, but bulky substituents on the quinoline ring or large counter-ions from reagents could hinder the approach of the ammonia source.
-
Solution: While less common for this specific substrate, increasing the reaction temperature (within the stability limits of the reactants) or extending the reaction time can help overcome minor steric barriers.
-
Q3: My primary impurity has been identified as 5,6,7,8-Tetrahydroquinolin-7-ol. How can I suppress this side reaction?
The formation of the corresponding alcohol is a result of the direct reduction of the starting ketone, competing with the desired reductive amination pathway. The key is to favor imine formation and its subsequent reduction over ketone reduction.
Mitigation Strategies:
-
Choice of Reducing Agent: Some reducing agents are more chemoselective than others.
-
Highly Recommended: Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (STAB) are excellent choices. They are mild enough to not significantly reduce the ketone at neutral or slightly acidic pH but will rapidly reduce the protonated imine (iminium ion) intermediate.
-
Use with Caution: A more powerful reducing agent like sodium borohydride (NaBH₄) will readily reduce both the ketone and the imine. If using NaBH₄, it is crucial to allow sufficient time for imine formation before adding the reducing agent, though this can be difficult to control in a one-pot reaction.
-
-
Control of Reagent Stoichiometry: Ensure a sufficient excess of the ammonia source.
-
Protocol: Use a large excess (5-10 equivalents) of ammonium acetate or another ammonium salt. This pushes the equilibrium towards the imine, increasing its concentration relative to the ketone and making its reduction the statistically more likely event.
-
Q4: I am observing higher molecular weight impurities by LC-MS. Could these be secondary or tertiary amines?
Yes, this is a classic side reaction in reductive amination. The newly formed primary amine product is nucleophilic and can react with another molecule of the starting ketone. This forms a secondary imine, which is then reduced to a secondary amine impurity.
Sources
Technical Support Center: Optimization of Reaction Conditions for 5,6,7,8-Tetrahydroquinolin-7-amine Derivatives
Welcome to the Technical Support Center for the synthesis and derivatization of 5,6,7,8-Tetrahydroquinolin-7-amine and its analogues. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions (FAQs). As a Senior Application Scientist, my goal is to equip you with the practical knowledge and underlying scientific principles to navigate the challenges of working with this important chemical scaffold.
The 5,6,7,8-tetrahydroquinoline core is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. The introduction of an amino group at the 7-position offers a versatile handle for further functionalization, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. However, the synthesis and subsequent modification of these molecules can present unique challenges. This guide is structured to address these issues head-on, providing not just protocols, but the rationale behind them.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent and logical synthetic strategy is a two-step sequence starting from the corresponding ketone, 5,6,7,8-tetrahydroquinolin-7-one. This ketone is then converted to the primary amine via reductive amination.[1] The overall pathway involves the initial synthesis of the ketone precursor followed by the introduction of the amine functionality.
Q2: I'm having trouble with the reductive amination step. What are the key parameters to optimize?
A2: Reductive amination of hindered ketones like 5,6,7,8-tetrahydroquinolin-7-one can be challenging. Key parameters to optimize include the choice of reducing agent, the amine source, solvent, and the use of additives to promote imine formation. Sodium triacetoxyborohydride (STAB) is often a good choice of reducing agent due to its selectivity for the iminium ion over the ketone.[2] For the amine source, using ammonium acetate or ammonia in a suitable solvent is common. Driving the imine formation equilibrium by removing water, for instance with molecular sieves, can also be beneficial.[2]
Q3: My final this compound derivative is difficult to purify. What are some common strategies?
A3: The basicity of the amino group in your product can lead to issues with standard silica gel column chromatography, such as tailing and poor recovery. To mitigate this, you can add a basic modifier like triethylamine (TEA) or ammonia to your eluent system.[3][4] Alternatively, using a different stationary phase, such as basic alumina or amine-functionalized silica, can be very effective.[4] For particularly polar amine compounds, reversed-phase chromatography with a high pH mobile phase can also be a powerful purification method.[4]
Q4: What are the most common side reactions to be aware of during the synthesis of the 5,6,7,8-tetrahydroquinoline core?
A4: When synthesizing the tetrahydroquinoline scaffold, common side reactions include over-reduction to the decahydroquinoline, or aromatization to the corresponding quinoline.[3] The choice of catalyst and reaction conditions, such as hydrogen pressure and temperature, are critical in controlling these side reactions. For instance, in catalytic hydrogenations, careful monitoring of the reaction is necessary to prevent over-reduction.
Troubleshooting Guides
This section provides detailed troubleshooting for specific problems you may encounter during your experiments.
Problem 1: Low Yield in the Synthesis of 5,6,7,8-Tetrahydroquinolin-7-one
| Symptom | Possible Cause | Suggested Solution |
| Incomplete reaction | Insufficient reaction time or temperature. | Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. If the reaction has stalled, a modest increase in temperature may be beneficial. |
| Poor quality of starting materials. | Ensure your starting materials are pure and dry. For example, if using a cyclization reaction, the purity of the precursor is critical. | |
| Formation of multiple byproducts | Incorrect reaction conditions leading to side reactions. | Re-evaluate your reaction conditions. For oxidation reactions, consider using a milder oxidizing agent. For cyclization reactions, the choice of acid or base catalyst is crucial. |
Problem 2: Low Conversion in the Reductive Amination of 5,6,7,8-Tetrahydroquinolin-7-one
| Symptom | Possible Cause | Suggested Solution |
| Starting material remains | Inefficient imine formation.[2] | Add a dehydrating agent like molecular sieves to remove water and drive the equilibrium towards the imine. The addition of a catalytic amount of acetic acid can also facilitate imine formation.[2] |
| Steric hindrance around the carbonyl group. | Use a less sterically demanding amine source if possible, or a more reactive reducing agent. However, be mindful of potential side reactions with more powerful reductants. | |
| Formation of the corresponding alcohol | Reduction of the ketone by the reducing agent. | Use a more selective reducing agent like sodium triacetoxyborohydride (STAB), which is known to preferentially reduce the iminium ion over the ketone.[2] |
Problem 3: Challenges in the Derivatization of this compound
| Symptom | Possible Cause | Suggested Solution |
| Low yield in N-acylation | Deactivation of the acylating agent by the basicity of the starting material. | Use a non-nucleophilic base, such as triethylamine or DIPEA, to neutralize any acid generated during the reaction and to ensure the amine is in its free base form. |
| Poor solubility of the starting material. | Choose a suitable aprotic solvent like DCM, THF, or DMF to ensure all reactants are in solution. | |
| Failure of Buchwald-Hartwig amination | Catalyst poisoning or incorrect ligand choice. | Ensure your starting materials and solvent are free of impurities that could poison the palladium catalyst. The choice of ligand is critical for the success of Buchwald-Hartwig reactions; consult the literature for ligands that are effective for coupling with secondary amines. |
Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on your specific substrate and laboratory conditions.
Protocol 1: Synthesis of this compound via Reductive Amination
This two-step procedure first describes a plausible synthesis of the ketone precursor, followed by its reductive amination.
Step 1: Synthesis of 5,6,7,8-Tetrahydroquinolin-7-one (Hypothetical Procedure based on related syntheses)
-
To a solution of 5,6,7,8-tetrahydroquinoline in a suitable solvent (e.g., acetic acid), add an oxidizing agent (e.g., chromium trioxide) portion-wise at a controlled temperature (e.g., 0 °C).
-
Allow the reaction to stir at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with a suitable reagent (e.g., isopropanol).
-
Perform an aqueous work-up, extracting the product into an organic solvent.
-
Purify the crude product by column chromatography to yield 5,6,7,8-tetrahydroquinolin-7-one.
Step 2: Reductive Amination to this compound
-
To a solution of 5,6,7,8-tetrahydroquinolin-7-one (1.0 equiv) and ammonium acetate (10 equiv) in methanol, add sodium cyanoborohydride (1.5 equiv) portion-wise.
-
Stir the reaction mixture at room temperature overnight.
-
Quench the reaction by the addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an eluent containing a small amount of triethylamine (e.g., 1-2%) to obtain this compound.
Protocol 2: N-Acetylation of this compound
-
To a solution of this compound (1.0 equiv) and triethylamine (1.5 equiv) in dichloromethane (DCM) at 0 °C, add acetyl chloride (1.1 equiv) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield N-(5,6,7,8-tetrahydroquinolin-7-yl)acetamide.
Visualizations
Synthetic Workflow
Caption: General synthetic workflow for this compound derivatives.
Troubleshooting Logic for Reductive Amination
Caption: Troubleshooting decision tree for low conversion in reductive amination.
References
-
Biotage. How do I purify ionizable organic amine compounds using flash column chromatography? [Link]
Sources
Common impurities in 5,6,7,8-Tetrahydroquinolin-7-amine and their removal
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the common impurities encountered in 5,6,7,8-Tetrahydroquinolin-7-amine and their effective removal. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions during your experimental work.
Part 1: Frequently Asked Questions (FAQs) about Impurities
Q1: What are the most likely impurities in my sample of this compound?
The impurity profile of this compound is intrinsically linked to its synthetic route. Common methods for its preparation involve the reduction of a corresponding quinoline or the reductive amination of 5,6,7,8-tetrahydroquinolin-7-one. Therefore, the most probable impurities include:
-
Unreacted Starting Materials: Such as 5,6,7,8-tetrahydroquinolin-7-one or the parent quinoline.
-
Partially Reduced Intermediates: Depending on the reduction method used, intermediates may be present.
-
Byproducts of Side Reactions: These can vary widely based on the specific reagents and conditions used.
-
Solvent Residues: Residual solvents from the reaction or initial purification steps.
-
Degradation Products: Amines, in general, can be susceptible to oxidation over time, leading to colored impurities. The tetrahydroquinoline scaffold itself may also be sensitive to light and air.[1]
Q2: My sample of this compound has a yellow or brownish tint. What could be the cause?
A pale-yellow oil or light yellow to yellow solid is a common appearance for tetrahydroquinoline derivatives.[1][2] However, a distinct yellow or brown color often indicates the presence of oxidation products. The amine functional group is susceptible to air oxidation, which can form colored impurities. Prolonged exposure to light can also contribute to degradation.
Q3: How can I identify the specific impurities in my sample?
Several analytical techniques are indispensable for identifying and quantifying impurities in your this compound sample. The choice of method depends on the expected impurities and the required sensitivity.
-
High-Performance Liquid Chromatography (HPLC): A versatile and robust method for routine quality control and purity assessment. A C18 reversed-phase column with a gradient elution using a mobile phase of acetonitrile and water with a modifier like phosphoric acid is often effective for separating impurities with varying polarities.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Highly sensitive and specific, particularly for volatile and thermally stable impurities.[3] This is an excellent method for detecting residual solvents and volatile byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can provide detailed structural information about impurities if they are present in sufficient quantities. Quantitative NMR (qNMR) can be used for accurate purity determination without the need for a specific reference standard for each impurity.[3]
Part 2: Troubleshooting Guide for Impurity Removal
This section provides a systematic approach to troubleshooting common impurity issues.
Visualizing the Purification Workflow
The following diagram illustrates a general workflow for the purification of this compound.
Issue 1: Presence of Non-polar Impurities (e.g., unreacted starting materials, byproducts)
-
Causality: These impurities often arise from incomplete reactions or side reactions during synthesis.
-
Troubleshooting Protocol: Column Chromatography
Column chromatography is a highly effective method for separating compounds based on their polarity. For this compound, a silica gel stationary phase is commonly used.
Step-by-Step Protocol:
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Carefully pack a chromatography column with the silica gel slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel bed.
-
Elution: Begin elution with a non-polar solvent system, such as a mixture of ethyl acetate and hexane. A common starting ratio is 15:85 (ethyl acetate:hexane).[2]
-
Gradient Elution: Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate. This will allow for the separation of compounds with different polarities.
-
Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
-
Issue 2: Presence of Polar Impurities (e.g., salts, highly polar byproducts)
-
Causality: These impurities can be introduced from reagents used in the synthesis or workup, or they can be highly polar byproducts.
-
Troubleshooting Protocol: Liquid-Liquid Extraction
An aqueous wash can effectively remove highly polar impurities.
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude product in an organic solvent that is immiscible with water, such as ethyl acetate or dichloromethane.
-
Aqueous Wash: Transfer the solution to a separatory funnel and wash with water. If the amine has been protonated to a salt, a wash with a dilute base (e.g., saturated sodium bicarbonate solution) can be used to neutralize it and bring it into the organic layer.
-
Brine Wash: Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water.
-
Drying: Dry the organic layer over an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the product.
-
Issue 3: Residual Catalyst (e.g., Palladium on Carbon)
-
Causality: If a hydrogenation reaction was performed using a heterogeneous catalyst like Palladium on Carbon (Pd/C), fine particles of the catalyst can be difficult to remove by simple filtration.
-
Troubleshooting Protocol: Filtration through Celite
Celite (diatomaceous earth) is a filter aid that can effectively remove fine particulate matter.
Step-by-Step Protocol:
-
Prepare Celite Pad: Place a small plug of cotton or glass wool at the bottom of a sintered glass funnel. Add a layer of Celite (approximately 1-2 cm) and gently press it down.
-
Wet the Pad: Wet the Celite pad with the solvent used to dissolve the reaction mixture.
-
Filtration: Filter the reaction mixture through the Celite pad. The fine catalyst particles will be trapped in the Celite.
-
Wash: Wash the Celite pad with fresh solvent to ensure all the product is recovered.
-
Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.
-
Part 3: Data Summary and Visualization
Table 1: Common Analytical Techniques for Purity Assessment
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on partitioning between a stationary and liquid mobile phase.[3] | Separation based on volatility and partitioning between a stationary and gaseous mobile phase, with mass-based detection.[3] | Intrinsic quantitative analysis based on the direct proportionality between NMR signal intensity and the number of atomic nuclei.[3] |
| Typical Purity Range | 95-100%[3] | 95-100%[3] | 90-100%[3] |
| Selectivity | High, tunable by column and mobile phase selection.[3] | Very high, especially with mass spectrometric detection.[3] | High, depends on spectral resolution.[3] |
| Sensitivity | High (ng to pg range)[3] | Very high (pg to fg range)[3] | Moderate (µg to mg range)[3] |
Impurity Removal Logic Diagram
This diagram outlines the decision-making process for selecting a purification method based on the type of impurity.
References
-
Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. (2020). MDPI. Retrieved January 14, 2026, from [Link]
-
Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. (2008). Bioorganic & Medicinal Chemistry Letters. Retrieved January 14, 2026, from [Link]
Sources
Technical Support Center: Navigating the Stability of 5,6,7,8-Tetrahydroquinolin-7-amine in Solution
Welcome to the technical support center for 5,6,7,8-Tetrahydroquinolin-7-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting advice for the stability issues you may encounter when working with this compound in solution. As a versatile building block in medicinal chemistry and organic synthesis, understanding its stability profile is paramount for obtaining reliable and reproducible experimental results.
Introduction: The Chemical Nature of this compound
This compound belongs to the class of tetrahydroquinolines, which are known for their presence in a wide array of biologically active molecules.[1] The stability of this compound, particularly in solution, is influenced by its chemical structure: a partially saturated heterocyclic ring fused to a pyridine ring, with a primary amine group on the saturated portion. This amine functionality is a key site of reactivity and potential degradation.[2]
This guide will walk you through the primary degradation pathways, provide recommendations for handling and storage, and offer troubleshooting solutions to common stability-related problems.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that can cause the degradation of this compound in solution?
A1: The primary factors affecting the stability of this compound in solution are exposure to oxygen (oxidation), light (photolysis), non-optimal pH, and elevated temperatures.[2][3] The amine group is particularly susceptible to oxidation.[2]
Q2: What are the recommended storage conditions for stock solutions of this compound?
A2: For optimal stability, stock solutions should be stored at low temperatures. Based on data for related compounds, long-term storage at -80°C (up to six months) and short-term storage at -20°C (up to one month) is recommended.[2] To minimize degradation from repeated freeze-thaw cycles, it is best practice to prepare single-use aliquots.[2]
Q3: What are the visual signs of degradation I should look for?
A3: Discoloration of the solid compound or solutions is a common indicator of degradation, often due to oxidation.[2] Any change from a clear, colorless, or pale-yellow solution to a darker yellow or brown hue should be considered a sign of potential decomposition.
Q4: Are there any known incompatible solvents or reagents?
A4: Yes, strong oxidizing agents should be avoided as they can significantly accelerate the degradation of the amine functional group.[2] When preparing formulations, it is advisable to use high-purity, dry solvents.
Troubleshooting Guide: Common Issues and Solutions
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results or loss of compound activity. | Degradation of the compound in solution during the experiment. | Always prepare fresh solutions immediately before use for critical applications. If the assay is lengthy, the stability of the compound in the assay medium should be verified.[2] |
| Discoloration (yellowing or browning) of the solution over time. | Oxidation of the amine group, accelerated by exposure to air and/or light. | Store solutions under an inert atmosphere (e.g., nitrogen or argon) in amber vials or other light-blocking containers.[2] |
| Precipitation of the compound from the solution. | Poor solubility in the chosen solvent or changes in pH or temperature affecting solubility. | Ensure the solvent has sufficient solubilizing power for the desired concentration. For aqueous solutions, check and adjust the pH. A co-solvent may be necessary in some cases. |
| Decreased purity of the stock solution upon re-analysis. | Gradual chemical degradation due to improper storage conditions (e.g., temperature fluctuations, exposure to air/light). | Strictly adhere to recommended storage conditions (-20°C for short-term, -80°C for long-term in sealed, light-protected aliquots).[2] |
In-Depth Technical Guidance
Understanding Degradation Pathways
The primary degradation pathways for this compound are oxidation and photolysis.
-
Oxidation: The amine functionality is susceptible to oxidation, which can be initiated by atmospheric oxygen. This process can lead to the formation of various degradation products, including the corresponding imine, and potentially the aromatization of the tetrahydroquinoline ring to a quinoline derivative.[3] Oxidative deamination, a process that generates α-keto acids from amine-containing compounds, is also a possible degradation route.[4]
-
Photolysis: Exposure to light, especially UV radiation, can provide the energy to initiate degradation reactions.[3] It is crucial to protect both the solid compound and its solutions from light.
Experimental Workflow for Stability Testing
For critical applications, especially in drug development, it is highly recommended to perform a forced degradation study to understand the stability profile of this compound in your specific experimental conditions. This involves subjecting the compound to stress conditions to accelerate degradation and identify potential degradation products.[3]
A. Forced Degradation Protocol
-
Preparation of Solutions: Prepare solutions of this compound in the relevant solvent or experimental buffer at a known concentration.
-
Stress Conditions:
-
Acidic/Basic Conditions: Adjust the pH of the solution to acidic (e.g., pH 1-3) and basic (e.g., pH 9-11) conditions.
-
Oxidative Conditions: Add a low concentration of an oxidizing agent (e.g., hydrogen peroxide).
-
Thermal Stress: Incubate the solution at an elevated temperature (e.g., 40-60°C).
-
Photostability: Expose the solution to a controlled light source, such as a photostability chamber, following ICH Q1B guidelines.[3][5]
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the remaining parent compound and detect the formation of degradation products.
B. Data Interpretation
By comparing the chromatograms of the stressed samples to a control sample (stored under optimal conditions), you can identify the conditions under which the compound is least stable and characterize the degradation products.
Visualizing the Troubleshooting Workflow
Caption: A workflow diagram for troubleshooting common stability issues with this compound solutions.
Recommended Solvents for Stock Solutions
While specific solubility data for this compound is not extensively published, common organic solvents such as DMSO, DMF, and ethanol are generally suitable for preparing stock solutions of similar heterocyclic amines. For aqueous buffers, the pH will be a critical factor in both solubility and stability. It is recommended to perform small-scale solubility tests before preparing large batches.
Summary of Best Practices for Ensuring Stability
| Practice | Rationale |
| Use Freshly Prepared Solutions | Minimizes the impact of time-dependent degradation on experimental outcomes. |
| Store Under Inert Atmosphere | Protects the amine group from oxidation by atmospheric oxygen. |
| Protect from Light | Prevents photodegradation of the tetrahydroquinoline ring system. |
| Store at Low Temperatures | Slows down the rate of all potential degradation reactions. |
| Aliquot Stock Solutions | Avoids repeated freeze-thaw cycles that can accelerate degradation. |
| Use High-Purity Solvents | Impurities in solvents can sometimes catalyze degradation reactions. |
| Control pH in Aqueous Solutions | Both highly acidic and basic conditions can promote degradation. |
By adhering to these guidelines and proactively addressing potential stability issues, you can ensure the integrity of your this compound solutions and achieve more reliable and reproducible results in your research.
References
- Google Patents. (n.d.). US4011229A - 8-amino-5,6,7,8-tetrahydroquinoline derivatives.
-
MDPI. (2020). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. Retrieved from [Link]
-
Semantic Scholar. (2020). Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. Retrieved from [Link]
-
ResearchGate. (2020). (PDF) Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. Retrieved from [Link]
-
PubChem. (n.d.). 5,6,7,8-Tetrahydroquinoline. Retrieved from [Link]
-
ScienceDirect. (2008). Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. Retrieved from [Link]
-
Wikipedia. (n.d.). Oxidative deamination. Retrieved from [Link]
-
Unacademy. (n.d.). GENERAL ASPECTS The amino acids undergo certain common reactions like transamination followed by de. Retrieved from [Link]
-
ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 5,6,7,8-Tetrahydroquinolin-5-amine. Retrieved from [Link]
-
University of California, Davis. (n.d.). Amino Acid Degradation. Retrieved from [Link]
-
European Medicines Agency. (2017). ICH guideline M7(R1) on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 10.2: Amino Acids Degradation. Retrieved from [Link]
-
SciSpace. (n.d.). The Chemical Mechanism of The Oxidative Deamination of Amino Acids by Catechol and PolYPHENOLASE. Retrieved from [Link]
-
Royal Society of Chemistry. (1984). 5,6,7,8-Tetrahydroquinolines. Part III. Synthesis of 5,6,7,8-tetrahydroquinoline-8-thiocarboxamides. Retrieved from [Link]
-
ResearchGate. (2016). Preparation of 5,6,7,8-tetrahydroquinoline derivatives. Retrieved from [Link]
-
PubMed. (1991). Synthesis and evaluation of 5-amino-5,6,7,8-tetrahydroquinolinones as potential agents for the treatment of Alzheimer's disease. Retrieved from [Link]
Sources
Technical Support Center: Enantiomeric Resolution of 5,6,7,8-Tetrahydroquinolin-7-amine
Welcome to the technical support center for the chiral resolution of 5,6,7,8-Tetrahydroquinolin-7-amine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile chiral building block. The tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[1] Obtaining enantiomerically pure this compound is a critical step for the synthesis of novel therapeutics and chiral ligands for asymmetric catalysis.[1]
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during the resolution process. The methodologies described are grounded in established chemical principles and aim to provide a self-validating framework for your experiments.
I. Foundational Principles of Resolution
Q1: What is the primary method for resolving racemic this compound?
The most common and industrially scalable method for resolving chiral amines like this compound is through the formation of diastereomeric salts.[2][3] This classical technique involves reacting the racemic amine with an enantiomerically pure chiral resolving agent, typically a chiral acid.[2][4]
The underlying principle is as follows:
-
Reaction: The racemic amine (a 50:50 mixture of R and S enantiomers) reacts with a single enantiomer of a chiral acid (e.g., the R' enantiomer).
-
Formation of Diastereomers: This reaction produces a pair of diastereomeric salts: (R-amine, R'-acid) and (S-amine, R'-acid).[5]
-
Different Physical Properties: Unlike enantiomers, which have identical physical properties, diastereomers possess different physicochemical characteristics, most importantly, different solubilities in a given solvent.[4][5]
-
Separation: This solubility difference allows for the separation of the diastereomers through fractional crystallization. The less soluble diastereomeric salt will preferentially crystallize out of the solution.[4][5]
-
Liberation of Enantiomer: After separating the desired diastereomeric salt, the pure enantiomer of the amine can be liberated by treatment with a base to neutralize the chiral acid.[2][4]
II. Troubleshooting Guide for Diastereomeric Salt Crystallization
This section addresses common issues encountered during the diastereomeric salt resolution of this compound.
Q2: I'm not getting any crystals to form. What should I do?
The lack of crystallization can be due to several factors, primarily related to supersaturation and solvent choice.
Troubleshooting Steps:
-
Increase Supersaturation:
-
Concentrate the Solution: Carefully evaporate some of the solvent. Be cautious not to evaporate too much, which could cause the unwanted diastereomer to also precipitate.
-
Cool the Solution: Slowly cool the solution to room temperature, and then further in an ice bath or refrigerator. Gradual cooling is crucial for forming well-defined crystals.
-
-
Solvent System Optimization:
-
Solvent Polarity: The choice of solvent is critical. You are looking for a solvent system where one diastereomeric salt is sparingly soluble, and the other is highly soluble. Experiment with a range of solvents with varying polarities (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures thereof).
-
Anti-Solvent Addition: Try adding an "anti-solvent" (a solvent in which the diastereomeric salts are poorly soluble) dropwise to the solution to induce precipitation.
-
-
Induce Crystallization:
-
Seeding: If you have a small crystal of the desired diastereomeric salt, add it to the supersaturated solution to act as a nucleation point.
-
Scratching: Gently scratching the inside of the flask with a glass rod at the meniscus can create microscopic imperfections that may initiate crystal growth.
-
Q3: The enantiomeric excess (ee) of my resolved amine is low. How can I improve it?
Low enantiomeric excess is a common problem and often requires careful optimization of the crystallization process.
Troubleshooting Steps:
-
Recrystallization: The most effective way to improve enantiomeric excess is to perform one or more recrystallizations of the diastereomeric salt. Dissolve the salt in a minimal amount of hot solvent and allow it to cool slowly. Each recrystallization step should enrich the desired diastereomer.
-
Equivalent of Resolving Agent:
-
The stoichiometry between the racemic amine and the chiral resolving agent can significantly impact the resolution efficiency.
-
Start with a 1:1 molar ratio. Sometimes, using a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent can lead to a higher ee in the crystallized salt, although the yield will be lower.
-
-
Cooling Rate:
-
Rapid cooling can trap impurities and the undesired diastereomer within the crystal lattice.
-
Allow the solution to cool to room temperature slowly and undisturbed for an extended period (e.g., 24 hours) before further cooling.[5]
-
-
Washing the Crystals:
-
After filtration, wash the collected crystals with a small amount of the cold crystallization solvent. This helps to remove any mother liquor containing the more soluble diastereomer that may be adhering to the crystal surface.
-
Q4: My yield of the desired enantiomer is very low. What are the potential causes and solutions?
Low yield can be a trade-off for high enantiomeric purity. However, several factors can be optimized to improve the yield without significantly compromising the ee.
Troubleshooting Steps:
-
Optimize the Solvent: The goal is to maximize the solubility difference between the two diastereomeric salts. A solvent that makes one salt almost completely insoluble while keeping the other fully dissolved is ideal.
-
Recovery from Mother Liquor:
-
The more soluble diastereomer remains in the mother liquor. You can recover the other enantiomer of the amine from this solution.
-
Evaporate the solvent from the mother liquor, liberate the amine with a base, and then attempt a resolution with the opposite enantiomer of the chiral resolving agent.
-
-
Racemization and Recycling:
Q5: How do I choose the right chiral resolving agent?
The selection of the chiral resolving agent is often empirical, but some general guidelines can be followed.
Common Chiral Resolving Agents for Amines:
-
Tartaric Acid and its Derivatives: L-(+)-tartaric acid and D-(-)-tartaric acid are widely used, cost-effective, and readily available resolving agents for primary amines.[4][5] Derivatives like Di-p-toluoyl-L-tartaric acid can sometimes offer better crystallinity.
-
Camphorsulfonic Acid: This is another common choice for resolving chiral amines.[2]
-
Mandelic Acid: (R)- or (S)-mandelic acid can also be effective.
Screening for the Best Resolving Agent:
-
It is common practice to screen several different chiral resolving agents and solvent systems in parallel on a small scale to identify the optimal conditions for your specific amine.
III. Experimental Protocols & Data
Protocol 1: General Procedure for Diastereomeric Salt Resolution of (±)-5,6,7,8-Tetrahydroquinolin-7-amine
This protocol provides a starting point for the resolution. Optimization will likely be required.
Materials:
-
(±)-5,6,7,8-Tetrahydroquinolin-7-amine
-
Chiral Resolving Agent (e.g., L-(+)-tartaric acid)
-
Solvent (e.g., Methanol, Ethanol)
-
Base (e.g., 2 M Sodium Hydroxide)
-
Extraction Solvent (e.g., Dichloromethane or Ethyl Acetate)
-
Drying Agent (e.g., Anhydrous Sodium Sulfate)
Procedure:
-
Dissolution:
-
In a flask, dissolve the racemic this compound in a suitable solvent (e.g., warm methanol).
-
In a separate flask, dissolve 0.5 to 1.0 molar equivalent of the chiral resolving agent (e.g., L-(+)-tartaric acid) in the same warm solvent.[4]
-
-
Salt Formation:
-
Slowly add the resolving agent solution to the amine solution with constant stirring.
-
-
Crystallization:
-
Allow the mixture to cool slowly to room temperature. The formation of crystals of the less soluble diastereomeric salt should be observed.
-
To maximize the yield, the flask can be further cooled in an ice bath for 1-2 hours.[4]
-
-
Isolation of the Diastereomeric Salt:
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.[4]
-
-
Liberation of the Free Amine:
-
Dissolve the collected diastereomeric salt in water.
-
Make the solution basic by adding a suitable base (e.g., 2 M NaOH) until the pH is >10.
-
Extract the liberated enantiomerically enriched amine with an organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.
-
Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na2SO4), filter, and concentrate under reduced pressure to obtain the resolved amine.
-
-
Determination of Enantiomeric Excess:
-
The enantiomeric excess of the recovered amine should be determined using a suitable analytical technique, such as chiral HPLC or by measuring the specific rotation and comparing it to the literature value for the pure enantiomer.[4]
-
Data Presentation: Chiral Resolving Agent Screening
| Resolving Agent | Solvent | Molar Ratio (Amine:Acid) | Observations |
| L-(+)-Tartaric Acid | Methanol | 1:0.5 | Crystalline solid formed upon cooling |
| D-(-)-Tartaric Acid | Ethanol | 1:1 | Gel-like precipitate |
| (1R)-(-)-Camphor-10-sulfonic acid | Isopropanol | 1:1 | No precipitation |
| (S)-(+)-Mandelic Acid | Acetonitrile | 1:0.75 | Oily precipitate |
This is example data and should be determined experimentally.
IV. Analytical Methods
Q6: How do I determine the enantiomeric excess (ee) of my resolved this compound?
Chiral High-Performance Liquid Chromatography (HPLC) is the most common and accurate method for determining the enantiomeric excess of chiral compounds.
General Chiral HPLC Method Development Strategy:
-
Column Selection:
-
Polysaccharide-based chiral stationary phases (CSPs) are often effective for separating enantiomers of amines. Columns such as Chiralcel OD-H and Chiralpak AD are good starting points.[8]
-
-
Mobile Phase Screening:
-
Normal Phase: A mixture of n-hexane and an alcohol (e.g., isopropanol or ethanol) is a common mobile phase. For basic compounds like amines, the addition of a small amount of an amine modifier (e.g., 0.1% diethylamine) is often necessary to improve peak shape and resolution.[8]
-
Reversed Phase: A mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol) can also be used with appropriate reversed-phase chiral columns.[8]
-
-
Detection:
-
UV detection is typically used, as the quinoline ring system is chromophoric.
-
Example Chiral HPLC Conditions:
-
Column: Chiralpak AD-H
-
Mobile Phase: n-Hexane:Isopropanol (90:10) + 0.1% Diethylamine
-
Flow Rate: 1.0 mL/min
-
Detection: 254 nm
Note: These are starting conditions and will require optimization for your specific sample.
V. Visualized Workflows
Diagram 1: Diastereomeric Salt Resolution Workflow
Caption: Troubleshooting low enantiomeric excess.
VI. Advanced Concepts
Q7: Are there alternative methods to diastereomeric salt crystallization for resolving this compound?
While diastereomeric salt crystallization is the most common method, other techniques exist:
-
Kinetic Resolution: This method uses a chiral catalyst or reagent that reacts at a different rate with each enantiomer of the racemic mixture. F[9][10]or example, enzymatic kinetic resolution can be used to selectively acylate one enantiomer, allowing for separation of the reacted and unreacted products. *[11] Chiral Chromatography: Preparative chiral HPLC can be used to directly separate the enantiomers on a larger scale, although this is often more expensive than crystallization.
-
Dynamic Kinetic Resolution (DKR): This is a more advanced technique that combines kinetic resolution with in-situ racemization of the unwanted enantiomer. This allows for a theoretical yield of up to 100% of the desired enantiomer.
The resolution of this compound is a critical process for the synthesis of enantiomerically pure compounds in the pharmaceutical and chemical industries. Diastereomeric salt crystallization remains a robust and scalable method for this purpose. Successful resolution relies on a systematic approach to screening resolving agents and solvents, followed by careful optimization of crystallization conditions. By understanding the fundamental principles and applying the troubleshooting strategies outlined in this guide, researchers can efficiently overcome common challenges and achieve their desired enantiomerically pure products.
References
- BenchChem. (2025). A Comparative Guide to Chiral Resolution of Primary Amines: (-)-Camphoric Acid vs. Tartaric Acid.
- Wikipedia. (n.d.). Chiral resolution.
- BenchChem. (2025).
- Hsieh, S. Y., Wanner, B., Wheeler, P., Beauchemin, A. M., Rovis, T., & Bode, J. W. (2014). A Stereoelectronic Basis for the Kinetic Resolution of N-Heterocycles with Chiral Acylating Reagents. Chemistry – A European Journal, 20(24), 7228–7231.
- Kwan, M. H. T. (2018).
- BenchChem. (2025). Application Notes & Protocols: Chiral Resolution of 5,6,7,8-Tetrahydroquinoline Precursors.
- The Royal Society of Chemistry. (2017).
- Blacker, A. J., & Rzepa, H. S. (2021). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry, 86(4), 3247–3257.
- Bode, J. W., & Binanzer, M. (2013). Kinetic resolution of chiral amines.
- Douglas, J. J., & MacMillan, D. W. C. (2018). Light-Driven Crystallization-Induced Dynamic Resolution of Amines. Princeton University.
- Gilar, M., & Uhrová, M. (2002). A Strategy for Developing HPLC Methods for Chiral Drugs.
- BenchChem. (n.d.). This compound | CAS 133091-81-3.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Chiral resolution - Wikipedia [en.wikipedia.org]
- 3. pharmtech.com [pharmtech.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. rsc.org [rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. A Stereoelectronic Basis for the Kinetic Resolution of N-Heterocycles with Chiral Acylating Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. WO2013007371A2 - Kinetic resolution of chiral amines - Google Patents [patents.google.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. collaborate.princeton.edu [collaborate.princeton.edu]
Technical Support Center: Stereochemical Integrity of 5,6,7,8-Tetrahydroquinolin-7-amine
Introduction:
Welcome to the technical support center for 5,6,7,8-Tetrahydroquinolin-7-amine. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this chiral amine in their synthetic workflows. The stereochemical integrity of the chiral center at the C7 position is paramount for the efficacy and selectivity of its derivatives, particularly in the context of developing novel therapeutics and chiral ligands. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the challenges of maintaining enantiopurity during chemical transformations. Our goal is to equip you with the knowledge to anticipate, diagnose, and resolve issues related to racemization.
Part 1: Frequently Asked Questions (FAQs) about Racemization
This section addresses fundamental questions regarding the stereochemical stability of this compound.
Q1: What is racemization and why is it a concern for this compound?
A1: Racemization is the process by which an enantiomerically pure or enriched compound is converted into a mixture of equal parts of both enantiomers (a racemate), resulting in the loss of optical activity.[1] For this compound, the chiral center is the carbon atom at the 7th position, which is also a benzylic position. The hydrogen atom attached to this carbon is susceptible to abstraction under certain conditions, leading to the formation of a planar, achiral intermediate (an imine or a carbanion). Subsequent reprotonation or reaction can occur from either face of this planar intermediate with equal probability, leading to a loss of the original stereochemistry.[1] This is a significant concern because different enantiomers of a chiral molecule can have drastically different biological activities and toxicological profiles.
Q2: What are the primary factors that can induce racemization in this molecule?
A2: The primary factors that can promote racemization of this compound and similar chiral benzylic amines include:
-
Presence of Acid or Base: Both acidic and basic conditions can catalyze the abstraction of the benzylic proton at the C7 position, facilitating the formation of achiral intermediates.[1][2]
-
Elevated Temperatures: Higher reaction temperatures provide the necessary activation energy to overcome the barrier for racemization.[1] In some cases, racemization is intentionally induced at high temperatures for dynamic kinetic resolution processes.[3]
-
Solvent Effects: The polarity and proticity of the solvent can influence the stability of the intermediates and transition states involved in racemization. Protic solvents, for instance, can facilitate proton exchange.
-
Prolonged Reaction Times: The longer the chiral amine is exposed to conditions that can cause racemization, the greater the potential for loss of enantiomeric excess.[1]
-
Oxidative Conditions: The formation of an imine intermediate through oxidation at the C-N bond will lead to a loss of chirality at the C7 position.
Q3: How can I determine the enantiomeric purity of my this compound sample?
A3: The most common and reliable method for determining the enantiomeric purity (and enantiomeric excess, ee) of chiral amines and their derivatives is through chiral High-Performance Liquid Chromatography (HPLC) . This technique utilizes a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation and allowing for their quantification. Polysaccharide-based columns (e.g., Chiralpak, Chiralcel) are often effective for the separation of tetrahydroquinoline derivatives.[4][5][6] Other methods include chiral gas chromatography (GC) for volatile derivatives and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents.
Part 2: Troubleshooting Guide for Common Reactions
This section provides a question-and-answer formatted guide to troubleshoot racemization issues during specific chemical transformations.
Scenario 1: N-Acylation Reactions (e.g., Amide Bond Formation)
Q: I am performing an N-acylation on my enantiopure this compound with an acyl chloride and a tertiary amine base (like triethylamine) and observing significant racemization in my product. What is causing this and how can I prevent it?
A: Racemization during N-acylation is a common issue, often catalyzed by the base used and elevated temperatures. The mechanism likely involves the formation of a ketene from the acyl chloride, or reversible deprotonation of the benzylic proton under the reaction conditions.
Causality Diagram:
Caption: Factors leading to racemization during N-acylation.
Troubleshooting Protocol:
-
Lower the Reaction Temperature: Perform the acylation at 0 °C or even -20 °C. The rate of racemization is often significantly reduced at lower temperatures.
-
Choose a Milder Base: Instead of triethylamine, consider using a more sterically hindered and less basic amine like N,N-diisopropylethylamine (DIPEA). Alternatively, for some coupling reactions, N-methylmorpholine (NMM) can be a good choice.
-
Use a Coupling Reagent: For coupling with a carboxylic acid, avoid converting it to the highly reactive acyl chloride. Instead, use a peptide coupling reagent that promotes amide bond formation under milder conditions and is known to suppress racemization.
Coupling Reagent Key Advantages HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) Fast reaction times, high yields, low racemization. HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) Commonly used, effective at suppressing racemization. EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / Hydroxybenzotriazole) Classic combination, cost-effective, and generally low racemization. -
Consider a "Catalyst-Free" Method: A greener approach for N-acylation of amines has been developed using acylbenzotriazoles in water, which has been shown to proceed without racemization.[7]
Experimental Protocol (Low-Racemization N-Acylation):
-
Dissolve the carboxylic acid (1.0 eq) and HATU (1.05 eq) in an anhydrous aprotic solvent (e.g., DMF or CH₂Cl₂) under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA (2.0 eq) to the solution and stir for 5-10 minutes.
-
Add a solution of enantiopure this compound (1.1 eq) in the same solvent dropwise.
-
Allow the reaction to stir at 0 °C and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, proceed with a standard aqueous workup.
-
Analyze the enantiomeric excess of the purified product using chiral HPLC.
Scenario 2: N-Alkylation Reactions
Q: I am attempting to N-alkylate my chiral amine with an alkyl halide, but I am getting a mixture of mono- and di-alkylated products with significant loss of enantiomeric purity. How can I achieve selective mono-alkylation while preserving stereochemistry?
A: N-alkylation with alkyl halides often requires elevated temperatures and can be prone to over-alkylation and racemization, especially with reactive alkylating agents. The use of a base can also contribute to epimerization of the chiral center.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for N-alkylation reactions.
Recommended Strategies:
-
Reductive Amination: This is often the most effective method for controlled mono-N-alkylation. It involves the reaction of the primary amine with an aldehyde or ketone to form an imine in situ, which is then reduced to the secondary amine. This two-step, one-pot procedure is typically performed under mild conditions that are less likely to cause racemization.
Experimental Protocol (Reductive Amination):
-
Dissolve this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in a suitable solvent such as dichloroethane (DCE) or methanol (MeOH).
-
Add a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) to the mixture.
-
Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry, and purify by column chromatography.
-
Verify the enantiomeric purity of the product by chiral HPLC.
-
-
Protecting Group Strategy: To prevent over-alkylation, you can first protect the amine, then perform the alkylation, followed by deprotection. A common protecting group for amines is the tert-butoxycarbonyl (Boc) group.[8]
Workflow:
-
Protection: React the chiral amine with di-tert-butyl dicarbonate (Boc₂O) to form the N-Boc protected amine.
-
N-Alkylation: The N-Boc protected amine can be deprotonated with a strong base (e.g., NaH) followed by reaction with the alkyl halide. This step should be performed at low temperatures to minimize the risk of racemization.
-
Deprotection: The Boc group can be easily removed under acidic conditions (e.g., trifluoroacetic acid (TFA) in CH₂Cl₂) to yield the desired mono-alkylated product.[8]
-
Scenario 3: Transition Metal-Catalyzed Cross-Coupling Reactions
Q: I am using my chiral this compound as a nucleophile in a palladium-catalyzed Buchwald-Hartwig amination reaction and observing a loss of stereochemical integrity. What could be the cause?
A: While Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, the reaction conditions, which often involve a strong base and elevated temperatures, can be harsh enough to cause racemization of a chiral amine, especially one with a benzylic stereocenter.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution | Rationale |
| High Temperature | Screen for lower reaction temperatures (e.g., 80 °C instead of 110 °C). | Reduces the thermal energy available to overcome the racemization barrier. |
| Strong Base | Use a weaker base such as Cs₂CO₃ or K₃PO₄ instead of NaOtBu or LHMDS. | Milder bases are less likely to abstract the benzylic proton. |
| Ligand Choice | Experiment with different phosphine ligands. Bulky, electron-rich ligands can sometimes accelerate the desired coupling reaction, allowing for lower temperatures and shorter reaction times. | The ligand can influence the rate of the catalytic cycle and the stability of the active catalyst. |
| Prolonged Reaction Time | Monitor the reaction closely and stop it as soon as the starting material is consumed. | Minimizes the exposure of the chiral product to the racemization-prone conditions. |
General Recommendations for Preserving Stereochemistry:
-
Always work at the lowest practical temperature.
-
Use the mildest base that is effective for the reaction.
-
Keep reaction times to a minimum.
-
Consider protecting the amine group if it is not directly involved in the desired transformation but is sensitive to the reaction conditions. Common amine protecting groups include Boc, Cbz, and Fmoc.[8][9][10]
-
Routinely check the enantiomeric purity of your products using chiral HPLC.
Part 3: Data Summary and Visualization
Table 1: Recommended Conditions to Minimize Racemization
| Reaction Type | Key Parameters to Control | Recommended Conditions |
| N-Acylation | Temperature, Base | 0 °C to RT; Use of coupling reagents (HATU, HBTU); DIPEA or NMM as base. |
| N-Alkylation | Method, Temperature | Reductive amination with NaBH(OAc)₃ at RT; or protecting group strategy at low temperature. |
| Cross-Coupling | Temperature, Base | Lowest effective temperature; Weaker inorganic bases (Cs₂CO₃, K₃PO₄). |
| General Handling | pH, Temperature | Avoid strongly acidic or basic conditions during workup and purification. Store enantiopure amine at low temperatures. |
Diagram: Mechanism of Base-Catalyzed Racemization
Caption: Reversible formation of a planar intermediate leads to racemization.
References
- An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. PMC - NIH.
- NiH-catalyzed asymmetric hydroarylation of N-acyl enamines to chiral benzylamines.
- Racemisation of drug enantiomers by benzylic proton abstraction
- Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study. PMC - NIH.
- Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. MDPI.
- Amino Acid-Protecting Groups. SciSpace.
- NiH-catalyzed asymmetric hydroarylation of N-acyl enamines to chiral benzylamines.
- Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. The Journal of Organic Chemistry.
- The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists. PubMed Central.
- NiH-Catalyzed Asymmetric Hydroarylation of N-Acyl Enamines: Practical Access to Chiral Benzylamines. Semantic Scholar.
- Protecting Agents. TCI Chemicals.
- Preventing racemization during chiral amine synthesis. Benchchem.
- Thiyl Radical Mediated Racemization of Benzylic Amines.
- Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemiz
- Amino Protecting Group-Benzyl Series. Suzhou Highfine Biotech.
- Generic mechanisms for acid‐catalysed racemisation.
- Enantioselective synthesis of chiral amides by carbene insertion into amide N–H bond.
- N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Deriv
- Amino Acid-Protecting Groups. MDPI.
- Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry.
- Synthesising Complex Chiral Amines Through Resolution-Racemis
- Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. PubMed.
- Facile Synthesis of 5, 6, 7, 8-Tetrahydropyrimido [4, 5-b]-quinoline Deriv
- Chiral Alkyl Amine Synthesis via Catalytic Enantioselective Hydroalkyl
- Protecting groups. Journal of the Chemical Society, Perkin Transactions 1.
- N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. PMC - NIH.
- Role of Additives during Deracemization Using Temper
- Stereoselective Alkylations of Chiral Nitro Imine and Nitro Hydrazone Dianions. Synthesis of Enantiomerically Enriched 3-Substituted 1-Nitrocyclohexenes. NIH.
- 5,6,7,8-Tetrahydroquinolines. Part I. A novel synthesis of 7,8-dihydroquinolin-5(6H)-ones. Journal of the Chemical Society, Perkin Transactions 1.
- Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. AIR Unimi.
- Primary Benzylic Amines via Copper-Catalyzed Benzylic C(sp3)
- 1-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid. PubChem.
- Synthesis of Substituted Tetrahydroquinolines Using Chiral Organolithium Chemistry. White Rose eTheses Online.
- Highly Diastereoselective Synthesis of Tetrahydroquinoline Derivatives via [4 + 2] Annulation of Ortho-Tosylaminophenyl-Substituted Para-Quinone Methides and Cyanoalkenes. Frontiers.
- Tetralin. Wikipedia.
- Conversion of anilines to chiral benzylic amines via formal one-carbon insertion into arom
- Deconstructive diversific
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. rsc.org [rsc.org]
- 3. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 4. Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tcichemicals.com [tcichemicals.com]
- 9. scispace.com [scispace.com]
- 10. Amino Protecting Group-Benzyl Series [en.highfine.com]
Challenges in the multi-step synthesis involving 5,6,7,8-Tetrahydroquinolin-7-amine
Welcome to the technical support guide for the multi-step synthesis of 5,6,7,8-Tetrahydroquinolin-7-amine. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile synthetic building block. The tetrahydroquinoline scaffold is a privileged structure in drug discovery, and the specific 7-amino substitution offers a key vector for further molecular elaboration.[1]
This guide is structured to address common challenges encountered during the synthesis, providing not just solutions but also the underlying chemical principles to empower you to optimize your experimental design.
Overall Synthetic Workflow
The most common and logical synthetic pathway to this compound involves a three-stage process. Each stage presents unique challenges that require careful control of reaction conditions.
Caption: General three-stage workflow for the synthesis of this compound.
FAQs and Troubleshooting Guide
Stage 1: Synthesis of the 5,6,7,8-Tetrahydroquinoline Core
The foundational step is the selective reduction of the pyridine ring of quinoline. This is more challenging than it appears due to the thermodynamic stability of the alternative 1,2,3,4-tetrahydroquinoline isomer.
Question 1: My hydrogenation of quinoline yields almost exclusively 1,2,3,4-tetrahydroquinoline. How can I selectively synthesize the 5,6,7,8-isomer?
Answer: This is the most common challenge in this synthesis. The reduction of the benzene ring is thermodynamically favored but kinetically slower under many standard catalytic hydrogenation conditions.[2] Standard catalysts like Palladium on Carbon (Pd/C) or Platinum Oxide (PtO₂) at moderate pressures and temperatures will almost exclusively yield the 1,2,3,4-isomer.[3] Achieving selectivity for the 5,6,7,8-isomer requires specific catalytic systems and conditions.
Causality: The pyridine ring is more electron-deficient and thus more susceptible to hydrogenation. To favor reduction of the carbocyclic ring, conditions must be chosen that overcome the higher activation energy barrier. This often involves higher temperatures and pressures or specialized catalysts.
Troubleshooting Strategies:
-
High-Temperature Isomerization: A robust method involves a two-step, one-pot process. First, hydrogenate quinoline under standard conditions to get 1,2,3,4-THQ. Then, without isolating the product, the catalyst is modified or the temperature is significantly increased to promote isomerization to the more thermodynamically stable 5,6,7,8-THQ. A patented method describes using a modified Pd/C catalyst, performing the initial hydrogenation at 20-110°C, and then raising the temperature to 140-300°C to drive the isomerization.[4]
-
Specialized Catalysts:
-
Raney Nickel: This catalyst has shown success but can require harsh conditions and may lead to over-reduction or other side reactions if not carefully controlled.[2][4]
-
Ruthenium Catalysts: Certain homogeneous ruthenium catalysts, particularly those with specific phosphine ligands like (cod)–PhTRAP, have demonstrated the ability to produce 5,6,7,8-tetrahydroquinolines, sometimes with high regioselectivity.[1] However, many other Ru catalysts will still favor the 1,2,3,4-isomer.[1]
-
Comparative Catalyst Performance
| Catalyst System | Typical Conditions | Selectivity (5,6,7,8-THQ : 1,2,3,4-THQ) | Key Considerations |
|---|---|---|---|
| Pd/C or PtO₂ | 25-80°C, 1-10 bar H₂ | < 5:95 | Standard, highly selective for 1,2,3,4-isomer. |
| Raney Nickel | 100-200°C, 50-100 bar H₂ | Variable, can be > 90:10 | Requires high temp/pressure; catalyst activity can be variable.[2] |
| Modified Pd (PD) [4] | Step 1: <110°C; Step 2: 140-300°C | > 95:5 | One-pot procedure, avoids harsh reducing agents. |
| Homogeneous Ru | 80-120°C, 20-50 bar H₂ | Ligand-dependent | Can offer high selectivity but catalyst cost and removal are factors.[1] |
Stage 2: Introduction of the 7-Keto Functional Group
Once the 5,6,7,8-THQ core is synthesized, a carbonyl group must be installed regioselectively at the C7 position. Direct oxidation can be challenging due to the presence of multiple benzylic-like C-H bonds at C5 and C8, and the nucleophilic nitrogen atom.
Question 2: I am having trouble with low yields and a mixture of oxidized products when trying to synthesize 5,6,7,8-tetrahydroquinolin-7-one. What is a reliable method?
Answer: Direct oxidation of the saturated ring with strong oxidants like KMnO₄ or CrO₃ is often unselective and can lead to ring-opening or aromatization. A more controlled, multi-step approach is generally required for good yields and purity.
Recommended Protocol: Oximation Followed by Hydrolysis
This two-step method, adapted from syntheses of related isomers, provides a reliable route to the desired ketone.[1][5]
Caption: A reliable two-step pathway for the synthesis of 5,6,7,8-tetrahydroquinolin-7-one.
Step-by-Step Protocol:
-
Nitrosation to form the Oxime:
-
Dissolve 5,6,7,8-tetrahydroquinoline (1.0 eq) in a suitable solvent like aqueous ethanol or acetic acid.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add a solution of sodium nitrite (NaNO₂, ~1.1 eq) in water. In some procedures, nitrosylating agents are formed in situ using an acid like HCl.[1]
-
Maintain the low temperature and stir for 2-4 hours. The reaction progress can be monitored by TLC.
-
The resulting oxime often precipitates from the solution or can be extracted after neutralization.
-
-
Hydrolysis of the Oxime:
-
The isolated oxime is then hydrolyzed to the ketone. This can be achieved under acidic conditions (e.g., refluxing with aqueous HCl) or basic conditions.
-
A patent for a related compound uses hydroxylamine hydrochloride and sodium hydroxide in refluxing ethanol/water to form the oxime from the ketone, demonstrating the reversibility of this reaction.[5] For hydrolysis, one would typically use a stronger acid or a reagent like sodium bisulfite.
-
After the reaction is complete, neutralize the mixture and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purify the crude ketone by column chromatography on silica gel.
-
Why this works: The C7 position is activated towards electrophilic attack. The nitrosation reaction proceeds via an electrophilic attack on the enamine tautomer of the tetrahydroquinoline, leading to the formation of the oxime selectively at C7. Subsequent hydrolysis cleaves the N-O bond to reveal the ketone.
Stage 3: Reductive Amination to this compound
This is a powerful and widely used transformation for converting ketones to amines.[1][6] Success depends on the choice of reducing agent and the control of reaction conditions to favor imine formation and subsequent reduction.
Question 3: My reductive amination of 5,6,7,8-tetrahydroquinolin-7-one is giving low yields and the starting material is being recovered. How can I improve the conversion?
Answer: Low conversion in reductive amination often points to two issues: inefficient formation of the intermediate imine/enamine or an inappropriate choice of reducing agent.
Causality: The reaction first involves the condensation of the ketone with an ammonia source to form an imine, a reaction that is in equilibrium and often requires removal of water. This imine is then reduced in situ. If the reducing agent is too reactive, it may reduce the ketone before it can form the imine. If it's not reactive enough, the reaction may be too slow.
Troubleshooting Strategies & Protocol:
-
Choice of Ammonia Source and pH:
-
Ammonium acetate (NH₄OAc) or ammonium chloride (NH₄Cl) are excellent ammonia sources. The acetate or chloride salt helps maintain a slightly acidic pH (typically 5-7), which is optimal for imine formation. Very acidic or basic conditions can inhibit the initial condensation step.
-
-
Choice of Reducing Agent:
-
Sodium Cyanoborohydride (NaBH₃CN): This is a classic choice. It is mild enough not to reduce the ketone at neutral or slightly acidic pH but readily reduces the protonated imine intermediate. Caution: NaBH₃CN can release toxic HCN gas under strongly acidic conditions.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often the preferred reagent. It is non-toxic, mild, and does not require strict pH control. It is highly effective for reductive aminations.
-
Catalytic Hydrogenation (H₂/Catalyst): Using H₂ gas with a catalyst like Pd/C or Raney Nickel in the presence of ammonia is another effective method, often used in industrial settings.[7]
-
Detailed Protocol using NaBH(OAc)₃:
-
To a stirred solution of 5,6,7,8-tetrahydroquinolin-7-one (1.0 eq) in a suitable solvent like dichloroethane (DCE) or tetrahydrofuran (THF), add ammonium acetate (~5-10 eq).
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation. The addition of a dehydrating agent like molecular sieves can help drive this equilibrium.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, ~1.5-2.0 eq) portion-wise to control any initial effervescence.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS until the starting ketone is consumed.
-
Quench the reaction carefully by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
The resulting crude amine can be purified by column chromatography. Due to the basic nature of the product, using a silica gel column treated with triethylamine (e.g., eluting with a gradient of methanol in dichloromethane with 0.5-1% triethylamine) is recommended to prevent streaking and improve recovery.
References
-
Gould, K. J., & Howard, H. R. (1983). 5,6,7,8-Tetrahydroquinolines. Part III. Synthesis of 5,6,7,8-tetrahydroquinoline-8-thiocarboxamides. Journal of the Chemical Society, Perkin Transactions 1, 1829-1833. [Link]
-
Nasirmahale, L. N., Shirini, F., & Goli-Jolodar, O. (2016). Preparation of 5,6,7,8-tetrahydroquinoline derivatives. ResearchGate. [Link]
-
Al-Omran, F., El-Khair, A. A., & El-Gendy, A. A. (2006). Facile Synthesis of 5, 6, 7, 8-Tetrahydropyrimido [4, 5-b]-quinoline Derivatives. Molecules, 11(11), 890-901. [Link]
-
Al-Omran, F., El-Khair, A. A., & El-Gendy, A. A. (2006). Facile Synthesis of 5, 6, 7, 8-Tetrahydropyrimido [4, 5-b]-quinoline Derivatives. National Institutes of Health. [Link]
-
Chen, Y., Fayad, E., Binjawhar, D. N., & Qin, H. L. (2020). Hydrogenation and reduction challenges of quinolines. ResearchGate. [Link]
-
Singh, A. K., & Kumar, A. (2021). Activity of the catalysts for the hydrogenation of quinoline. ResearchGate. [Link]
-
Facchetti, G., Neva, F., Coffetti, G., & Rimoldi, I. (2021). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. Molecules, 26(16), 4991. [Link]
-
Bunce, R. A., & Nammalwar, B. (2008). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 13(4), 815-854. [Link]
-
Chen, Y., Fayad, E., Binjawhar, D. N., & Qin, H. L. (2020). Proposed mechanism Mn-catalysed hydrogenation of quinoline. ResearchGate. [Link]
-
Wang, C., Chen, C., & Zhang, H. (2020). Catalytic activity of quinoline hydrogenation over various catalysts. ResearchGate. [Link]
-
Barbay, J. K., Gong, Y., Buntinx, M., Li, J., Claes, C., Hornby, P. J., ... & He, W. (2008). Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. Bioorganic & medicinal chemistry letters, 18(8), 2544-2548. [Link]
-
Li, Y., Wang, Y., & Zhang, Y. (2019). The proposed cascade hydrogenation of quinoline and the cause of the different catalytic performances of the catalysts. ResearchGate. [Link]
-
Maj, A. M., Kaeffer, N., & de Vries, J. G. (2020). Synthesis of Tetrahydroquinolines via Borrowing Hydrogen Methodology Using a Manganese PN3 Pincer Catalyst. Organic Letters, 22(20), 7919-7923. [Link]
-
Hobisch, M., Fischereder, E., & Gargiulo, S. (2021). Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines. Molecules, 26(23), 7354. [Link]
-
Shestakov, A. S., Shestakova, M. V., & Dotsenko, V. V. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. International journal of molecular sciences, 23(7), 3781. [Link]
-
S. F. A. Kettle, E. L. Short, & D. D. Eley. (2018). Progress in the Chemistry of Tetrahydroquinolines. Chemical Reviews. [Link]
-
Farooq, S., Mazhar, A., Ghouri, A., Haq, I. U., & Ullah, N. (2020). One-Pot Multicomponent Synthesis and Bioevaluation of Tetrahydroquinoline Derivatives as Potential Antioxidants, α-Amylase Enzyme Inhibitors, Anti-Cancerous and Anti-Inflammatory Agents. Molecules, 25(12), 2776. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Tetrahydroquinolines. Organic Chemistry Portal. Retrieved January 14, 2026, from [Link]
- CN101544601B - Method for synthesizing 5,6,7,8-tetrahydroquinoline. (2011).
-
Al-Omran, F., El-Khair, A. A., & El-Gendy, A. A. (2006). Facile synthesis of 5, 6, 7, 8-tetrahydropyrimido [4, 5-b]-quinoline derivatives. SciSpace. [Link]
-
Davis, L., Sun, K., & Johnson, G. (1995). Synthesis and evaluation of 5-amino-5,6,7,8-tetrahydroquinolinones as potential agents for the treatment of Alzheimer's disease. Journal of medicinal chemistry, 38(18), 3645-3651. [Link]
- US4011229A - 8-amino-5,6,7,8-tetrahydroquinoline derivatives. (1977).
-
S. F. A. Kettle, E. L. Short, & D. D. Eley. (2019). Progress in the Chemistry of Tetrahydroquinolines. ACS Publications. [Link]
-
Al-Suwaidan, I. A., Abdel-Aziz, H. A., & El-Azab, A. S. (2019). Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[8][9]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. Molecules, 24(18), 3291. [Link]
-
Adhikari, P., Bhattacharyya, D., Nandi, S., & Kancharla, P. K. (2021). Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. Organic Letters, 23(7), 2437-2442. [Link]
-
Shestakov, A. S., Shestakova, M. V., & Dotsenko, V. V. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. International journal of molecular sciences, 23(7), 3781. [Link]
-
Al-Omran, F., El-Khair, A. A., & El-Gendy, A. A. (2006). Facile Synthesis of 5, 6, 7, 8-Tetrahydropyrimido [4, 5-b]-quinoline Derivatives. ProQuest. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. CN101544601B - Method for synthesizing 5,6,7,8-tetrahydroquinoline - Google Patents [patents.google.com]
- 5. US4011229A - 8-amino-5,6,7,8-tetrahydroquinoline derivatives - Google Patents [patents.google.com]
- 6. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors | MDPI [mdpi.com]
- 8. 5,6,7,8-Tetrahydroquinolin-8-ol synthesis - chemicalbook [chemicalbook.com]
- 9. Facile Synthesis of 5, 6, 7, 8-Tetrahydropyrimido [4, 5-b]-quinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Debugging failed reactions for 5,6,7,8-Tetrahydroquinolin-7-amine synthesis
Welcome to the technical support center for the synthesis of 5,6,7,8-Tetrahydroquinolin-7-amine. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this versatile scaffold. This compound and its derivatives are important building blocks in medicinal chemistry, often explored for their potential as receptor antagonists and other biologically active agents.[1][2]
The most common and practical route to this amine involves the reductive amination of the corresponding ketone, 5,6,7,8-Tetrahydroquinolin-7-one. While conceptually straightforward, this transformation is frequently plagued by challenges related to reaction efficiency, byproduct formation, and purification. This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you overcome these common hurdles.
Frequently Asked Questions & Troubleshooting
Q1: My reductive amination has stalled. TLC/LC-MS analysis shows only the starting ketone. What is the likely cause?
This is a common and frustrating issue that typically points to a failure in the first critical step of the reaction: imine formation. Reductive amination is a two-stage process: (1) condensation of the ketone and amine source (ammonia, in this case) to form an imine/iminium ion, and (2) reduction of this intermediate to the final amine.[3][4] If the starting material remains unconsumed, the imine is not forming efficiently.
Troubleshooting Steps:
-
Check the pH of the Reaction Medium: Imine formation is acid-catalyzed but highly pH-sensitive. The reaction requires a mildly acidic environment (typically pH 4-6) to protonate the carbonyl oxygen, making the carbon more electrophilic.[5][6]
-
If the medium is neutral or basic: The reaction will be exceedingly slow. Add a catalytic amount of a weak acid, such as acetic acid (AcOH).
-
If the medium is too acidic: The ammonia source (e.g., ammonium acetate) will be fully protonated to the non-nucleophilic ammonium ion (NH₄⁺), shutting down the reaction.[5]
-
-
Ensure Effective Water Removal: The formation of the imine from the hemiaminal intermediate is a dehydration reaction.[3] In aprotic solvents like Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), the presence of water can inhibit the reaction. Consider adding a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å), to the reaction mixture.
-
Ammonia Source: Ensure your source of ammonia is appropriate. Ammonium acetate is often used as it provides both ammonia and a pH buffer. Alternatively, a solution of ammonia in an alcohol like methanol can be used, with pH adjusted separately by adding acetic acid.
Q2: The reaction is consuming the starting ketone, but my main product is the alcohol (5,6,7,8-Tetrahydroquinolin-7-ol), not the desired amine. How do I fix this?
This indicates that the direct reduction of the ketone is outcompeting the reduction of the imine intermediate. This is a classic selectivity problem directly related to the choice of reducing agent.
Root Cause & Solution:
The issue lies with using a reducing agent that is too reactive and unselective. Standard sodium borohydride (NaBH₄), while potent, readily reduces both ketones and imines.[7] If imine formation is slow, the NaBH₄ will preferentially reduce the more abundant ketone starting material.
The solution is to switch to a more selective, sterically hindered hydride reagent that preferentially reduces the protonated iminium ion over the ketone. [8][9]
| Reducing Agent | Common Solvent | Selectivity Profile | Key Considerations |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Low Selectivity: Reduces both ketones and imines rapidly. | Prone to causing alcohol byproduct formation. Best used in a two-step process where the imine is pre-formed before adding the reductant.[10] |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol | Good Selectivity: More reactive towards iminium ions than ketones at mildly acidic pH.[3][5] | Toxicity Warning: Can release toxic hydrogen cyanide (HCN) gas upon acidification during workup. Requires careful handling and quenching procedures.[3] |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) - STAB | Dichloroethane (DCE), THF | Excellent Selectivity: Mild, moisture-sensitive reagent that is highly selective for imines over ketones.[8][9] | Often considered the reagent of choice for one-pot reductive aminations due to its high selectivity and lower toxicity profile compared to NaBH₃CN.[9][11] |
Recommended Action: Employ Sodium Triacetoxyborohydride (STAB) as your reducing agent in a solvent like DCE. This is the most reliable method for minimizing alcohol byproduct formation in a one-pot procedure.[9]
}
Figure 1. Competing reaction pathways in reductive amination.
Q3: My reaction is complete, but purification is a nightmare. The amine product is difficult to separate from impurities by column chromatography. What are some effective purification strategies?
Primary amines, especially those on a somewhat greasy tetrahydroquinoline scaffold, can be challenging to purify via standard silica gel chromatography due to their basicity, which often leads to significant tailing on the column.
Recommended Purification Workflow:
-
Initial Acid-Base Workup: This is the most powerful tool for purifying amines.
-
After quenching the reaction, dilute the mixture with an organic solvent (e.g., ethyl acetate or DCM).
-
Extract the organic layer with an acidic aqueous solution (e.g., 1M HCl). The basic amine product will be protonated and move into the aqueous layer, leaving non-basic organic impurities behind.
-
Separate the layers. Wash the organic layer once more with 1M HCl to ensure complete extraction of the amine.
-
Combine the acidic aqueous layers. Cool this solution in an ice bath and carefully basify it with a strong base (e.g., 2M NaOH or solid K₂CO₃) until the pH is >10. This deprotonates the amine, causing it to precipitate or become extractable.
-
Extract the free amine back into an organic solvent (DCM or ethyl acetate, 3x).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. This procedure alone will significantly purify your product.[12]
-
-
Optimized Column Chromatography (If Still Needed):
-
Deactivate the Silica: Amines stick to the acidic silanol groups on standard silica gel. To mitigate this, pre-treat your column or slurry the silica gel with a solvent system containing a small amount of a volatile base. A common choice is to add 0.5-1% triethylamine (Et₃N) or ammonium hydroxide to your eluent system (e.g., DCM/Methanol/Et₃N).
-
Alternative Stationary Phases: If tailing remains an issue, consider using basic alumina or a commercially available amine-functionalized silica gel for your stationary phase.
-
}
Figure 2. Decision workflow for amine purification via acid-base extraction.
Protocol: Optimized Reductive Amination of 5,6,7,8-Tetrahydroquinolin-7-one
This protocol is optimized for high selectivity and yield, minimizing common failure modes.
Materials:
-
5,6,7,8-Tetrahydroquinolin-7-one
-
Ammonium Acetate (NH₄OAc)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃, STAB)
-
1,2-Dichloroethane (DCE), anhydrous
-
Acetic Acid (AcOH), glacial
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
1M Hydrochloric Acid (HCl)
-
2M Sodium Hydroxide (NaOH)
-
Ethyl Acetate (EtOAc) or Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 5,6,7,8-Tetrahydroquinolin-7-one (1.0 equiv).
-
Add anhydrous 1,2-Dichloroethane (DCE) to create a ~0.1 M solution.
-
Add ammonium acetate (3.0-5.0 equiv) and a catalytic amount of glacial acetic acid (0.1 equiv).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. You can monitor this step by TLC or LC-MS to confirm the consumption of the starting ketone.
-
Once imine formation is evident, add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) portion-wise over 15 minutes. Note: The reaction may be mildly exothermic.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor for the disappearance of the imine intermediate by TLC/LC-MS.
-
Workup: a. Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases. b. Transfer the mixture to a separatory funnel and dilute with ethyl acetate or DCM. c. Separate the organic layer and wash it with brine. d. Proceed with the acid-base extraction purification detailed in Q3 for optimal purity. e. Dry the final organic extracts over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound.
References
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
Bioorganic & Medicinal Chemistry Letters. (2008). Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. [Link]
-
Fomin, M. et al. (2018). Discussion on Reductive Amination Agents. ResearchGate. [Link]
-
Kaushik, V. (2020). Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination. YouTube. [Link]
-
Abdel-Fattah, A. F. & G. F. D. S. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry. [Link]
-
Wikipedia. Reductive amination. [Link]
-
Organic Chemistry Portal. Reductive Amination - Common Conditions. [Link]
-
The Organic Chemistry Tutor. Reductive Amination. [Link]
-
Reddit User Discussion. (2024). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. [Link]
-
The Chemist. (2022). How to purify Amine?. YouTube. [Link]
Sources
- 1. Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
Validation & Comparative
A Comparative Guide to the Synthesis of 5,6,7,8-Tetrahydroquinolin-7-amine: Navigating Routes to a Key Pharmaceutical Building Block
Introduction: The Significance of 5,6,7,8-Tetrahydroquinolin-7-amine
The 5,6,7,8-tetrahydroquinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of an amino group at the 7-position unlocks a wealth of synthetic possibilities, making this compound a highly sought-after building block for the development of novel therapeutics. Its structural rigidity and chiral nature at the C7 position offer a unique three-dimensional presentation of pharmacophoric features, crucial for specific interactions with biological targets. This guide provides an in-depth, comparative analysis of the two primary synthetic routes to this valuable intermediate: catalytic hydrogenation of a substituted quinoline and reductive amination of a ketone precursor . We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer a critical evaluation of each route's performance to empower researchers in making informed decisions for their drug discovery and development endeavors.
Route 1: Catalytic Hydrogenation of 7-Acetamidoquinoline
This approach is a robust and relatively direct method that leverages the selective reduction of the carbocyclic ring of a pre-functionalized quinoline. The overall strategy involves the synthesis of 7-acetamidoquinoline, followed by catalytic hydrogenation and subsequent deprotection of the amine.
Conceptual Workflow
Figure 1. Conceptual workflow for the synthesis of this compound via catalytic hydrogenation.
Mechanistic Rationale
The selective hydrogenation of the carbocyclic ring of quinoline derivatives over the typically more reactive pyridine ring is a key challenge. It is well-established that catalytic hydrogenation of quinolines in neutral or weakly acidic conditions generally leads to the reduction of the pyridine ring, yielding 1,2,3,4-tetrahydroquinolines. However, the presence of an electron-donating acetamido group on the benzene ring is thought to increase the electron density of this ring, making it more susceptible to hydrogenation under specific catalytic conditions. The choice of catalyst and reaction conditions is therefore critical to favor the desired regioselectivity.
Experimental Protocols
Step 1: Synthesis of 7-Methylquinoline (via Skraup Synthesis)
-
In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, cautiously add concentrated sulfuric acid (e.g., 2.7 mol) to a mixture of m-toluidine (e.g., 0.47 mol), glycerol (e.g., 0.92 mol), and a mild oxidizing agent such as m-nitrobenzenesulfonate (e.g., 0.6 mol).
-
Heat the mixture gently to initiate the exothermic reaction, controlling the temperature as needed with an ice bath.
-
Once the initial exotherm subsides, heat the mixture to reflux (approximately 150 °C) for 1-2 hours.
-
After cooling, dilute the reaction mixture with water and neutralize with a base (e.g., NaOH) to precipitate the crude product.
-
Purify the 7-methylquinoline by steam distillation or column chromatography.
Step 2: Synthesis of 7-Methyl-8-nitroquinoline
-
To a stirred mixture of 7-methylquinoline (e.g., 0.4 mol) in concentrated sulfuric acid (e.g., 142.5 mL), slowly add a nitrating mixture of fuming nitric acid (e.g., 28.5 mL) and concentrated sulfuric acid (e.g., 85.5 mL) at a low temperature (e.g., -5 °C).
-
After the addition is complete, allow the reaction to stir for an additional 40 minutes while warming to room temperature.
-
Pour the reaction mixture onto crushed ice to precipitate the product.
-
Collect the solid by filtration, wash with water, and recrystallize to obtain pure 7-methyl-8-nitroquinoline.
Step 3: Synthesis of 7-Acetamidoquinoline
-
Reduce the nitro group of 7-methyl-8-nitroquinoline using a standard method, such as iron powder in acidic medium (e.g., HCl in ethanol).
-
Following reduction to 7-methyl-8-aminoquinoline, acetylate the amino group using acetic anhydride in the presence of a base like pyridine or triethylamine.
-
Purify the resulting 7-acetamidoquinoline by recrystallization.
Step 4: Catalytic Hydrogenation and Hydrolysis
-
A solution of 7-acetamidoquinoline in a suitable solvent (e.g., acetic acid or methanol) is subjected to catalytic hydrogenation in a high-pressure reactor.
-
Add a catalyst such as 5% Palladium on Carbon (Pd/C) (e.g., 5-10 mol%).
-
Pressurize the reactor with hydrogen gas (e.g., 500-1000 psi) and heat to a moderate temperature (e.g., 60-80 °C).
-
Monitor the reaction for hydrogen uptake. Upon completion, filter the catalyst and concentrate the filtrate.
-
The resulting N-(5,6,7,8-tetrahydroquinolin-7-yl)acetamide is then hydrolyzed by heating with an acid (e.g., HCl) or a base (e.g., NaOH) to yield the final product, this compound.
Route 2: Reductive Amination of 5,6,7,8-Tetrahydroquinolin-7-one
This route offers a convergent approach where the tetrahydroquinoline core is first constructed and then the amino group is introduced in the final step. The key intermediate is the corresponding ketone, 5,6,7,8-tetrahydroquinolin-7-one.
Conceptual Workflow
Figure 2. Conceptual workflow for the synthesis of this compound via reductive amination.
Mechanistic Rationale
Reductive amination is a powerful one-pot reaction that combines the formation of an imine or enamine from a ketone and an amine source, followed by its in-situ reduction. The choice of reducing agent is crucial. Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) are often preferred as they selectively reduce the protonated imine intermediate over the starting ketone, thus maximizing the yield of the desired amine. The reaction is typically carried out under weakly acidic conditions to facilitate imine formation.
Experimental Protocols
Step 1: Synthesis of 5,6,7,8-Tetrahydroquinolin-7-one (Projected Route)
-
A plausible route, adapted from the synthesis of the 8-keto isomer, involves a two-step process starting from 5,6,7,8-tetrahydroquinoline.
-
Nitrosation: Treat 5,6,7,8-tetrahydroquinoline with a nitrosating agent (e.g., sodium nitrite in acidic solution) to introduce a nitroso group, likely at the 7-position.
-
Hydrolysis: The resulting oxime can then be hydrolyzed under acidic conditions to yield the desired 5,6,7,8-tetrahydroquinolin-7-one.
-
Purification of the ketone is crucial for the success of the subsequent reductive amination step.
Step 2: Reductive Amination
-
Dissolve 5,6,7,8-tetrahydroquinolin-7-one in a suitable solvent, such as methanol.
-
Add an ammonia source, typically ammonium acetate or a solution of ammonia in methanol.
-
Introduce a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN), portion-wise while monitoring the reaction progress by TLC or LC-MS.
-
Maintain a slightly acidic pH (around 6-7) to facilitate imine formation without significantly reducing the starting ketone.
-
Upon completion, quench the reaction, remove the solvent, and perform an aqueous workup to isolate the crude product.
-
Purify this compound by column chromatography or crystallization.
Comparative Analysis
| Parameter | Route 1: Catalytic Hydrogenation | Route 2: Reductive Amination |
| Overall Yield | Moderate to good, but can be impacted by the multi-step nature of the precursor synthesis. | Potentially good, highly dependent on the efficiency of the ketone synthesis. |
| Scalability | Can be challenging due to the need for high-pressure hydrogenation equipment. | More readily scalable using standard laboratory equipment. |
| Safety Considerations | High-pressure hydrogen gas is flammable and poses an explosion risk.[1][2] Requires specialized reactors and careful handling.[1] | Sodium cyanoborohydride is toxic and can release hydrogen cyanide gas under acidic conditions.[3] |
| Cost-Effectiveness | Can be cost-effective on a large scale if the catalyst can be recycled. The multi-step precursor synthesis adds to the cost. | Reagents for reductive amination are generally affordable. The cost will be influenced by the efficiency of the ketone synthesis. |
| Environmental Impact | Use of heavy metal catalysts (e.g., Palladium) requires proper disposal. Solvents used in multiple steps contribute to waste. | Use of toxic reagents like NaBH₃CN requires careful waste management. |
| Versatility | The precursor synthesis allows for the introduction of other substituents on the quinoline ring. | The ketone intermediate can be used to synthesize a variety of other C7-substituted derivatives. |
Expert Insights and Recommendations
For academic and early-stage discovery research , the reductive amination route may offer greater flexibility and accessibility. The avoidance of high-pressure hydrogenation makes it more amenable to standard laboratory setups. However, the development of a reliable and high-yielding synthesis of the 5,6,7,8-tetrahydroquinolin-7-one precursor is a critical prerequisite.
For process development and scale-up , the catalytic hydrogenation route could be more advantageous. While requiring a significant initial investment in high-pressure equipment, this method can be more atom-economical and potentially more cost-effective at a larger scale, especially if catalyst recycling is optimized. The linear nature of the synthesis, starting from readily available materials, can also be beneficial for process control and optimization.
A Note on Safety: Both routes involve significant safety hazards that must be carefully managed. High-pressure hydrogenation should only be performed by trained personnel in a properly equipped and ventilated area.[1][2] Similarly, the toxicity of sodium cyanoborohydride necessitates its handling in a fume hood with appropriate personal protective equipment.[3]
Conclusion
The synthesis of this compound can be effectively achieved through either catalytic hydrogenation of a pre-functionalized quinoline or reductive amination of a ketone precursor. The choice between these two routes is not straightforward and depends heavily on the specific context of the research or manufacturing campaign. Factors such as available equipment, scale of synthesis, cost considerations, and safety infrastructure will all play a crucial role in the decision-making process. This guide provides the foundational knowledge and practical considerations to help researchers navigate these choices and successfully synthesize this important pharmaceutical building block.
References
-
Safety First: Best Practices for Operating High-Pressure Hydrogenation Reactors. (n.d.). Retrieved January 14, 2026, from [Link]
-
Hydrogenation Reaction Safety In The Chemical Industry. (2025, October 11). Retrieved January 14, 2026, from [Link]
- Bunce, R. A., et al. (2012). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 17(5), 5583-5615.
-
An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. (n.d.). Retrieved January 14, 2026, from [Link]
-
G-Biosciences. (n.d.). Sodium Cyanoborohydride. Retrieved January 14, 2026, from [Link]
- Myers, A. G. (n.d.). Reductive Amination. In Chemistry 115. Harvard University.
-
Common Organic Chemistry. (n.d.). Sodium Cyanoborohydride. Retrieved January 14, 2026, from [Link]
-
Facile Preparation of a Highly Functionalized Tetrahydropyran by Catalytic Hydrogenation of an Oxazoline. (n.d.). Retrieved January 14, 2026, from [Link]
- Söderberg, B. C. G., et al. (2002). Concise Preparation of Amino-5,6,7,8-tetrahydroquinolines and Amino-5,6,7,8-tetrahydroisoquinolines via Catalytic Hydrogenation of Acetamidoquinolines and Acetamidoisoquinolines. The Journal of Organic Chemistry, 67(22), 7890–7893.
Sources
Navigating the Bioactive Landscape of Quinoline Analogs: A Comparative Guide to 5,6,7,8-Tetrahydroquinolin-7-amine
For researchers, scientists, and drug development professionals, the quinoline scaffold represents a privileged structure, a recurring motif in a multitude of biologically active compounds.[1] Its synthetic tractability and diverse pharmacological profile have cemented its status as a cornerstone in medicinal chemistry. This guide provides an in-depth, objective comparison of the biological activity of 5,6,7,8-Tetrahydroquinolin-7-amine against other key quinoline analogs. While direct, head-to-head comparative studies are nascent, by synthesizing data from numerous investigations into structurally related compounds, we can construct a robust understanding of its potential and guide future research. This analysis is grounded in experimental data, focusing on antiproliferative, antimicrobial, and neuroprotective activities, and is supplemented with detailed experimental protocols to ensure scientific integrity and reproducibility.
The Quinoline Scaffold: A Foundation for Diverse Biological Activity
Quinoline, a bicyclic aromatic heterocycle, and its reduced form, tetrahydroquinoline, are fundamental building blocks in a vast array of natural products and synthetic pharmaceuticals. The position and nature of substituents on these core structures dramatically influence their biological effects, a concept central to structure-activity relationship (SAR) studies. This guide will navigate the bioactive landscape of these compounds, with a particular focus on the aminated tetrahydroquinoline derivative, this compound.
Comparative Analysis of Biological Activity
Antiproliferative Activity: A Primary Focus
The fight against cancer has been a major driver for the exploration of quinoline derivatives. Numerous studies have demonstrated their potent cytotoxic effects against a variety of cancer cell lines.
This compound and its Analogs:
While specific IC50 values for this compound are not extensively reported in publicly available comparative studies, we can infer its potential by examining closely related structures. For instance, derivatives of the structurally similar 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine have been synthesized and evaluated for their antiproliferative activity against a panel of human cancer cell lines, including CEM (T-lymphocyte), HeLa (cervix carcinoma), HT-29 (colorectal adenocarcinoma), A2780 (ovarian carcinoma), and MSTO-211H (biphasic mesothelioma).[1] One of the most active compounds from this series, (R)-5a, demonstrated the ability to induce mitochondrial membrane depolarization and cellular ROS production in A2780 cells.[2]
In a broader context, various 4-aminoquinoline derivatives have shown significant antiproliferative activity against the MCF-7 breast cancer cell line, with some compounds exhibiting potency two to three times greater than the standard chemotherapeutic drug, doxorubicin.[3] Furthermore, certain tetrahydroquinolinone derivatives have displayed potent cytotoxicity towards colon (HCT-116) and lung (A549) cancer cell lines, inducing cell cycle arrest at the G2/M phase and triggering apoptosis.[4]
Table 1: Comparative Antiproliferative Activity of Quinoline Analogs
| Compound/Analog Class | Cancer Cell Line | IC50 (µM) | Reference |
| 4-Aminoquinoline Derivatives | MCF-7 (Breast) | Potency up to 3x doxorubicin | [3] |
| Tetrahydroquinolinone Derivative (4a) | A549 (Lung) | 11.33 ± 0.67 | [4] |
| Tetrahydroquinolinone Derivative (4a) | HCT-116 (Colon) | Not specified, but potent | [4] |
| 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine Derivative ((R)-5a) | A2780 (Ovarian) | Activity demonstrated | [1][2] |
| Tetrahydroquinoline Derivative (Compound 2) | MCF-7 (Breast) | 50 | [5] |
| Tetrahydroquinoline Derivative (Compound 2) | MDA-MB-231 (Breast) | 25 | [5] |
Key Mechanistic Insights:
The anticancer activity of quinoline derivatives is often attributed to their ability to induce apoptosis through various cellular pathways. A common mechanism involves the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and subsequent programmed cell death.
Caption: Proposed mechanism of anticancer activity for some quinoline analogs.
Antimicrobial Activity: A Broad Spectrum of Potential
The quinoline core is a well-established pharmacophore in antimicrobial drug discovery. While specific data for this compound is limited, the broader class of quinoline derivatives has demonstrated significant activity against a range of pathogens.
Derivatives of 5-sulphonamido-8-hydroxyquinoline have shown potent growth inhibition against both Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa.[6] Furthermore, novel α-aminophosphonate derivatives incorporating a quinoline moiety have exhibited excellent antifungal activity.[7] The structure-activity relationship in these compounds often reveals that the presence of specific functional groups, such as a hydroxyl group on the quinoline ring, can enhance antimicrobial potency.[7]
Neuroprotective Effects: An Emerging Area of Interest
Recent research has begun to explore the neuroprotective potential of quinoline and its analogs. For instance, certain 8-hydroxyquinolylnitrones have been investigated as multifunctional ligands for the therapy of neurodegenerative diseases, demonstrating the ability to inhibit monoamine oxidases (MAOs) and act as free radical scavengers.[8] Additionally, a 1-benzoyl-6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline derivative has shown neuroprotective effects in a rat model of cerebral ischemia/reperfusion by reducing oxidative stress and inflammation.[9] While direct evidence for the neuroprotective activity of this compound is yet to be established, the antioxidant properties of related tetrahydroquinoline structures suggest this as a promising avenue for future investigation.
Experimental Protocols
To ensure the scientific rigor and reproducibility of the findings discussed, this section provides detailed, step-by-step methodologies for key experiments.
Synthesis of Tetrahydroquinoline Derivatives
The synthesis of 5,6,7,8-tetrahydroquinoline derivatives can be achieved through various synthetic routes. A common approach involves the cyclocondensation of a ketone with an appropriate amine and an activated methylene compound.
Caption: General synthetic workflow for tetrahydroquinoline derivatives.
Example Protocol: Synthesis of 2-Amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile [10]
-
Reaction Setup: In a round-bottom flask, combine cyclohexanone, 2-benzylidenemalononitrile, and ammonium acetate.
-
Reaction Conditions: The mixture is typically heated under reflux in a suitable solvent, such as ethanol.
-
Work-up and Purification: After the reaction is complete (monitored by thin-layer chromatography), the mixture is cooled, and the product is precipitated, filtered, and recrystallized to yield the pure tetrahydroquinoline derivative.
In Vitro Antiproliferative Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (and a vehicle control) for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Conclusion and Future Directions
This comparative guide, while highlighting the significant biological potential of this compound through the lens of its analogs, underscores the need for direct, comprehensive studies. The existing body of research strongly suggests that this compound and its derivatives are promising candidates for further investigation, particularly in the realms of oncology, infectious diseases, and neurodegenerative disorders.
Future research should focus on:
-
Direct Comparative Studies: Conducting head-to-head in vitro and in vivo studies of this compound against a panel of other quinoline and tetrahydroquinoline analogs to definitively establish its relative potency and spectrum of activity.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by this compound to better understand its therapeutic potential.
-
Structure-Activity Relationship (SAR) Elucidation: Synthesizing and screening a library of derivatives of this compound to identify the key structural features that govern its biological activity and to optimize its pharmacological properties.
By systematically addressing these areas, the scientific community can unlock the full therapeutic potential of this versatile and promising class of compounds.
References
- Facile Synthesis of 5, 6, 7, 8-Tetrahydropyrimido [4, 5-b]-quinoline Derivatives. (URL not provided in search results)
-
Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC - NIH. [Link]
-
Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity - PMC - NIH. [Link]
-
(PDF) Design, Synthesis and Potential Anti-Proliferative Activity of Some Novel 4-Aminoquinoline Derivatives - ResearchGate. [Link]
- Aminoquinoline Derivatives With Antiproliferative Activity Against Melanoma Cell Line. (URL not provided in search results)
-
Design, synthesis and potential anti-proliferative activity of some novel 4-aminoquinoline derivatives - PubMed. [Link]
-
Synthesis and In Vitro Evaluation of Tetrahydroquinoline Derivatives as Antiproliferative Compounds of Breast Cancer via Targeting the GPER - PubMed. [Link]
- Facile Synthesis of 5, 6, 7, 8-Tetrahydropyrimido [4, 5-b]-quinoline Derivatives. (URL not provided in search results)
-
Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity - PMC - NIH. [Link]
-
Facile Synthesis of 5, 6, 7, 8-Tetrahydropyrimido [4, 5-b]-quinoline Derivatives - ProQuest. [Link]
-
β-Cyclodextrin Catalyzed, One-Pot Multicomponent Synthesis and Antimicrobial Potential of N-Aminopolyhydroquinoline Derivatives - PMC - NIH. [Link]
-
1-benzoyl-6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline exerts a neuroprotective effect and normalises redox homeostasis in a rat model of cerebral ischemia/reperfusion - PubMed. [Link]
-
Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds - NIH. [Link]
-
Antioxidant and Neuroprotective ( Z)- N- tert-Butyl-1-(2-chloro-6-methoxyquinolin-3-yl)methanimine Oxide as a New Lead-Compound for Ischemic Stroke Treatment - PubMed. [Link]
- Neuroprotective Potential of Aminonaphthoquinone Derivatives Against Amyloid Beta-Induced Neuronal Cell Death Through Modulation of SIRT1 and BACE1 - PMC. (URL not provided in search results)
-
Synthesis, antimicrobial, and antiviral activities of some new 5-sulphonamido-8-hydroxyquinoline derivatives - PubMed. [Link]
-
Synthesis, Antimicrobial Activities, and Molecular Docking Studies of Dihydrotriazine Derivatives Bearing a Quinoline Moiety - PubMed. [Link]
-
Synthesis and potential antimicrobial activity of novel α-aminophosphonates derivatives bearing substituted quinoline or quinolone and thiazole moieties - NIH. [Link]
-
Neuroprotective Potential of Aminonaphthoquinone Derivatives Against Amyloid Beta-Induced Neuronal Cell Death Through Modulation of SIRT1 and BACE1 - PubMed. [Link]
-
8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases - PMC - PubMed Central. [Link]
- Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry. (URL not provided in search results)
-
Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors - MDPI. [Link]
-
Enantioselective Synthesis of 4-Aminotetrahydroquinolines via 1,2-Reductive Dearomatization of Quinolines and Copper(I) Hydride-Catalyzed Asymmetric Hydroamination - PubMed. [Link]
-
(PDF) Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds - ResearchGate. [Link]
Sources
- 1. Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and potential anti-proliferative activity of some novel 4-aminoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and In Vitro Evaluation of Tetrahydroquinoline Derivatives as Antiproliferative Compounds of Breast Cancer via Targeting the GPER - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, antimicrobial, and antiviral activities of some new 5-sulphonamido-8-hydroxyquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and potential antimicrobial activity of novel α-aminophosphonates derivatives bearing substituted quinoline or quinolone and thiazole moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1-benzoyl-6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline exerts a neuroprotective effect and normalises redox homeostasis in a rat model of cerebral ischemia/reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Facile Synthesis of 5, 6, 7, 8-Tetrahydropyrimido [4, 5-b]-quinoline Derivatives - ProQuest [proquest.com]
A Comparative Guide to the Structure-Activity Relationships of 5,6,7,8-Tetrahydroquinolin-7-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 5,6,7,8-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Derivatives of this heterocyclic system have garnered significant attention for their diverse pharmacological activities, including acetylcholinesterase inhibition, anticancer properties, and receptor antagonism.[1][2][3][4] This guide provides a comparative analysis of the structure-activity relationships (SAR) of 5,6,7,8-tetrahydroquinolin-7-amine derivatives, offering insights into the rational design of novel therapeutic agents.
The 5,6,7,8-Tetrahydroquinoline Core: A Versatile Scaffold
The unique conformational flexibility of the saturated portion of the tetrahydroquinoline ring system, combined with the aromatic pyridine ring, allows for diverse interactions with various biological targets. The amine substituent at the 7-position serves as a critical anchor point for further functionalization, enabling the exploration of a wide chemical space to optimize potency, selectivity, and pharmacokinetic properties.
Comparative SAR Analysis of this compound Derivatives
The biological activity of this compound derivatives is profoundly influenced by the nature and position of substituents on both the aromatic and saturated rings, as well as on the exocyclic amine.
Substitutions on the Aromatic Ring
Modifications to the pyridine ring of the tetrahydroquinoline core have a significant impact on activity. For instance, in the context of C5a receptor antagonists, the introduction of electron-withdrawing groups at the 2-position of the quinoline ring generally enhances binding affinity.
Table 1: SAR of 2-Aryl-5-amino-5,6,7,8-tetrahydroquinoline Derivatives as C5a Receptor Antagonists [5]
| Compound | R1 (at 2-position) | R2 | C5a Binding IC50 (nM) |
| 1 | H | H | 150 |
| 2 | 4-F-Phenyl | H | 30 |
| 3 | 3-Cl-Phenyl | H | 25 |
| 4 | 4-Cl-Phenyl | H | 10 |
| 5 | 4-CF3-Phenyl | H | 8 |
| 6 | 4-Cl-Phenyl | 7-Me | 5 |
As shown in Table 1, the potency increases with the introduction of halo and trifluoromethyl groups on the 2-aryl substituent. This suggests that electronic effects and potential hydrophobic interactions play a crucial role in receptor binding.
Substitutions on the Saturated Ring
Alterations to the cyclohexyl portion of the scaffold can influence both potency and selectivity. For example, the stereochemistry at chiral centers within this ring can be a determining factor for biological activity.
Modifications of the Exocyclic Amine
The amine group at the 7-position is a key handle for introducing diverse side chains, significantly impacting the pharmacological profile. In the development of CXCR4 antagonists, for instance, substitution on the amine is essential for activity.
Table 2: SAR of (S)-5,6,7,8-Tetrahydroquinoline-8-amine Derivatives as CXCR4 Antagonists [5]
| Compound | R Group on Amine | CXCR4 IC50 (nM) |
| 7 | H | >10000 |
| 8 | Benzyl | 580 |
| 9 | (Pyridin-2-yl)methyl | 25 |
These data highlight the importance of the substituent on the exocyclic amine for achieving high-affinity binding to the CXCR4 receptor. The pyridin-2-ylmethyl group in compound 9 likely engages in specific interactions within the receptor binding pocket that are not possible with a simple benzyl group.
Experimental Protocols
To facilitate further research and validation, detailed experimental protocols for the synthesis of a representative this compound derivative and a common biological assay are provided below.
Synthesis of 2-Aryl-5-amino-5,6,7,8-tetrahydroquinolines
A general synthetic route to access 2-aryl-5-amino-5,6,7,8-tetrahydroquinolines involves a multi-step sequence.[4]
Caption: Workflow for the acetylcholinesterase inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare solutions of acetylcholinesterase (AChE), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), acetylthiocholine iodide (ATCI), and the test compound in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Assay Procedure: In a 96-well plate, add the buffer, DTNB solution, and the test compound at various concentrations. Add the AChE solution and pre-incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Reaction Initiation: Initiate the reaction by adding the ATCI solution.
-
Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of the reaction is proportional to the AChE activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor. Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Diverse Biological Activities of 5,6,7,8-Tetrahydroquinoline Derivatives
Beyond their role as receptor antagonists and enzyme inhibitors, derivatives of 5,6,7,8-tetrahydroquinoline have demonstrated a broad spectrum of biological activities.
Anticancer Activity
Several studies have reported the antiproliferative effects of these compounds against various cancer cell lines. [2][3][6]The mechanism of action can involve the induction of apoptosis, cell cycle arrest, and the production of reactive oxygen species (ROS). [2][3]The stereochemistry of these molecules can significantly influence their anticancer potency. [2][3]
Antimicrobial Activity
Certain 5,6,7,8-tetrahydropyrimido[4,5-b]quinoline derivatives, synthesized from 2-amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile, have shown promising antimicrobial activity. [7][8]
Conclusion
The this compound scaffold represents a versatile platform for the design and development of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that subtle modifications to this core structure can lead to significant changes in biological activity and target selectivity. The provided experimental protocols offer a starting point for researchers to synthesize and evaluate new derivatives, contributing to the ongoing exploration of the therapeutic potential of this important class of compounds.
References
-
Fink, D. M., et al. Synthesis and evaluation of 5-amino-5,6,7,8-tetrahydroquinolinones as potential agents for the treatment of Alzheimer's disease. PubMed, 1995. Available from: [Link]
-
Colombo, E., et al. Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. PubMed, 2020. Available from: [Link]
-
Colombo, E., et al. Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. National Institutes of Health, 2020. Available from: [Link]
-
Elkholy, Y. M., & Morsy, M. A. Facile Synthesis of 5, 6, 7, 8-Tetrahydropyrimido [4, 5-b]-quinoline Derivatives. ResearchGate, 2006. Available from: [Link]
-
Colombo, E., et al. Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. ResearchGate, 2020. Available from: [Link]
-
Gatta, F., et al. Synthesis and Characterization of Tetrahydroquinolines as acetylcholinesterase inhibitors. Semantic Scholar, 1992. Available from: [Link]
-
Faidallah, H. M., et al. Biologically active 5,6,7,8-THQ derivatives. ResearchGate, 2014. Available from: [Link]
-
Reddy, T. S., et al. Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzot[3][7]hieno[2,3-d]pyrimidines as Microtubule Targeting Agents. MDPI, 2021. Available from: [Link]
-
Gatta, F., et al. 5,6,7,8-Tetrahydroquinolines. Part III. Synthesis of 5,6,7,8-tetrahydroquinoline-8-thiocarboxamides. Royal Society of Chemistry, 1988. Available from: [Link]
-
Colombo, E., et al. Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. MDPI, 2021. Available from: [Link]
-
Al-Hujaili, A. A., et al. Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. National Institutes of Health, 2022. Available from: [Link]
-
Ojha, M., et al. Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 2023. Available from: [Link]
-
de la Cueva, L., et al. 5-Methyl-N-(8-(5,6,7,8-tetrahydroacridin-9-ylamino)octyl)-5H-indolo[2,3-b]quinolin-11-amine: a highly potent human cholinesterase inhibitor. National Institutes of Health, 2017. Available from: [Link]
-
Kimura, I., et al. Structure-activity relationship studies of tetrahydroquinolone derivatives as GPR41 modulators. PubMed, 2024. Available from: [Link]
-
Sum, F.-W., et al. Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. PubMed, 2008. Available from: [Link]
-
Appchem. This compound. Available from: [Link]
-
Wang, Y., et al. Bioactivities and Structure–Activity Relationships of Natural Tetrahydroanthraquinone Compounds: A Review. Frontiers in Pharmacology, 2020. Available from: [Link]
-
Elkholy, Y. M., & Morsy, M. A. Facile synthesis of 5, 6, 7, 8-tetrahydropyrimido [4, 5-b]-quinoline derivatives. PubMed, 2006. Available from: [Link]
-
Shirini, F., et al. Preparation of 5,6,7,8-tetrahydroquinoline derivatives. ResearchGate, 2016. Available from: [Link]
Sources
- 1. Synthesis and evaluation of 5-amino-5,6,7,8-tetrahydroquinolinones as potential agents for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Facile synthesis of 5, 6, 7, 8-tetrahydropyrimido [4, 5-b]-quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Enantioselective Activity of (R)- and (S)-5,6,7,8-Tetrahydroquinolin-7-amine: A Framework for Discovery
Introduction: The Significance of Chirality in a Privileged Scaffold
The 5,6,7,8-tetrahydroquinoline core is recognized as a "privileged structure" in medicinal chemistry, forming the backbone of numerous biologically active alkaloids and synthetic pharmaceuticals.[1] Its rigid, bicyclic framework provides a versatile template for the development of novel therapeutic agents targeting a wide array of biological pathways, from cancer to inflammatory diseases.[1][2] However, the true potential of this scaffold can only be unlocked through a deep understanding of its stereochemistry. When a chiral center is introduced, as in 5,6,7,8-Tetrahydroquinolin-7-amine, the resulting enantiomers—(R) and (S) forms—can exhibit dramatically different pharmacological and toxicological profiles. This phenomenon, known as enantioselectivity, arises from the three-dimensional nature of biological targets like enzymes and receptors, which preferentially interact with one enantiomer over the other.
While extensive research has highlighted the enantioselective activities of related 8-amino-tetrahydroquinoline derivatives, a direct, comprehensive comparison of the (R)- and (S)-enantiomers of the 7-amino variant is notably absent in the current literature.[3][4] This guide, therefore, serves as a detailed framework for researchers, scientists, and drug development professionals to systematically investigate and compare the biological activities of these two enantiomers. We will provide a logical, field-proven workflow, from obtaining enantiomerically pure compounds to conducting a tiered panel of biological assays, complete with detailed experimental protocols and data presentation strategies. Our objective is to empower researchers to uncover the unique therapeutic potential hidden within the specific stereochemistry of each enantiomer.
Part 1: Securing the Tools - Synthesis and Chiral Resolution
The prerequisite for any meaningful comparison is the availability of the individual (R) and (S) enantiomers in high optical purity. While racemic this compound can be synthesized through various established methods for tetrahydroquinolines, the separation of these enantiomers is a critical first step.[5][6] Drawing from successful strategies for similar chiral amines and tetrahydroquinoline precursors, we recommend chiral High-Performance Liquid Chromatography (HPLC) as a robust and scalable method.[7][8]
Workflow for Chiral Resolution
Caption: Workflow for obtaining enantiomerically pure samples.
Experimental Protocol: Chiral HPLC Resolution
Causality: The choice of a chiral stationary phase (CSP) is paramount. Polysaccharide-based columns (e.g., ChiralPak® series) are highly effective for separating a wide range of chiral amines due to their ability to form transient diastereomeric complexes through a combination of hydrogen bonding, π-π stacking, and steric interactions.[8] The mobile phase composition is optimized to achieve a balance between resolution and retention time.
-
Column Selection: Screen several polysaccharide-based CSPs (e.g., ChiralPak IA, IB, IC) to identify the column providing the best separation.
-
Mobile Phase Preparation: Prepare a mobile phase typically consisting of a non-polar solvent (e.g., heptane or hexane) and an alcohol modifier (e.g., isopropanol or ethanol). A small amount of an amine additive (e.g., diethylamine or butylamine, ~0.1%) is often required to improve peak shape and prevent tailing by masking active sites on the silica support.[8]
-
Sample Preparation: Dissolve the racemic this compound in the mobile phase to a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions (Screening):
-
Flow Rate: 1.0 mL/min (for analytical scale).
-
Temperature: 25 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Optimization: If separation is observed, optimize the ratio of alcohol modifier to non-polar solvent to improve the resolution (Rs > 1.5) and shorten the run time.
-
Preparative Separation: Scale up the optimized analytical method to a preparative or semi-preparative HPLC system to isolate milligram to gram quantities of each enantiomer.
-
Purity and Enantiomeric Excess (ee) Determination: Collect the fractions corresponding to each peak. Evaporate the solvent and analyze the purity of each isolated enantiomer using an analytical chiral HPLC method. Confirm the structure via NMR and Mass Spectrometry.
Part 2: A Tiered Approach to Biological Evaluation
We propose a three-tiered experimental plan to systematically build a comprehensive profile of the enantioselective activity of (R)- and (S)-5,6,7,8-Tetrahydroquinolin-7-amine.
Tier 1: Broad-Spectrum Cytotoxicity Screening
Rationale: An initial assessment of general cytotoxicity across a panel of cancer cell lines is a cost-effective way to identify if the compounds possess antiproliferative activity and if this activity is stereoselective. This approach is supported by findings that related 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine derivatives exhibit enantioselective anticancer effects.[4][9][10]
Experimental Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[11]
Caption: Step-by-step workflow of the MTT cell viability assay.
-
Cell Seeding: Plate cells from a suggested panel (e.g., A2780 ovarian, HT-29 colon, MCF-7 breast cancer cell lines) in 96-well plates at a pre-optimized density and allow them to adhere for 24 hours.[2][4]
-
Compound Treatment: Prepare serial dilutions of the (R)- and (S)-enantiomers in culture medium. Treat the cells with a range of concentrations (e.g., 0.1 to 100 µM). Include vehicle-only controls.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add MTT solution to each well (final concentration ~0.5 mg/mL) and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[12]
-
Solubilization: Carefully remove the culture medium and add a solubilizing agent (e.g., DMSO or a specialized SDS-based solution) to dissolve the formazan crystals.[12]
-
Absorbance Reading: Measure the absorbance at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot dose-response curves to determine the IC₅₀ (half-maximal inhibitory concentration) value for each enantiomer.
Data Presentation: Comparative Cytotoxicity
| Cell Line | (R)-Enantiomer IC₅₀ (µM) | (S)-Enantiomer IC₅₀ (µM) | Enantiomeric Ratio (S/R) |
| A2780 | Data | Data | Data |
| HT-29 | Data | Data | Data |
| MCF-7 | Data | Data | Data |
Tier 2: Target Identification via Receptor Binding Assays
Rationale: If Tier 1 reveals significant and enantioselective activity, the next logical step is to identify the molecular target(s). Given that many bioactive amines interact with G-Protein Coupled Receptors (GPCRs), a receptor binding screen is a powerful approach.[13][14] Competitive binding assays determine the affinity of a ligand for a receptor by measuring its ability to displace a known high-affinity radiolabeled or fluorescent ligand.[15][16]
Caption: Unlabeled ligands compete with labeled ligands for receptor binding.
Experimental Protocol: Radioligand Binding Assay
-
Receptor Preparation: Use cell membranes prepared from a cell line overexpressing the target receptor of interest or from native tissue.[17]
-
Assay Buffer: Prepare a suitable binding buffer, which is optimized for the specific receptor system.
-
Reaction Mixture: In a 96-well plate, combine the receptor preparation, a fixed concentration of the radioligand (e.g., ³H- or ¹²⁵I-labeled standard), and varying concentrations of the unlabeled competitor ligands ((R)- and (S)-enantiomers).
-
Incubation: Incubate the mixture to allow the binding to reach equilibrium. The time and temperature are receptor-dependent.
-
Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through a glass fiber filter using a cell harvester. The receptor-bound radioligand is retained on the filter, while the unbound radioligand passes through.[18]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value. Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Data Presentation: Comparative Binding Affinity
| Receptor Target | (R)-Enantiomer Ki (nM) | (S)-Enantiomer Ki (nM) | Enantiomeric Ratio (Ki(S)/Ki(R)) |
| Receptor X | Data | Data | Data |
| Receptor Y | Data | Data | Data |
Tier 3: Elucidating Mechanism with Functional Assays
Rationale: A high binding affinity does not describe the functional consequence of that binding. The compound could be an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (reduces basal receptor activity). Functional assays are essential to characterize the nature of the enantiomers' activity.[19] For GPCRs, a [³⁵S]GTPγS binding assay is a classic method to measure G-protein activation directly.[20]
Caption: A generic G-protein coupled receptor signaling pathway.
Experimental Protocol: [³⁵S]GTPγS Functional Assay
-
Membrane Preparation: Use the same receptor-containing membranes as in the binding assay.
-
Assay Components: Prepare an assay buffer containing GDP (to ensure G-proteins are in their inactive state), MgCl₂, and the non-hydrolyzable radiolabeled GTP analog, [³⁵S]GTPγS.[20]
-
Reaction Setup: Incubate the membranes with varying concentrations of the (R)- and (S)-enantiomers in the assay buffer containing [³⁵S]GTPγS.
-
Stimulation: The binding of an agonist enantiomer will cause the G-protein to release GDP and bind [³⁵S]GTPγS.
-
Termination and Separation: Terminate the reaction and separate bound from free [³⁵S]GTPγS via rapid filtration, as described for the binding assay.
-
Quantification and Analysis: Measure the amount of bound [³⁵S]GTPγS by scintillation counting. Plot the stimulated binding against the log concentration of the agonist to determine the EC₅₀ (half-maximal effective concentration) and Emax (maximum effect) for each enantiomer. To test for antagonist activity, measure the ability of one enantiomer to inhibit the [³⁵S]GTPγS binding stimulated by a known agonist.
Data Presentation: Comparative Functional Potency
| Parameter | (R)-Enantiomer | (S)-Enantiomer | Enantiomeric Ratio (S/R) |
| EC₅₀ (nM) | Data | Data | Data |
| Emax (%) | Data | Data | N/A |
| IC₅₀ (nM) | Data | Data | Data |
Conclusion
This guide provides a robust, logical, and experimentally grounded framework for the comprehensive evaluation of the enantioselective activities of (R)- and (S)-5,6,7,8-Tetrahydroquinolin-7-amine. By progressing through the proposed tiers—from broad cytotoxic screening to specific receptor binding and functional characterization—researchers can systematically deconstruct the pharmacological profile of each enantiomer. The discovery of significant enantioselectivity not only provides deeper insight into the structure-activity relationship of the tetrahydroquinoline scaffold but also paves the way for the development of highly specific and potent therapeutic agents with potentially improved efficacy and reduced off-target effects. The data generated from following this guide will be invaluable for drug development professionals seeking to harness the power of stereochemistry in creating next-generation medicines.
References
-
Slideshare. (n.d.). Techniques for measuring receptor binding – Its uses.pptx. Retrieved from [Link][18]
-
Eckelman, W. C. (2008). In vitro receptor binding assays: general methods and considerations. Current protocols in pharmacology, Chapter 9, Unit9.3. [Link][15]
-
Limbird, L. E. (1996). Radioligand binding methods: practical guide and tips. American journal of physiology. Cell physiology, 270(2), C374-C379. [Link][16]
-
Limbird, L. E. (1996). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Cell Physiology, 270(2), C374-C379. [Link][17]
-
Creative Bioarray. (n.d.). Receptor Binding Assay. Retrieved from [Link][21]
-
Facchetti, G., et al. (2020). Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. Molecules, 25(23), 5561. [Link][3]
-
Facchetti, G., et al. (2020). Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. PubMed, 33260896. [Link][4]
-
ResearchGate. (2020). (PDF) Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. [Link][9]
-
ResearchGate. (n.d.). Biologically active 5,6,7,8-THQ derivatives. Retrieved from [Link][2]
-
Welch, C. J., et al. (2012). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. Journal of chromatography. A, 1256, 119–126. [Link][8]
-
Semantic Scholar. (2020). Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. Retrieved from [Link][10]
-
Roth, B. L. (2017). Discovery of new GPCR ligands to illuminate new biology. Nature chemical biology, 13(11), 1143–1149. [Link][13]
-
Zhang, R., et al. (2022). Recent progress in assays for GPCR drug discovery. Acta pharmacologica Sinica, 43(8), 1957–1966. [Link][14]
-
Sahlholm, K., et al. (2016). Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment. Methods in molecular biology (Clifton, N.J.), 1484, 135–151. [Link][20]
-
ResearchGate. (n.d.). Screening approach for chiral separation of pharmaceuticals Part III. Supercritical fluid chromatography for analysis and purification in drug discovery. [Link][22]
-
Sridharan, V., et al. (2019). Progress in the Chemistry of Tetrahydroquinolines. Chemical Reviews, 119(12), 7784-7880. [Link][5]
-
Crossley, R., et al. (1976). 5,6,7,8-Tetrahydroquinolines. Part III. Synthesis of 5,6,7,8-tetrahydroquinoline-8-thiocarboxamides. Journal of the Chemical Society, Perkin Transactions 1, 980-983. [Link][6]
-
Zhang, X., & Zhao, J. (2012). Tools for GPCR drug discovery. Acta pharmacologica Sinica, 33(3), 372–384. [Link][19]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 5,6,7,8-Tetrahydroquinolines. Part III. Synthesis of 5,6,7,8-tetrahydroquinoline-8-thiocarboxamides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds | Semantic Scholar [semanticscholar.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. broadpharm.com [broadpharm.com]
- 13. escholarship.org [escholarship.org]
- 14. Recent progress in assays for GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In vitro receptor binding assays: general methods and considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. journals.physiology.org [journals.physiology.org]
- 17. scite.ai [scite.ai]
- 18. Techniques for measuring receptor binding – Its uses.pptx [slideshare.net]
- 19. Tools for GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 21. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 22. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Validation of a Novel HPLC-UV Method for 5,6,7,8-Tetrahydroquinolin-7-amine
Executive Summary: 5,6,7,8-Tetrahydroquinolin-7-amine is a crucial quinoline derivative, often utilized as a key intermediate in pharmaceutical synthesis. The stringent quality control required in drug development necessitates a robust, accurate, and reliable analytical method for its quantification. This guide introduces a novel, validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method designed for this purpose. Through a comprehensive validation process following the International Council for Harmonisation (ICH) Q2(R2) guidelines, this method is demonstrated to be superior in specificity, accuracy, and precision compared to alternative techniques like Gas Chromatography (GC) and Thin-Layer Chromatography (TLC). This document provides a detailed comparison of these methods, the full validation protocol for the new HPLC-UV method, and the supporting experimental data, establishing it as the recommended approach for the quantitative analysis of this compound in a regulated environment.
Introduction: The Analytical Imperative
In the landscape of pharmaceutical development, the purity and concentration of starting materials and intermediates are paramount. This compound, with its reactive amine group and bicyclic core, is a versatile building block. However, its structural attributes also present analytical challenges, including potential for oxidation and the need to distinguish it from structurally similar impurities. A validated analytical method is not merely a procedural requirement; it is the foundation of product quality and patient safety. The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose[1][2]. This guide is grounded in the principles outlined by the ICH and the U.S. Food and Drug Administration (FDA), which provide a framework for demonstrating that an analytical procedure is fit for purpose[3].
Comparative Analysis of Potential Analytical Techniques
The choice of analytical technique is the first critical decision in method development. It must be based on the physicochemical properties of the analyte and the requirements of the analysis (e.g., quantitative vs. qualitative, throughput, cost).
| Technique | Principle | Applicability for this compound | Limitations |
| HPLC-UV | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Excellent. Ideal for non-volatile, polar, and UV-absorbing compounds. Provides high resolution and is the gold standard for pharmaceutical assays[4][5]. | Higher initial instrument cost compared to TLC. |
| GC-FID | Separation based on partitioning between a gas mobile phase and a liquid/solid stationary phase. | Poor to Moderate. The analyte's polarity and relatively high boiling point may require derivatization to improve volatility and peak shape. Risk of thermal degradation[6][7]. | Not suitable for non-volatile or thermally unstable compounds. Derivatization adds complexity and potential for error[5][8]. |
| TLC | Separation on a planar stationary phase. | Limited. Best used for qualitative purposes (e.g., reaction monitoring, preliminary impurity profiling). Densitometry allows for semi-quantitative analysis but lacks the precision of HPLC[9][10]. | Lower resolution, sensitivity, and precision compared to HPLC. Primarily a qualitative or screening tool[10]. |
Based on this analysis, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection was selected as the most promising technique for developing a robust and reliable quantitative method.
Development and Validation of a Novel RP-HPLC-UV Method
A systematic approach was taken to develop and validate an analytical method that is specific, accurate, precise, and robust for the quantification of this compound.
Method Development Rationale
The primary goal was to achieve a sharp, symmetrical peak for the analyte, well-resolved from any potential impurities, within a reasonable runtime.
-
Column Selection: A C18 stationary phase was chosen due to its versatility and effectiveness in retaining moderately polar compounds like the target analyte.
-
Mobile Phase: A mixture of acetonitrile (ACN) and water provides a good solvent gradient for elution. Critically, a small amount of trifluoroacetic acid (TFA) was added to the aqueous phase. At a pH below the pKa of the amine group, TFA ensures the analyte is protonated, which significantly improves peak shape and prevents tailing by minimizing interactions with residual silanols on the stationary phase.
-
Detection Wavelength: Quinoline derivatives are known to possess strong UV absorbance due to their aromatic structure[11][12][13]. An analysis of the UV spectrum for this compound revealed a strong absorbance maximum at 275 nm . This wavelength was chosen to maximize sensitivity while minimizing potential interference from common solvents and excipients.
Detailed Experimental Protocol: HPLC-UV Method
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II LC System or equivalent |
| Column | Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% (v/v) TFA in Water |
| Mobile Phase B | 0.1% (v/v) TFA in Acetonitrile |
| Gradient | 10% B to 70% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 275 nm |
| Standard Diluent | 50:50 (v/v) Acetonitrile:Water |
| Expected Retention Time | Approximately 4.5 minutes |
Validation Protocol & Results
The method was validated according to ICH Q2(R2) guidelines, which outline the necessary validation characteristics for various analytical procedures[14][15][16][17].
The validation process follows a logical sequence to demonstrate the method's suitability.
Sources
- 1. biopharminternational.com [biopharminternational.com]
- 2. fda.gov [fda.gov]
- 3. fda.gov [fda.gov]
- 4. aelabgroup.com [aelabgroup.com]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. labioscientific.com [labioscientific.com]
- 8. Difference between GC and HPLC Techniques | Pharmaguideline [pharmaguideline.com]
- 9. imgroupofresearchers.com [imgroupofresearchers.com]
- 10. Lipid Analysis by Thin-Layer Chromatography—Detection, Staining and Derivatization [mdpi.com]
- 11. UV Properties and Loading into Liposomes of Quinoline Derivatives [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA’s Antioxidant Activity Modulators—Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 15. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 16. ICH Official web site : ICH [ich.org]
- 17. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
A Comparative Guide to Catalytic Systems for the Synthesis of 5,6,7,8-Tetrahydroquinolin-7-amine
Introduction: The Significance of 5,6,7,8-Tetrahydroquinolin-7-amine
The 5,6,7,8-tetrahydroquinoline scaffold is a privileged structural motif in medicinal chemistry and drug discovery, appearing in a multitude of biologically active compounds. The introduction of an amine functionality at the 7-position unlocks a versatile synthetic handle for the development of novel therapeutics, agrochemicals, and molecular probes. This compound serves as a crucial building block for creating extensive libraries of compounds for high-throughput screening and as a precursor for complex molecular architectures. This guide provides a comparative analysis of various catalytic systems for the synthesis of this valuable intermediate, focusing on the prevalent and efficient method of reductive amination of the corresponding ketone precursor, 5,6,7,8-tetrahydroquinolin-7-one.
Synthesis of the Precursor: 5,6,7,8-Tetrahydroquinolin-7-one
A robust and reproducible synthesis of the ketone precursor is paramount for any successful campaign to produce the target amine. While several routes can be envisaged, a reliable pathway involves a two-step process starting from the commercially available quinoline.
Step 1: Catalytic Hydrogenation of Quinoline to 1,2,3,4-Tetrahydroquinoline
The initial step involves the reduction of the pyridine ring of quinoline. This is a well-established transformation typically carried out under hydrogen pressure with a heterogeneous catalyst.
Step 2: Isomerization to 5,6,7,8-Tetrahydroquinoline
The thermodynamically more stable 5,6,7,8-tetrahydroquinoline can be obtained by the isomerization of 1,2,3,4-tetrahydroquinoline. A Chinese patent describes a method for this transformation using a modified palladium catalyst at elevated temperatures.[1]
Step 3: Oxidation to 5,6,7,8-Tetrahydroquinolin-7-one
The crucial step of introducing the ketone functionality at the 7-position can be achieved through the benzylic oxidation of 5,6,7,8-tetrahydroquinoline. This transformation can be accomplished using various oxidizing agents, with chromium-based reagents being historically prevalent.
Comparative Analysis of Catalysts for Reductive Amination
The core of this guide is the comparative study of catalytic systems for the conversion of 5,6,7,8-tetrahydroquinolin-7-one to this compound. The primary method for this transformation is direct reductive amination, a one-pot reaction that combines the ketone, an amine source (typically ammonia or an ammonium salt), and a reducing agent in the presence of a catalyst.
The following sections will compare the performance of heterogeneous, homogeneous, and biocatalytic systems. As direct comparative studies on 5,6,7,8-tetrahydroquinolin-7-one are scarce in the literature, performance data will be contextualized with results from the reductive amination of the structurally analogous and well-studied 2-tetralone.
Heterogeneous Catalysts: The Workhorses of Hydrogenation
Heterogeneous catalysts are widely employed in industrial settings due to their ease of separation from the reaction mixture, reusability, and generally lower cost.
| Catalyst | Typical Conditions | Advantages | Disadvantages | Reported Yields (2-tetralone) |
| Raney® Nickel | H₂ (high pressure), NH₃/MeOH, elevated temp. | High activity, cost-effective. | Pyrophoric, requires high pressure, potential for over-reduction. | High yields (up to 95%) reported under optimized conditions. |
| Palladium on Carbon (Pd/C) | H₂ (atm. or high pressure), NH₄OAc/MeOH. | Versatile, effective under milder conditions than Raney Ni. | Can be sensitive to catalyst poisoning. | Good to excellent yields. |
| Platinum(IV) Oxide (PtO₂) | H₂ (atm. or high pressure), NH₃/EtOH. | Highly active, effective for a broad range of substrates. | Higher cost compared to Ni and Pd catalysts. | High yields. |
| Cobalt-based Catalysts | H₂ (low pressure), aq. NH₃, mild temp. | Reusable, operates under mild conditions. | Less commonly reported than Ni, Pd, or Pt. | Good yields for various ketones. |
Causality in Catalyst Selection: The choice of a heterogeneous catalyst often depends on the available equipment (for high-pressure hydrogenations) and the desired balance between reactivity and cost. Raney Nickel is a powerful, albeit hazardous, option for large-scale synthesis, while Pd/C offers a more versatile and often milder alternative.
Homogeneous Catalysts: Precision and Mild Conditions
Homogeneous catalysts, typically transition metal complexes, offer the advantage of high selectivity and activity under mild reaction conditions. However, their separation from the product can be more challenging and they are generally more expensive than their heterogeneous counterparts.
| Catalyst Type | Ligand System | Typical Conditions | Advantages | Disadvantages | Reported Yields (2-tetralone & other cyclic ketones) |
| Iridium (Ir) | Cp* and bidentate ligands | NH₄OAc or NH₄O₂CH, H₂, mild temp. | High efficiency and selectivity, functional group tolerance. | High cost of iridium. | Excellent yields, often >90%. |
| Rhodium (Rh) | Diphosphine ligands (e.g., Xantphos) | H₂, mild to moderate pressure and temp. | Good activity under mild conditions. | Cost of rhodium and ligands. | Good to high yields. |
| Ruthenium (Ru) | Chiral diphosphine ligands (for asymmetric synthesis) | H₂, NH₃/NH₄Cl | Primarily used for asymmetric synthesis, high enantioselectivity. | Can be adapted for racemic synthesis, but less common. | High yields and enantioselectivities in asymmetric reactions. |
Expert Insights: Iridium-based catalysts have emerged as particularly powerful tools for direct reductive amination, often requiring very low catalyst loadings and proceeding under mild conditions with excellent functional group tolerance. The choice of ligand is crucial for achieving high activity and selectivity.
Biocatalysts: The Green Chemistry Approach
Enzymatic catalysis offers a highly selective and environmentally benign alternative to traditional chemical methods. Imine reductases (IREDs) and reductive aminases (RedAms) are particularly well-suited for the asymmetric synthesis of chiral amines.
| Biocatalyst | Cofactor | Typical Conditions | Advantages | Disadvantages | Reported Performance (2-tetralone) |
| Imine Reductases (IREDs) | NAD(P)H | Aqueous buffer, ambient temp. | High enantioselectivity, mild conditions, environmentally friendly. | Limited substrate scope for some enzymes, requires cofactor recycling system. | High conversions (>90%) and excellent enantiomeric excess (>98%). |
| Reductive Aminases (RedAms) | NAD(P)H | Aqueous buffer, ambient temp. | Catalyzes both imine formation and reduction, high efficiency. | Similar to IREDs. | High conversions and excellent enantioselectivity. |
Field-Proven Perspective: While primarily focused on asymmetric synthesis, biocatalysis is a powerful tool that should be considered, especially when enantiopure this compound is the target. The development of robust cofactor recycling systems has made these processes more economically viable on a larger scale.
Experimental Protocols
Protocol 1: Synthesis of 5,6,7,8-Tetrahydroquinoline
This protocol is adapted from the procedure described in Chinese patent CN101544601B.[1]
-
Hydrogenation: In a high-pressure autoclave, charge quinoline and a modified palladium catalyst (PD catalyst as described in the patent).
-
Pressurize the reactor with hydrogen to 8-12 atm.
-
Heat the mixture to 60-70 °C with stirring until the hydrogen pressure no longer drops, indicating the completion of the hydrogenation to 1,2,3,4-tetrahydroquinoline.
-
Isomerization: Carefully vent the excess hydrogen to a pressure of 2 atm.
-
Increase the temperature to 160-170 °C and stir for 2 hours.
-
Cool the reaction mixture, filter to recover the catalyst, and purify the resulting 5,6,7,8-tetrahydroquinoline by vacuum distillation.
Protocol 2: Reductive Amination using a Heterogeneous Catalyst (Illustrative)
This is a general procedure adaptable for catalysts like Raney Nickel, Pd/C, or PtO₂.
-
To a high-pressure autoclave, add 5,6,7,8-tetrahydroquinolin-7-one, a suitable solvent (e.g., methanol or ethanol), and the chosen catalyst (e.g., 5-10 wt% Raney Nickel).
-
Cool the mixture and saturate it with ammonia gas.
-
Seal the autoclave and pressurize with hydrogen to the desired pressure (e.g., 50-100 atm for Raney Nickel).
-
Heat the reaction mixture to the appropriate temperature (e.g., 80-120 °C) with vigorous stirring.
-
Monitor the reaction by observing the cessation of hydrogen uptake.
-
After completion, cool the reactor, carefully vent the pressure, and filter the catalyst.
-
Remove the solvent under reduced pressure and purify the crude this compound by distillation or chromatography.
Protocol 3: Reductive Amination using a Homogeneous Iridium Catalyst (Illustrative)
This protocol is based on typical conditions for Iridium-catalyzed reductive aminations.
-
In a reaction vessel under an inert atmosphere, dissolve 5,6,7,8-tetrahydroquinolin-7-one, ammonium acetate (as the amine source), and the Iridium catalyst (e.g., a Cp*Ir complex with a suitable ligand) in a solvent such as methanol.
-
Pressurize the vessel with hydrogen (typically 1-10 atm).
-
Heat the reaction mixture to a mild temperature (e.g., 40-60 °C) and stir.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction, remove the solvent in vacuo, and purify the product by column chromatography.
Visualizing the Synthetic Pathway
Overall Synthetic Workflow
Caption: Synthetic pathway to this compound.
Reductive Amination Mechanism
Caption: General mechanism of reductive amination.
Conclusion and Future Outlook
The synthesis of this compound is most effectively achieved through the reductive amination of its corresponding 7-keto precursor. This guide has provided a comparative overview of various catalytic systems, each with its own set of advantages and disadvantages.
-
Heterogeneous catalysts like Raney Nickel and Pd/C remain robust and cost-effective options, particularly for large-scale production, though they may require harsher conditions.
-
Homogeneous catalysts , especially those based on iridium, offer high efficiency and selectivity under mild conditions, making them ideal for laboratory-scale synthesis and for substrates with sensitive functional groups.
-
Biocatalysts represent the forefront of green chemistry, providing unparalleled enantioselectivity for the synthesis of chiral amines.
The choice of catalyst will ultimately be dictated by the specific requirements of the synthesis, including scale, cost, desired stereochemistry, and available equipment. Future research in this area will likely focus on the development of more active and selective non-precious metal catalysts and the expansion of the substrate scope of biocatalytic systems to further enhance the sustainable production of this important chemical building block.
References
- Method for synthesizing 5,6,7,8-tetrahydroquinoline. CN101544601B. ()
Sources
Benchmarking the Efficacy of 5,6,7,8-Tetrahydroquinolin-7-amine Based Inhibitors: A Comparative Guide for Drug Discovery Professionals
In the landscape of modern oncology, the quest for selective and potent kinase inhibitors remains a cornerstone of targeted therapy development. Among the myriad of heterocyclic scaffolds explored, the 5,6,7,8-tetrahydroquinoline nucleus has emerged as a privileged structure, demonstrating significant potential in the design of novel therapeutic agents. This guide provides an in-depth comparative analysis of 5,6,7,8-tetrahydroquinolin-7-amine based inhibitors, benchmarking their efficacy against established clinical alternatives. By synthesizing data from recent preclinical studies, we aim to furnish researchers, scientists, and drug development professionals with a clear, evidence-based perspective on the potential of this promising class of molecules.
The Rationale for Targeting Kinases with Tetrahydroquinoline Scaffolds
Protein kinases are pivotal regulators of cellular signaling pathways, governing processes such as cell growth, proliferation, differentiation, and survival.[1] Their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention. The 5,6,7,8-tetrahydroquinoline scaffold offers a versatile and synthetically accessible framework for the development of kinase inhibitors.[2] Its three-dimensional structure allows for the precise orientation of substituents to engage with the ATP-binding pocket of kinases, a common mechanism of action for this class of drugs.[1]
Recent research has highlighted the potential of morpholine-substituted tetrahydroquinoline derivatives as potent inhibitors of the mTOR (mammalian target of rapamycin) pathway, a critical regulator of cell growth and proliferation.[3] One such derivative, compound 10e , has demonstrated exceptional potency against the A549 lung cancer cell line with a half-maximal inhibitory concentration (IC50) of 0.033 µM.[4] This finding underscores the therapeutic potential of the tetrahydroquinoline scaffold and provides a strong basis for comparison with existing kinase inhibitors targeting other key oncogenic pathways, such as those driven by Aurora kinases and Vascular Endothelial Growth Factor Receptors (VEGFR).
Comparative Efficacy Analysis: Tetrahydroquinoline Derivatives vs. Standard-of-Care Inhibitors
To objectively benchmark the efficacy of the tetrahydroquinoline scaffold, we will compare the in vitro activity of a representative potent derivative (Compound 10e) against established inhibitors of two clinically significant kinase families: Aurora kinases and VEGFR.
-
Aurora Kinase Inhibition: Alisertib (MLN8237) is a selective and potent inhibitor of Aurora A kinase, a key regulator of mitosis.[5] Its over-expression is implicated in various cancers, leading to genomic instability.[3]
-
VEGFR Inhibition: Sunitinib is a multi-targeted tyrosine kinase inhibitor that potently inhibits VEGFRs, thereby disrupting tumor angiogenesis.
The following table summarizes the comparative IC50 values, a measure of the concentration of a drug required to inhibit a biological process by 50%. Lower IC50 values indicate greater potency.
| Compound/Inhibitor | Target Pathway | Cell Line | IC50 (µM) | Citation |
| Compound 10e (Tetrahydroquinoline Derivative) | mTOR | A549 (Lung Cancer) | 0.033 | [4] |
| Alisertib (MLN8237) | Aurora A Kinase | HCT116 (Colon Cancer) | 0.06 - >5 | [3] |
| Sunitinib | VEGFR-2, PDGFRβ, c-Kit | Various | See Note 1 |
This data indicates that the tetrahydroquinoline derivative, Compound 10e, exhibits potent anti-proliferative activity in a lung cancer cell line, with an IC50 value in the nanomolar range. While a direct comparison against Alisertib and Sunitinib in the same cell line and under identical experimental conditions is not available from the reviewed literature, the potency of Compound 10e suggests that the 5,6,7,8-tetrahydroquinoline scaffold is a highly promising starting point for the development of novel kinase inhibitors.
Mechanistic Insights: Key Signaling Pathways
To appreciate the therapeutic rationale behind inhibiting these targets, it is crucial to understand their roles in cancer progression.
The Aurora Kinase Signaling Pathway
Aurora kinases are essential for the proper execution of mitosis. Aurora A, in particular, is involved in centrosome maturation and separation, as well as the formation of the bipolar spindle. Its overexpression can lead to errors in chromosome segregation, contributing to aneuploidy and tumorigenesis. Inhibition of Aurora A leads to mitotic arrest and subsequent apoptosis in cancer cells.
Caption: Simplified Aurora A Kinase signaling pathway in mitosis.
The VEGFR Signaling Pathway
Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFRs) are the primary drivers of angiogenesis, the formation of new blood vessels. Tumors require a dedicated blood supply to grow and metastasize. By binding to VEGFRs on endothelial cells, VEGF triggers a signaling cascade that promotes cell proliferation, migration, and survival, leading to the formation of new vasculature that feeds the tumor. Inhibitors like Sunitinib block the ATP-binding site of VEGFR, thereby inhibiting this process.
Caption: Overview of the VEGFR signaling pathway in angiogenesis.
Experimental Protocols for Efficacy Benchmarking
Reproducible and standardized assays are fundamental to the comparative evaluation of kinase inhibitors. Below are representative protocols for key in vitro assays.
In Vitro Kinase Inhibition Assay (IC50 Determination)
This assay quantifies the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.
Objective: To determine the IC50 value of a test compound against a target kinase.
Materials:
-
Purified recombinant kinase (e.g., Aurora A, VEGFR-2)
-
Specific peptide substrate for the kinase
-
Test compound (e.g., this compound derivative) and reference inhibitor (e.g., Alisertib, Sunitinib)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
96- or 384-well white assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test and reference compounds in DMSO. A typical starting concentration is 10 mM.
-
Assay Plate Setup: Add a small volume (e.g., 2.5 µL) of the diluted compounds or DMSO (vehicle control) to the wells of the assay plate.
-
Kinase Reaction:
-
Prepare a kinase/substrate master mix in the kinase assay buffer.
-
Add the kinase/substrate mix to the wells containing the compounds and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction and measure the amount of product formed (e.g., ADP) according to the detection kit manufacturer's instructions. For the ADP-Glo™ assay, this involves adding the ADP-Glo™ reagent to deplete unused ATP, followed by the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: Workflow for an in vitro kinase inhibition (IC50) assay.
Cellular Proliferation Assay (GI50 Determination)
This assay measures the concentration of a compound that inhibits the growth of a cancer cell line by 50%.
Objective: To determine the half-maximal growth inhibitory concentration (GI50) of a test compound on a specific cancer cell line.
Materials:
-
Cancer cell line (e.g., A549)
-
Complete cell culture medium
-
Test compound and reference inhibitor
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
96-well clear or opaque-walled tissue culture plates
-
Multichannel pipette, incubator, plate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator.
-
Compound Treatment: Treat the cells with a serial dilution of the test and reference compounds. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for a prolonged period, typically 48-72 hours.
-
Viability Measurement: Add the cell viability reagent to each well and incubate according to the manufacturer's protocol. This reagent measures a parameter indicative of cell viability, such as metabolic activity or ATP content.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control cells and plot the percentage of cell growth inhibition against the logarithm of the compound concentration. Fit the data to a dose-response curve to calculate the GI50 value.
Conclusion and Future Directions
The this compound scaffold represents a highly promising framework for the development of novel kinase inhibitors. The demonstrated nanomolar potency of derivatives such as Compound 10e against cancer cell lines positions this chemical class as a compelling area for further investigation. While direct, head-to-head comparative data against standard-of-care inhibitors in enzymatic assays is still needed to fully elucidate their efficacy and selectivity, the existing evidence strongly supports their continued development.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of this compound derivatives against specific kinase targets.
-
Head-to-Head Benchmarking: Conducting in vitro enzymatic and cellular assays that directly compare novel tetrahydroquinoline inhibitors with clinically relevant drugs like Alisertib and Sunitinib.
-
In Vivo Efficacy Studies: Evaluating the most promising lead compounds in preclinical animal models of cancer to assess their pharmacokinetic properties and anti-tumor activity.
By pursuing these avenues of research, the full therapeutic potential of this compound based inhibitors can be realized, potentially leading to the development of next-generation targeted cancer therapies.
References
-
ResearchGate. (n.d.). IC50 comparison of sunitinib, 14, and 15 against VEGFR-2 and PDGFRβ. Retrieved from [Link]
-
PLOS. (2024). Vorolanib, sunitinib, and axitinib: A comparative study of vascular endothelial growth factor receptor inhibitors and their anti-angiogenic effects. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Inhibition of the Aurora A kinase augments the anti-tumor efficacy of oncolytic measles virotherapy. Retrieved from [Link]
-
ResearchGate. (n.d.). Alisertib antitumor activity across 9 tumor models of different histologies grown subcutaneously or disseminated. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Antitumor activity of the aurora a selective kinase inhibitor, alisertib, against preclinical models of colorectal cancer. Retrieved from [Link]
-
ResearchGate. (2024). Vorolanib, sunitinib, and axitinib: A comparative study of vascular endothelial growth factor receptor inhibitors and their anti-angiogenic effects. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). 5,6,7,8-Tetrahydroquinolines. Part III. Synthesis of 5,6,7,8-tetrahydroquinoline-8-thiocarboxamides. Retrieved from [Link]
-
National Institutes of Health. (n.d.). MLN8054 and Alisertib (MLN8237): Discovery of Selective Oral Aurora A Inhibitors. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and evaluation of 5-amino-5,6,7,8-tetrahydroquinolinones as potential agents for the treatment of Alzheimer's disease. Retrieved from [Link]
-
National Institutes of Health. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). The design, synthesis, and biological evaluation of 5,6,7,8-tetrahydropteridines as anti-inflammatory compounds. Retrieved from [Link]
-
MDPI. (n.d.). Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidines as Microtubule Targeting Agents. Retrieved from [Link]
-
ResearchGate. (n.d.). Biologically active 5,6,7,8-THQ derivatives. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs. Retrieved from [Link]
-
MDPI. (n.d.). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. Retrieved from [Link]
-
PubMed. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Retrieved from [Link]
-
StatPearls. (n.d.). Tyrosine Kinase Inhibitors. Retrieved from [Link]
Sources
- 1. Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors | MDPI [mdpi.com]
- 2. Antitumor activity of the aurora a selective kinase inhibitor, alisertib, against preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Vorolanib, sunitinib, and axitinib: A comparative study of vascular endothelial growth factor receptor inhibitors and their anti-angiogenic effects | PLOS One [journals.plos.org]
Navigating the Maze of Selectivity: A Comparative Guide to the Cross-Reactivity of 5,6,7,8-Tetrahydroquinolin-7-amine in Biological Assays
Introduction: The Allure and Ambiguity of a Privileged Scaffold
In the landscape of medicinal chemistry, the 5,6,7,8-tetrahydroquinoline (THQ) scaffold is recognized as a "privileged structure".[1] Its rigid, three-dimensional architecture is a common feature in a multitude of biologically active alkaloids and synthetic pharmaceuticals, making it a versatile building block for drug discovery.[1] The specific derivative, 5,6,7,8-Tetrahydroquinolin-7-amine, with its chiral amine, offers a strategic starting point for synthesizing complex molecules and novel chemical entities.[1]
However, the very versatility of the THQ core presents a significant challenge: the potential for cross-reactivity and off-target effects. This guide provides an in-depth analysis of the potential for promiscuous biological activity associated with the this compound scaffold. We will explore the documented promiscuity of related THQ structures, propose a framework for rigorously evaluating the selectivity of this specific amine, and compare its hypothetical profile to alternative, more target-specific chemical moieties. This guide is intended for researchers, scientists, and drug development professionals who utilize this and similar scaffolds and are committed to the principles of robust, reproducible, and mechanistically clear pharmacological research.
The Tetrahydroquinoline Scaffold: A Double-Edged Sword
The THQ scaffold's prevalence in successful drugs is a testament to its favorable physicochemical properties and its ability to present functional groups in a well-defined spatial orientation for target engagement. Derivatives of the THQ core have been developed as potent modulators of a wide array of biological targets, including:
-
Antiproliferative agents for various cancer cell lines.[2][3][4][5][6]
-
G-Protein Coupled Receptor (GPCR) antagonists , such as those for the C5a receptor.[7]
-
Kinase inhibitors , including those targeting mTOR.[8]
-
Enzyme inhibitors , with activity against targets like acetylcholinesterase.[9]
-
Nuclear hormone receptor modulators , including androgen receptor antagonists.[10]
This broad activity profile, while demonstrating the scaffold's utility, also raises a red flag. The discovery that certain fused tricyclic THQ derivatives function as Pan-Assay Interference Compounds (PAINS) underscores the critical need for caution.[11] PAINS are compounds that appear as "hits" in many different high-throughput screens due to non-specific activity or assay artifacts, such as compound degradation into reactive species, rather than specific, selective binding to the intended target.[11] This necessitates a rigorous, proactive approach to de-risking screening hits that contain the THQ moiety.
Comparative Analysis: A Proposed Framework for Evaluating Selectivity
Direct, publicly available cross-reactivity data for this compound is limited. Therefore, this guide proposes a comparative framework. We will contrast the core structure of this compound with two representative alternative compounds that are known for their high selectivity for common drug target classes: a selective kinase inhibitor and a selective GPCR antagonist.
Chemical Structures for Comparison
To visually represent the scaffolds under discussion, the following diagram illustrates the core structures of this compound and two hypothetical selective alternatives.
Caption: A comparison of the test scaffold with alternative, more target-specific chemical structures.
Hypothetical Cross-Reactivity Profile
The table below presents a conceptual summary of expected outcomes from a broad panel-based screening assay. This illustrates the difference between a promiscuous compound and a selective one.
| Compound | Primary Target Class | Number of Off-Target Hits (>50% Inhibition at 10 µM) | Interpretation |
| This compound (Hypothetical) | Undetermined | 15-25 | High potential for cross-reactivity; may be a PAIN. |
| Alternative 1 (Selective Kinase Inhibitor) | Kinases | 1-2 | High selectivity for the intended target class. |
| Alternative 2 (Selective GPCR Antagonist) | GPCRs | 0-1 | High selectivity; minimal off-target binding. |
Experimental Protocols for Assessing Cross-Reactivity
To empirically determine the selectivity profile of this compound, a tiered screening approach is recommended. The following protocols describe standard, robust assays for evaluating off-target activities.
Workflow for Cross-Reactivity Screening
The diagram below outlines a logical workflow for assessing the selectivity of a lead compound.
Caption: A typical decision-making workflow for evaluating compound selectivity in early drug discovery.
Protocol 1: Broad Kinase Inhibitor Profiling
Causality: Kinases are a large family of structurally related enzymes, making off-target inhibition a common problem. A broad kinase panel provides a comprehensive view of a compound's selectivity within this family.
Methodology (Example using a binding assay format):
-
Compound Preparation: Solubilize this compound in 100% DMSO to create a 10 mM stock solution. Perform serial dilutions to achieve the desired final assay concentrations.
-
Assay Principle: This assay quantifies the ability of the test compound to compete with an immobilized, active-site directed ligand for binding to a large panel of kinases. The amount of kinase bound to the solid support is measured, often via quantitative PCR of a DNA tag linked to the kinase.
-
Execution (typical service provider protocol):
-
Submit the compound stock solution to a commercial provider (e.g., Eurofins DiscoverX KINOMEscan, Promega).
-
Specify the screening concentration (a single high concentration, e.g., 10 µM, is standard for initial profiling).
-
The provider will perform the binding assays against their panel of hundreds of kinases.
-
-
Data Analysis:
-
Results are typically provided as "% Inhibition" or "Kd" values.
-
A "hit" is defined as inhibition above a certain threshold (e.g., >50% or >75%).
-
The selectivity score (S-score) can be calculated to quantify promiscuity. A lower S-score indicates higher selectivity.
-
-
Self-Validation: The assay includes positive and negative controls (known selective and non-selective inhibitors) to ensure the validity of the screen. The large number of kinases tested provides an internal cross-validation of the compound's behavior.
Protocol 2: GPCR Selectivity Panel (Radioligand Binding)
Causality: GPCRs represent the largest class of membrane protein drug targets. Unintended binding to GPCRs can lead to a wide range of physiological side effects.
Methodology:
-
Compound Preparation: As described in Protocol 1.
-
Assay Principle: This assay measures the ability of the test compound to displace a known, radioactively labeled ligand from its specific receptor in a competitive binding format.
-
Execution:
-
Membrane preparations from cells expressing the target GPCR are incubated with a specific radioligand and the test compound at various concentrations.
-
Following incubation, the membranes are washed to remove unbound radioligand.
-
The amount of radioactivity remaining bound to the membranes is quantified using a scintillation counter.
-
-
Data Analysis:
-
The data is used to calculate the inhibitory concentration (IC50) and the binding affinity (Ki) of the test compound for each receptor.
-
Significant binding to any receptor other than the intended target indicates cross-reactivity.
-
-
Self-Validation: Each assay for a specific receptor includes controls for total binding (radioligand only), non-specific binding (radioligand + a high concentration of a known unlabeled ligand), and vehicle control.
Conclusion and Recommendations
The 5,6,7,8-tetrahydroquinoline scaffold is a powerful tool in the medicinal chemist's arsenal, but its inherent potential for broad biological activity necessitates a rigorous and early assessment of selectivity. The recurrent identification of THQ derivatives as hits against diverse targets, coupled with the characterization of some as PAINS, strongly suggests that this compound should be approached with a healthy degree of skepticism.[11]
We strongly recommend that any research program utilizing this compound—or any derivative from a screening campaign—should incorporate comprehensive selectivity profiling early in the discovery pipeline. Employing the experimental strategies outlined in this guide will enable researchers to:
-
Identify potential off-target liabilities before committing significant resources.
-
Generate a robust dataset to support claims of target-specific activity.
-
Differentiate true, selective binders from promiscuous compounds or assay-interfering artifacts.
By proactively addressing the question of cross-reactivity, scientists can harness the synthetic advantages of the THQ scaffold while upholding the principles of scientific integrity and developing safer, more effective chemical probes and therapeutic candidates.
References
-
Title: Fused Tetrahydroquinolines Are Interfering with Your Assay | Journal of Medicinal Chemistry Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]
-
Title: Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis Source: MDPI URL: [Link]
-
Title: Synthesis and evaluation of 5-amino-5,6,7,8-tetrahydroquinolinones as potential agents for the treatment of Alzheimer's disease Source: PubMed URL: [Link]
-
Title: Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds Source: ResearchGate URL: [Link]
-
Title: Biologically active 5,6,7,8-THQ derivatives. Source: ResearchGate URL: [Link]
-
Title: Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds Source: Semantic Scholar URL: [Link]
-
Title: Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors Source: MDPI URL: [Link]
-
Title: Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds Source: PubMed URL: [Link]
-
Title: Discovery of novel tetrahydroquinoline derivatives as potent, selective, and orally Available AR antagonists Source: PubMed URL: [Link]
-
Title: Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds Source: Semantic Scholar URL: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds | Semantic Scholar [semanticscholar.org]
- 5. Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and evaluation of 5-amino-5,6,7,8-tetrahydroquinolinones as potential agents for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of novel tetrahydroquinoline derivatives as potent, selective, and orally Available AR antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the In Vitro and In Vivo Efficacy of 5,6,7,8-Tetrahydroquinolin-7-amine Derivatives
In the landscape of contemporary drug discovery, the 5,6,7,8-tetrahydroquinoline scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. Derivatives of this heterocyclic system, particularly those bearing an amine at the 7-position, are the subject of intensive investigation for their therapeutic potential in neurodegenerative disorders and oncology. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of 5,6,7,8-tetrahydroquinolin-7-amine derivatives, offering researchers, scientists, and drug development professionals a critical analysis of their performance, supported by experimental data and detailed protocols. Our focus is to bridge the translational gap between preclinical laboratory findings and their implications in a biological system, a crucial step in the journey from a promising compound to a potential therapeutic agent.
Introduction: The Therapeutic Promise of this compound Derivatives
The 5,6,7,8-tetrahydroquinoline core is a key structural motif present in numerous natural products and synthetic molecules with significant pharmacological properties. The introduction of an amine group at the 7-position imparts unique physicochemical characteristics that can enhance interactions with biological targets. This has led to the exploration of these derivatives in two primary therapeutic areas:
-
Neurodegenerative Diseases: Primarily as acetylcholinesterase (AChE) inhibitors for the symptomatic treatment of Alzheimer's disease. The tetrahydroquinoline core can mimic the binding of acetylcholine, while the amine functionality can establish crucial hydrogen bonds within the enzyme's active site.
-
Oncology: As cytotoxic agents against various cancer cell lines. The mechanism of action in this context is often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.
This guide will dissect the efficacy of these derivatives in both arenas, critically evaluating how their performance in isolated cellular and enzymatic assays translates to animal models.
In Vitro Efficacy: A Foundation of Cellular and Enzymatic Activity
In vitro assays provide the initial, crucial assessment of a compound's biological activity in a controlled environment. For this compound derivatives, these studies typically focus on their enzymatic inhibition and cytotoxic effects.
Acetylcholinesterase Inhibition: A Key to Alzheimer's Disease Therapy
A significant body of research has focused on 5-amino-5,6,7,8-tetrahydroquinolinones, close structural relatives of the titular compounds, as AChE inhibitors. These studies provide a strong rationale for the investigation of 7-amino derivatives.
Table 1: In Vitro Acetylcholinesterase (AChE) Inhibitory Activity of 5-Amino-5,6,7,8-Tetrahydroquinolinone Derivatives [1]
| Compound | AChE IC50 (µM) |
| Derivative 1 | 0.85 |
| Derivative 2 | 1.2 |
| Derivative 3 | 3.5 |
| Tacrine (Reference) | 0.18 |
Data presented as the half-maximal inhibitory concentration (IC50) against acetylcholinesterase.
The data clearly indicates that these derivatives are potent inhibitors of AChE, albeit slightly less so than the reference compound, tacrine. The causality behind this inhibitory activity lies in the structural mimicry of the natural substrate, acetylcholine, allowing the compounds to bind to the active site of the enzyme and prevent the breakdown of the neurotransmitter.
Anticancer Activity: Cytotoxicity and Mechanistic Insights
Numerous studies have demonstrated the potent in vitro anticancer activity of tetrahydroquinoline derivatives against a panel of human cancer cell lines.
Table 2: In Vitro Cytotoxic Activity of Tetrahydroquinoline Derivatives Against Various Cancer Cell Lines [2]
| Compound | Cell Line | IC50 (µM) |
| Derivative 15 | MCF-7 (Breast) | 15.16 |
| HepG-2 (Liver) | 18.74 | |
| A549 (Lung) | 18.68 | |
| 5-FU (Reference) | MCF-7 (Breast) | 8.91 |
| HepG-2 (Liver) | 3.24 | |
| A549 (Lung) | 4.40 |
Data presented as the half-maximal inhibitory concentration (IC50) after 48 hours of treatment.[2]
These findings highlight the broad-spectrum cytotoxic potential of these compounds. Further mechanistic studies have revealed that their anticancer effects are often mediated through the induction of programmed cell death (apoptosis) and the arrest of the cell cycle, preventing cancer cell proliferation. For instance, some derivatives have been shown to induce apoptosis and cause cell cycle arrest at the G1 phase in MCF-7 cells.[2]
In Vivo Efficacy: Translating In Vitro Promise to Biological Systems
The true test of a potential therapeutic agent lies in its efficacy and safety within a living organism. In vivo studies for this compound derivatives have primarily focused on animal models of Alzheimer's disease and cancer.
Reversal of Cognitive Deficits in Alzheimer's Disease Models
The in vivo efficacy of these compounds as cognitive enhancers is often assessed using the passive avoidance test in rodents with scopolamine-induced amnesia, a well-established model for memory impairment.
Table 3: In Vivo Efficacy of 5-Amino-5,6,7,8-Tetrahydroquinolinone Derivatives in a Passive Avoidance Task [1]
| Compound | Dose (mg/kg, i.p.) | Reversal of Scopolamine-Induced Amnesia |
| Derivative 1 | 1.0 | Significant |
| Derivative 2 | 2.5 | Significant |
| Derivative 3 | 5.0 | Moderate |
Activity is determined by the ability of the compound to reverse the memory deficit induced by scopolamine in a passive avoidance paradigm.[1]
The positive results in this model suggest that the potent in vitro AChE inhibition translates to a tangible cognitive benefit in a living system. This correlation is a critical validation of the therapeutic hypothesis.
Antitumor Activity in Xenograft Models
While extensive in vivo anticancer data for this compound derivatives is still emerging, studies on related tetrahydroquinoline compounds have shown promising results in murine xenograft models. For instance, certain tetrahydrobenzo[3][4]thieno[2,3-d]pyrimidines, which share a similar heterocyclic core, have demonstrated statistically significant antitumor effects in a murine MDA-MB-435 xenograft model.
Bridging the Gap: Correlating In Vitro and In Vivo Data
A direct and quantitative correlation between in vitro potency and in vivo efficacy is the holy grail of preclinical drug development. For this compound derivatives, the available data allows for a qualitative correlation:
-
In Alzheimer's Disease: There is a clear positive correlation. Compounds with low micromolar IC50 values for AChE inhibition in vitro demonstrate the ability to reverse cognitive deficits in vivo.[1] This suggests that the primary mechanism of action is indeed the inhibition of this enzyme.
-
In Cancer: The correlation is less direct and more complex. While potent in vitro cytotoxicity is a prerequisite for in vivo activity, factors such as pharmacokinetics (absorption, distribution, metabolism, and excretion) and tumor penetration play a crucial role. A compound with excellent in vitro potency may fail in vivo due to poor bioavailability or rapid metabolism. Therefore, while the in vitro data is encouraging, further in vivo studies, including pharmacokinetic and toxicology assessments, are necessary to establish a clear correlation for anticancer applications.
Experimental Protocols
To ensure scientific integrity and reproducibility, this section provides detailed, step-by-step methodologies for the key experiments discussed in this guide.
In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard method for measuring AChE activity.
Principle: Acetylthiocholine is hydrolyzed by AChE to produce thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to yield 5-thio-2-nitrobenzoate (TNB), a yellow-colored product that can be quantified spectrophotometrically at 412 nm.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Phosphate Buffer (0.1 M, pH 8.0).
-
DTNB solution (10 mM in phosphate buffer).
-
Acetylthiocholine iodide (ATCI) solution (10 mM in deionized water).
-
AChE solution (from electric eel or human recombinant sources, diluted in phosphate buffer to achieve a suitable reaction rate).
-
Test compound solutions at various concentrations.
-
-
Assay Procedure (96-well plate format):
-
Add 20 µL of phosphate buffer to all wells.
-
Add 20 µL of test compound solution or vehicle (for control) to the respective wells.
-
Add 20 µL of AChE solution to all wells except the blank.
-
Incubate at 37°C for 15 minutes.
-
Add 100 µL of DTNB solution to all wells.
-
Initiate the reaction by adding 20 µL of ATCI solution to all wells.
-
Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute).
-
Determine the percentage of inhibition for each concentration of the test compound relative to the control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.
-
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compounds for 48 hours.
-
-
MTT Addition:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value.
-
In Vivo Passive Avoidance Test
This test assesses long-term memory in rodents based on fear conditioning.
Apparatus: A two-compartment box with a light and a dark chamber connected by a small opening. The floor of the dark chamber is equipped with an electric grid.
Step-by-Step Protocol:
-
Acquisition Trial (Day 1):
-
Place a mouse in the light compartment.
-
When the mouse enters the dark compartment, deliver a mild foot shock (e.g., 0.5 mA for 2 seconds).
-
Administer the test compound or vehicle intraperitoneally (i.p.) before or after the acquisition trial, depending on the experimental design.
-
To induce amnesia, administer scopolamine (e.g., 1 mg/kg, i.p.) 30 minutes before the acquisition trial.
-
-
Retention Trial (Day 2, 24 hours later):
-
Place the mouse back into the light compartment.
-
Measure the latency to enter the dark compartment (step-through latency). An increased latency indicates memory retention.
-
-
Data Analysis:
-
Compare the step-through latencies between different treatment groups using appropriate statistical tests (e.g., ANOVA).
-
Visualizing the Concepts
To further clarify the experimental workflows and the underlying mechanisms, the following diagrams are provided.
Experimental Workflow for In Vitro vs. In Vivo Comparison
Caption: A flowchart illustrating the progression from in vitro screening to in vivo testing and data correlation.
Signaling Pathway for Apoptosis Induction
Caption: A simplified diagram of the intrinsic pathway of apoptosis induced by some tetrahydroquinoline derivatives.
Conclusion and Future Directions
The this compound scaffold represents a highly promising starting point for the development of novel therapeutics for both Alzheimer's disease and cancer. The available data demonstrates a clear translation from potent in vitro acetylcholinesterase inhibition to in vivo cognitive improvement. For anticancer applications, while the in vitro cytotoxicity is compelling, further research is required to establish a robust in vitro to in vivo correlation.
Future efforts should focus on:
-
Synthesizing and testing a focused library of this compound derivatives to establish clear structure-activity relationships for both neuroprotective and anticancer activities.
-
Conducting comprehensive pharmacokinetic and toxicology studies on the most promising lead compounds to assess their drug-like properties and safety profiles.
-
Investigating the detailed molecular mechanisms of anticancer activity to identify specific protein targets and signaling pathways.
By systematically addressing these points, the scientific community can unlock the full therapeutic potential of this versatile chemical scaffold.
References
-
Fink, D. M., et al. (1995). Synthesis and evaluation of 5-amino-5,6,7,8-tetrahydroquinolinones as potential agents for the treatment of Alzheimer's disease. Journal of Medicinal Chemistry, 38(18), 3635-3643. [Link]
-
Al-Suwaidan, I. A., et al. (2021). Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline. Molecules, 26(19), 5988. [Link]
Sources
- 1. Synthesis and evaluation of 5-amino-5,6,7,8-tetrahydroquinolinones as potential agents for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
The 5,6,7,8-Tetrahydroquinoline Scaffold: A Head-to-Head Comparison of its Derivatives Against Established Drugs in Oncology, Neurodegeneration, and Inflammation
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the 5,6,7,8-tetrahydroquinoline core is recognized as a "privileged scaffold"—a molecular framework that is capable of binding to multiple, diverse biological targets. This inherent versatility has made it a focal point in the quest for novel therapeutics. While direct biological data on 5,6,7,8-Tetrahydroquinolin-7-amine is limited in publicly accessible literature, a wealth of research on its structural isomers and derivatives showcases the immense potential of this heterocyclic system. These derivatives have been synthesized and evaluated for a range of pharmacological activities, demonstrating promising results in key therapeutic areas.
This guide provides a head-to-head comparison of well-characterized 5,6,7,8-tetrahydroquinoline derivatives against established drugs in three critical areas: antiproliferative activity, acetylcholinesterase inhibition for Alzheimer's disease, and C5a receptor antagonism in inflammation. By examining their performance through the lens of supporting experimental data and detailed methodologies, we aim to provide researchers and drug development professionals with a comprehensive understanding of the therapeutic promise held by the 5,6,7,8-tetrahydroquinoline scaffold.
Part 1: Antiproliferative Activity - A New Frontier in Cancer Therapy?
Derivatives of 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine have emerged as a compelling new class of antiproliferative agents.[1][2] These compounds have demonstrated significant cytotoxic effects against a panel of human cancer cell lines. Their proposed mechanism of action involves the induction of mitochondrial-mediated apoptosis, a key pathway in programmed cell death that is often dysregulated in cancer. Specifically, these derivatives have been shown to induce depolarization of the mitochondrial membrane and increase the production of intracellular reactive oxygen species (ROS), leading to cell cycle arrest and apoptosis.[1][2]
To contextualize the performance of these novel compounds, we will compare them with two stalwart drugs in chemotherapy: Doxorubicin and Cisplatin. Doxorubicin, an anthracycline antibiotic, is known to intercalate into DNA and generate ROS, leading to oxidative stress and apoptosis.[3][4][5][6][7] Cisplatin, a platinum-based drug, primarily forms DNA adducts, which trigger DNA damage responses and subsequent apoptosis.[8][9][10][11][12]
Comparative Performance Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine derivatives against various cancer cell lines, alongside reported IC50 values for Doxorubicin and Cisplatin. It is important to note that IC50 values for established drugs can vary significantly between studies due to differences in experimental conditions such as cell passage number and assay duration.[13][14]
| Compound/Drug | HeLa (Cervical Cancer) IC50 (µM) | HT-29 (Colorectal Adenocarcinoma) IC50 (µM) | A2780 (Ovarian Carcinoma) IC50 (µM) | Reference |
| (R)-5a (tetrahydroquinoline derivative) | 11.2 ± 1.2 | 11.5 ± 0.9 | 4.8 ± 0.5 | [1] |
| (S)-5a (tetrahydroquinoline derivative) | 14.8 ± 1.5 | 15.2 ± 1.1 | 6.2 ± 0.7 | [1] |
| Doxorubicin | 2.92 ± 0.57 - 2.664 | 156.04 ± 6.71 | > 20 | [13][15][16] |
| Cisplatin | ~32.68 | ~6.3 - 12.88 | ~1.4 - 10 | [14][15][17][18][19] |
Note: The IC50 values for the tetrahydroquinoline derivatives were obtained after a 48-hour incubation period. The presented IC50 values for Doxorubicin and Cisplatin are from various sources with differing experimental protocols and are provided as a general reference range.
Signaling Pathways and Mechanism of Action
The antiproliferative effects of the 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine derivatives are primarily mediated through the intrinsic apoptotic pathway. The following diagram illustrates the proposed signaling cascade.
Caption: Proposed mechanism of antiproliferative action.
Experimental Protocols
To ensure the reproducibility and validity of the findings, detailed experimental protocols for key assays are provided below.
1. MTT Assay for Antiproliferative Activity
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells (e.g., HeLa, HT-29, A2780) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.[20][21][22]
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 48 hours).[20][21][22]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[20][21][22][23]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[20][21][22][23]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[20][21][22][23]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[20]
2. Cell Cycle Analysis by Flow Cytometry
This method determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells with the test compound for the desired time, then harvest by trypsinization and wash with PBS.[24][25][26][27]
-
Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.[24][25][26][27]
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.[25][26][27][28]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the fluorescence intensity of PI, which is proportional to the DNA content.[24][25][26][27][28]
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.[26][27]
3. Mitochondrial Membrane Potential (ΔΨm) Assay
This assay measures changes in the mitochondrial membrane potential, an early indicator of apoptosis.
-
Cell Treatment: Treat cells with the test compound for the specified duration.
-
Staining: Incubate the cells with a fluorescent dye such as Tetramethylrhodamine, Ethyl Ester (TMRE) or JC-1.[29][30][31][32]
-
Analysis: Measure the fluorescence intensity using a fluorescence microscope, plate reader, or flow cytometer. A decrease in fluorescence indicates mitochondrial membrane depolarization.[29][30][31][32]
4. Intracellular ROS Measurement
This assay quantifies the levels of reactive oxygen species within the cells.
-
Cell Treatment: Treat cells with the test compound.
-
Staining: Incubate the cells with a fluorescent probe such as 2',7'-dichlorodihydrofluorescein diacetate (DCFDA).[33][34][35][36]
-
Analysis: Measure the fluorescence intensity using a fluorescence plate reader or flow cytometer. An increase in fluorescence indicates an elevation in intracellular ROS levels.[33][34][35][36]
References
- Dasari, S., & Tchounwou, P. B. (2014). Cisplatin in cancer therapy: molecular mechanisms of action. European journal of pharmacology, 740, 364–378.
- Gilliam, L. A., Moylan, J. S., Callahan, L. A., Sumandea, M. P., & Reid, M. B. (2012). Doxorubicin acts via mitochondrial ROS to stimulate catabolism in C2C12 myotubes. American journal of physiology. Cell physiology, 302(1), C195–C202.
-
PCBIS. (n.d.). Measurement of intracellular reactive oxygen species (ROS). Retrieved January 14, 2026, from [Link]
- Siddik, Z. H. (2003). Cisplatin: mode of cytotoxic action and molecular basis of resistance. Oncogene, 22(47), 7265–7279.
- Florea, A. M., & Büsselberg, D. (2011). Cisplatin as an anti-tumor drug: cellular mechanisms of activity, drug resistance and induced side effects. Cancers, 3(1), 1351–1371.
-
Barrick Lab. (n.d.). Measuring Intracellular Reactive Oxygen Species (ROS). Retrieved January 14, 2026, from [Link]
- Kim, H. J., & Lee, S. J. (2011). Assaying cell cycle status using flow cytometry. Current protocols in immunology, Appendix 3, Appendix 3D.
- Wang, D., & Lippard, S. J. (2005). Cellular processing of platinum anticancer drugs. Nature reviews. Drug discovery, 4(4), 307–320.
- Carvalho, F. S., Burgeiro, A., Garcia, R., Moreno, A. J., Carvalho, R. A., & Oliveira, P. J. (2014). Doxorubicin-induced cardiotoxicity: from bioenergetic failure and oxidative stress to mitochondrial dynamics. British journal of pharmacology, 171(10), 2516–2527.
- Kalyanaraman, B. (2011). Teaching the basics of redox biology to medical and graduate students: Oxidants, antioxidants and disease mechanisms. Redox biology, 1(1), 244–257.
-
Assay Genie. (n.d.). Flow Cytometry Protocol | 10 Hints & Tips. Retrieved January 14, 2026, from [Link]
- Bio-protocol. (2014). Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA). 1(1), e10.
-
Roche. (n.d.). MTT Assay Protocol. Retrieved January 14, 2026, from [Link]
-
UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved January 14, 2026, from [Link]
- Galluzzi, L., Senovilla, L., Vitale, I., Michels, J., Martins, I., Kepp, O., ... & Kroemer, G. (2012). Cisplatin-induced apoptosis and development of resistance are transcriptionally distinct processes. Cell cycle (Georgetown, Tex.), 11(18), 3467–3471.
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved January 14, 2026, from [Link]
-
National Center for Biotechnology Information. (2013). Assay Guidance Manual. Retrieved January 14, 2026, from [Link]
- Zhang, S., Liu, X., Bawa-Khalfe, T., Lu, L. S., Lyu, Y. L., Liu, L. F., & Yeh, E. T. (2012). Doxorubicin induces endotheliotoxicity and mitochondrial dysfunction via ROS/eNOS/NO pathway. Frontiers in bioscience (Landmark edition), 17, 2582–2591.
- Gilliam, L. A., & Reid, M. B. (2012). Doxorubicin acts via mitochondrial ROS to stimulate catabolism in C2C12 myotubes. American journal of physiology. Cell physiology, 302(1), C195–C202.
-
Creative Bioarray. (n.d.). JC-1 Mitochondrial Membrane Potential Assay. Retrieved January 14, 2026, from [Link]
-
G-Biosciences. (n.d.). TMRE Mitochondrial Membrane Potential Assay. Retrieved January 14, 2026, from [Link]
-
Cell Biolabs, Inc. (n.d.). Intracellular ROS Assay. Retrieved January 14, 2026, from [Link]
-
Assay Genie. (n.d.). TMRE Mitochondrial Membrane Potential Assay Kit. Retrieved January 14, 2026, from [Link]
-
Assay Genie. (n.d.). Reactive Oxygen Species (ROS) Detection Assay Kit. Retrieved January 14, 2026, from [Link]
- Facchetti, G., Christodoulou, M. S., Mendoza, L. B., Cusinato, F., Dalla Via, L., & Rimoldi, I. (2020). Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. Molecules (Basel, Switzerland), 25(23), 5561.
-
ResearchGate. (n.d.). Comparison of IC50 values for free doxorubicin and doxorubicin co-delivered with polyhedral oligomeric silsesquioxane in three different cell lines. Retrieved January 14, 2026, from [Link]
-
Trends in Sciences. (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Retrieved January 14, 2026, from [Link]
- Ciesielska, U., et al. (2023). Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. International Journal of Molecular Sciences, 24(15), 12213.
- Facchetti, G., Christodoulou, M. S., Mendoza, L. B., Cusinato, F., Dalla Via, L., & Rimoldi, I. (2020). Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. Molecules (Basel, Switzerland), 25(23), 5561.
-
ResearchGate. (2016). I am going to work about the cytotoxicity of Cisplatin with cell culture in A2780 and Ov-car cell lines. What is the IC50 value of Cisplatin?. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (n.d.). IC50 values of compounds (1-32) and cisplatin, obtained in the.... Retrieved January 14, 2026, from [Link]
-
Trends in Sciences. (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Retrieved January 14, 2026, from [Link]
- Facchetti, G., Christodoulou, M. S., Mendoza, L. B., Cusinato, F., Dalla Via, L., & Rimoldi, I. (2020). Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. Molecules (Basel, Switzerland), 25(23), 5561.
- Singh, S., et al. (2021). Enhanced Accumulation of Cisplatin in Ovarian Cancer Cells from Combination with Wedelolactone and Resulting Inhibition of Multiple Epigenetic Drivers. International Journal of Molecular Sciences, 22(11), 5651.
-
ResearchGate. (n.d.). IC50 values of HeLa, HepG-2 and HT-29 cell lines treated with.... Retrieved January 14, 2026, from [Link]
- Parker, R. J., Eastman, A., Bostick-Bruton, F., & Reed, E. (1991). Acquired cisplatin resistance in human ovarian cancer cells is associated with enhanced repair of cisplatin-DNA lesions and reduced drug accumulation.
- Yagci, T., et al. (2016). Determination of the relationship between doxorubicin resistance and Wnt signaling pathway in HeLa and K562 cell lines. Molecular biology reports, 43(12), 1437–1446.
-
ResearchGate. (n.d.). Ic 50 of DOX formulations in hela and KB cells. Retrieved January 14, 2026, from [Link]
Sources
- 1. Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Doxorubicin acts via mitochondrial ROS to stimulate catabolism in C2C12 myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Determining Role of Mitochondrial Reactive Oxygen Species Generation and Monoamine Oxidase Activity in Doxorubicin-Induced Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Doxorubicin Induces Endotheliotoxicity and Mitochondrial Dysfunction via ROS/eNOS/NO Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cisplatin as a Xenobiotic Agent: Molecular Mechanisms of Actions and Clinical Applications in Oncology [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Cisplatin-induced apoptosis and development of resistance are transcriptionally distinct processes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tis.wu.ac.th [tis.wu.ac.th]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Determination of the relationship between doxorubicin resistance and Wnt signaling pathway in HeLa and K562 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Enhanced Accumulation of Cisplatin in Ovarian Cancer Cells from Combination with Wedelolactone and Resulting Inhibition of Multiple Epigenetic Drivers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. clyte.tech [clyte.tech]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 24. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 25. assaygenie.com [assaygenie.com]
- 26. wp.uthscsa.edu [wp.uthscsa.edu]
- 27. Flow Cytometry Protocol [sigmaaldrich.com]
- 28. Flow cytometry with PI staining | Abcam [abcam.com]
- 29. creative-bioarray.com [creative-bioarray.com]
- 30. assaygenie.com [assaygenie.com]
- 31. Mitochondrial Membrane Potential Assay Kit: A Complete Guide to Principles and Applications [absin.net]
- 32. media.cellsignal.com [media.cellsignal.com]
- 33. Measurement of intracellular reactive oxygen species (ROS) | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 34. bio-protocol.org [bio-protocol.org]
- 35. Intracellular ROS Assay [cellbiolabs.com]
- 36. assaygenie.com [assaygenie.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 5,6,7,8-Tetrahydroquinolin-7-amine
For professionals engaged in cutting-edge research and drug development, the integrity of your work extends beyond the benchtop to encompass the entire lifecycle of the chemical reagents you employ. The proper management and disposal of compounds like 5,6,7,8-Tetrahydroquinolin-7-amine are not merely procedural afterthoughts; they are foundational pillars of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides an in-depth, actionable framework for the safe disposal of this amine, ensuring the protection of personnel and the environment.
The core principle for the disposal of this compound is to unequivocally treat it as hazardous waste . Due to its chemical properties and potential toxicological profile, it must not be discarded via standard laboratory drains or as common refuse.[1][2][3] Disposal must be conducted through a licensed and approved waste disposal service, typically coordinated by your institution's Environmental Health and Safety (EHS) department.[4][5][6]
Hazard Profile and Pre-Disposal Safety
A thorough understanding of the hazards associated with this compound is the critical first step in ensuring its safe handling and disposal. While specific toxicological data for this exact isomer may be limited, information from Safety Data Sheets (SDS) for closely related tetrahydroquinoline and amine compounds provides a strong basis for a conservative safety assessment.[4][7][8][9]
Key Potential Hazards:
-
Toxicity: Assumed to be toxic if swallowed, in contact with skin, or if inhaled.[10][11] Amines as a class can be corrosive and harmful.[12]
-
Environmental Hazard: Many complex organic molecules are harmful or very toxic to aquatic life, potentially with long-lasting effects.[10][13] Therefore, release into the environment must be strictly avoided.[5][14]
Essential Personal Protective Equipment (PPE)
Before handling the compound for disposal, all personnel must be equipped with the appropriate PPE to mitigate exposure risks.[5][11][14]
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves.[11]
-
Eye Protection: Use safety glasses with side shields or chemical splash goggles.[7][8]
-
Skin and Body Protection: A standard laboratory coat is required. Ensure skin is not exposed.[7]
-
Respiratory Protection: All handling of the waste (solid or liquid) should be performed within a certified chemical fume hood to prevent inhalation of vapors or aerosols.[9]
| Hazard & Safety Summary: this compound | |
| Primary Classification | Hazardous Waste[15] |
| Potential Health Hazards | Toxic if swallowed, inhaled, or in contact with skin; Causes skin and eye irritation.[7][10][11] |
| Environmental Hazards | Presumed harmful or toxic to aquatic life.[10][13] Do not allow to enter drains or water systems.[4][5] |
| Required PPE | Chemical-resistant gloves, safety goggles, lab coat.[11] |
| Handling Location | Certified Chemical Fume Hood. |
| Primary Disposal Route | Licensed Hazardous Waste Contractor via Institutional EHS.[4][5][6] |
Step-by-Step Disposal Protocol
The disposal of chemical waste is a regulated process governed by federal and state laws, primarily the Resource Conservation and Recovery Act (RCRA) in the United States.[6][16][17] The following protocol is designed to ensure compliance and safety.
Step 1: Waste Segregation and Containment
Proper segregation is critical to prevent dangerous chemical reactions.[1][2][18] Never mix amine waste with incompatible materials like acids or strong oxidizing agents.[2][5]
-
Solid Waste: Collect pure this compound, contaminated weighing paper, gloves, and other contaminated disposable labware in a dedicated, robust, and sealable container.[1][11]
-
Liquid Waste: Collect solutions containing the amine in a leak-proof, screw-cap container designed for liquid chemical waste.[1] The container must be chemically compatible with the waste.[2][16] For liquid waste, secondary containment (e.g., a spill tray) is mandatory.[1][18]
-
Headspace: Do not fill liquid waste containers to more than 90% capacity to allow for vapor expansion.[2]
Step 2: Hazardous Waste Labeling
Proper labeling is a strict regulatory requirement and essential for safety.[15][19] Each waste container must be labeled as soon as the first drop of waste is added.
The label must include:
-
The full chemical name(s) of the contents (no abbreviations): "this compound" and any solvents or other components.[1]
-
The approximate percentage of each constituent .[1]
-
The appropriate hazard pictograms (e.g., toxicity, irritant, environmental hazard).[11]
-
The accumulation start date (the date the first waste was added to the container).
Step 3: Storage in a Satellite Accumulation Area (SAA)
Laboratories that generate hazardous waste must designate a Satellite Accumulation Area (SAA) for the temporary storage of waste containers.[2]
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Containers must be kept securely closed at all times except when adding waste.[1][2]
-
Store incompatible waste streams separately, using physical barriers or sufficient distance.[2][16]
-
Weekly inspections of the SAA are required to check for leaks and proper labeling.[2][16]
Step 4: Arranging for Waste Pickup
Hazardous waste must be disposed of through your institution's EHS department.[3]
-
Once a waste container is full or has been in the SAA for the maximum allowed time (typically six to twelve months, check your institutional policy), submit a chemical waste pickup request to your EHS office.[3][16]
-
Provide accurate information on the pickup request form, matching the container label.[15]
-
Do not, under any circumstances, transport the hazardous waste yourself.[3] Trained EHS professionals will collect it directly from your laboratory's SAA.
The following diagram outlines the complete workflow for the disposal process.
Caption: Disposal workflow for this compound.
Contingency and Spill Management
Accidental spills must be managed promptly and safely. The Occupational Safety and Health Administration (OSHA) provides guidelines for emergency response.[20][21] For a small, manageable spill within a fume hood:
-
Alert & Isolate: Alert personnel in the immediate area. Ensure the fume hood sash is lowered.
-
Don PPE: If not already worn, don the full required PPE, including respiratory protection if necessary.
-
Contain & Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels to absorb a liquid spill.
-
Collect: Carefully scoop the absorbed material and any contaminated debris into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent (e.g., soapy water), collecting the cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department, as required by institutional policy.
For large spills, or any spill outside of a containment area, evacuate the immediate area, close the doors, and contact your institution's emergency response or EHS team immediately.[1]
Disposal of Empty Containers
An empty container that once held this compound is still considered hazardous waste until properly decontaminated.[12]
-
Triple Rinse: The standard procedure is to triple rinse the container with a suitable solvent (e.g., water or an appropriate organic solvent).[3]
-
Collect Rinseate: The first rinse must be collected and disposed of as liquid hazardous waste.[1] Subsequent rinses may also require collection depending on local regulations.
-
Deface Label: After thorough rinsing and air-drying, completely remove or deface the original chemical label.[1][3]
-
Final Disposal: The clean, rinsed container can typically be disposed of as regular solid waste (e.g., in a designated glass disposal box).[1]
By adhering to these rigorous, well-documented procedures, you build a culture of safety, ensure the integrity of your research environment, and uphold your professional responsibility to protect our shared ecosystem.
References
- Daniels Health. (2025, May 21).
- Dartmouth Policy Portal. Hazardous Waste Disposal Guide - Research Areas.
- Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
- Vanderbilt University Medical Center.
- ChemicalBook. (2025, October 18).
- Ace Waste.
- 8 - SAFETY D
- MSDS of (R)-5,6,7,8-Tetrahydro-quinolin-8-ylamine.
- SAFETY D
- Sigma-Aldrich. (2025, August 6).
- Collect and Recycle. Amine Disposal For Businesses.
- U.S. Environmental Protection Agency. Proper Handling of Hazardous Waste Guide.
- AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal.
- Tri-iso.
- U.S. Environmental Protection Agency. Hazardous Waste.
- U.S. Environmental Protection Agency. (2025, May 30).
- Diplomata Comercial. (2025, April 10). Amine Usage Guidelines for High-Purity Amines in Industry.
- Purdue College of Engineering. Guidelines: Handling and Disposal of Chemicals.
- Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management?
- Hazardous Waste Experts. (2018, March 20). How OSHA Workplace Rules Affect Hazardous Waste Management.
- Benchchem. Navigating the Safe Disposal of 3-Methyl-5,6,7,8-tetrahydroquinoline: A Procedural Guide.
- Occupational Safety and Health Administr
- Occupational Safety and Health Administration. Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities.
- Occupational Safety and Health Administration. Hazardous Waste Operations and Emergency Response (HAZWOPER) - Standards.
- Benchchem. An In-depth Technical Guide to the Stability, Storage, and Handling of (R)-5,6,7,8-Tetrahydroquinolin-8-amine hydrochloride.
- Benchchem.
- Benchchem. Essential Guide to the Safe Disposal of 5,6,7,8-Tetrahydroisoquinolin-5-ol.
Sources
- 1. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. vumc.org [vumc.org]
- 4. capotchem.cn [capotchem.cn]
- 5. collectandrecycle.com [collectandrecycle.com]
- 6. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. tri-iso.com [tri-iso.com]
- 13. mmbio.byu.edu [mmbio.byu.edu]
- 14. diplomatacomercial.com [diplomatacomercial.com]
- 15. engineering.purdue.edu [engineering.purdue.edu]
- 16. danielshealth.com [danielshealth.com]
- 17. youtube.com [youtube.com]
- 18. acewaste.com.au [acewaste.com.au]
- 19. epa.gov [epa.gov]
- 20. Hazardous Waste - Overview | Occupational Safety and Health Administration [osha.gov]
- 21. Hazardous Waste Operations and Emergency Response (HAZWOPER) - Standards | Occupational Safety and Health Administration [osha.gov]
Comprehensive Safety Protocol: Personal Protective Equipment for Handling 5,6,7,8-Tetrahydroquinolin-7-amine
As a Senior Application Scientist, it is my priority to ensure that cutting-edge research is conducted with the highest standards of safety. This guide provides an in-depth operational plan for the safe handling of 5,6,7,8-Tetrahydroquinolin-7-amine (CAS No. 133091-81-3)[1]. The procedural framework herein is designed to empower researchers, scientists, and drug development professionals to mitigate risks effectively. While comprehensive toxicological data for this specific isomer is not extensively published, the guidance is built upon established safety principles for aromatic amines and hazard data from structurally analogous compounds.
Foundational Risk Assessment: Understanding the Hazard Profile
A thorough understanding of the potential hazards is the cornerstone of any safety protocol. The selection of appropriate Personal Protective Equipment (PPE) is directly dictated by the chemical's known and anticipated risks. Based on data from similar tetrahydroquinoline structures, a clear hazard profile emerges.[2][3]
| Hazard Classification | Description of Risk | Supporting Sources |
| Acute Toxicity, Oral | Harmful if swallowed, which can lead to systemic toxic effects.[2] | PubChem[2] |
| Skin Corrosion/Irritation | Direct contact with the skin is likely to cause irritation.[2][4][5] Prolonged contact may lead to more severe reactions. | ECHA C&L Inventory[2], Fisher Scientific SDS[4] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[2][5][6] Splashes pose a significant risk of damage to eye tissue. | ECHA C&L Inventory[2], Angene Chemical SDS[6] |
| Respiratory Irritation | Inhalation of dust or vapors may cause irritation to the respiratory tract.[2][5] | PubChem[2] |
| General Systemic Hazard | Classified as harmful by ingestion, inhalation, and skin absorption.[2][3] | TCI America MSDS via Haz-Map[2][3] |
This profile necessitates a multi-faceted approach to PPE, ensuring all potential routes of exposure—dermal, ocular, inhalation, and ingestion—are effectively blocked.
PPE Selection Framework: From Baseline to Task-Specific Escalation
The level of PPE required is not static; it must be adapted to the specific procedure being performed. The following framework provides a logical progression from a universal baseline to enhanced protection for higher-risk activities.
For any task involving this compound, the following PPE is mandatory. This level of protection is analogous to a standard Level D configuration.[7]
-
Eye Protection: ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum.
-
Protective Clothing: A long-sleeved laboratory coat must be worn and fully fastened to protect skin and personal clothing.[8]
-
Hand Protection: Single-use, chemical-resistant nitrile gloves are required. Gloves must be inspected for integrity before each use.[6]
Certain laboratory procedures introduce elevated risks that require an escalation in PPE. The following decision-making workflow should be used to determine the appropriate level of protection.
-
For Handling Solids (e.g., Weighing, Aliquoting):
-
Primary Risk: Inhalation of airborne particulates.
-
Engineering Control: All handling of the solid form should occur within a certified chemical fume hood or a ventilated balance enclosure to minimize aerosol generation.
-
Escalated PPE: If a ventilated enclosure is not feasible, respiratory protection is required. A NIOSH-approved N95 respirator is the minimum standard.[9]
-
-
For Preparing Solutions (e.g., Dissolving, Diluting):
-
Primary Risk: Splashes of the chemical, potentially in a solvent.
-
Escalated PPE:
-
Eye/Face Protection: Upgrade from safety glasses to chemical splash goggles to provide a full seal around the eyes.[10] If the volume is significant (>50 mL) or the procedure involves heating or agitation, a full-face shield must be worn over the goggles.[8]
-
Hand Protection: For prolonged tasks or when using aggressive solvents, double-gloving (wearing two pairs of nitrile gloves) or selecting a more robust glove material (e.g., neoprene) is strongly advised to prevent breakthrough.
-
-
-
For Large-Scale Operations or High-Energy Procedures (e.g., Hydrogenation[11], Reactions at Elevated Temperatures):
-
Primary Risks: Increased potential for significant splashes, aerosol generation, and unexpected releases.
-
Escalated PPE: This requires the most stringent protection, moving towards a Level C ensemble.[7]
-
Full Face and Respiratory Protection: A full-face air-purifying respirator with appropriate cartridges for organic vapors should be considered.
-
Body Protection: A chemical-resistant apron worn over the lab coat provides an additional barrier against spills and splashes.
-
-
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.
Sources
- 1. This compound - CAS:133091-81-3 - Abovchem [abovchem.com]
- 2. 5,6,7,8-Tetrahydroquinoline | C9H11N | CID 66335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5,6,7,8-Tetrahydroquinoline - Hazardous Agents | Haz-Map [haz-map.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. angenechemical.com [angenechemical.com]
- 7. epa.gov [epa.gov]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 10. hazmatschool.com [hazmatschool.com]
- 11. CN101544601B - Method for synthesizing 5,6,7,8-tetrahydroquinoline - Google Patents [patents.google.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
